1,20-Eicosanediol
Description
Properties
IUPAC Name |
icosane-1,20-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h21-22H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMMMHFNKZSYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCO)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399727 | |
| Record name | 1,20-Eicosanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,20-Eicosanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7735-43-5 | |
| Record name | 1,20-Eicosanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,20-Eicosanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,20-Eicosanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,20-Eicosanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 - 112 °C | |
| Record name | 1,20-Eicosanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1,20-Eicosanediol: A Technical Guide for Advanced Research and Development
Executive Summary
1,20-Eicosanediol is a long-chain aliphatic diol characterized by a 20-carbon backbone with terminal hydroxyl groups. This bifunctional nature makes it a valuable molecule in polymer chemistry and material science, particularly for the synthesis of biodegradable polyesters and polyurethanes. Its long hydrocarbon chain imparts significant hydrophobicity, a property that is being explored for applications in drug delivery systems and advanced biomaterials. This guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, analytical characterization, and applications, with a focus on its relevance to researchers and professionals in drug development.
Introduction to Long-Chain Aliphatic Diols
Long-chain aliphatic diols are organic molecules that possess two hydroxyl (-OH) groups attached to a linear alkane chain. This compound is a prime example, featuring a C20 chain. The presence of hydroxyl groups at both ends of the long hydrocarbon chain allows these molecules to act as monomers in polymerization reactions, leading to the formation of polyesters, polyurethanes, and other copolymers. The length of the carbon chain is a critical determinant of the physical properties of the resulting polymers, such as crystallinity, thermal stability, and hydrophobicity.[1][2] Generally, a longer chain length, as seen in this compound, increases the hydrophobicity of the polymer.[2] This characteristic is particularly advantageous in the design of materials for biomedical applications where controlled interaction with aqueous environments is crucial.
This compound: Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a saturated 20-carbon chain with hydroxyl groups at positions 1 and 20. This linear and flexible structure is key to its chemical reactivity and physical properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₂O₂ | [1] |
| IUPAC Name | Icosane-1,20-diol | [1] |
| CAS Number | 7735-43-5 | [3] |
| Molecular Weight | 314.5 g/mol | [1] |
| Physical Form | Solid at room temperature | |
| Boiling Point | 431°C (at 760 mmHg) | [1] |
| Melting Point | ~40°C (estimated) | [1] |
| Density | 0.889 g/cm³ | [1] |
| SMILES Notation | C(CCCCCCCCCCO)CCCCCCCCCO | [1] |
| InChIKey | PGMMMHFNKZSYEP-UHFFFAOYSA-N | [1] |
Note: Some physical properties are estimated and may vary based on purity and experimental conditions.
Synthesis and Manufacturing of this compound
The synthesis of this compound can be achieved through several chemical routes, with the choice of method often depending on the desired purity, scale, and economic viability.
Chemical Synthesis Routes
A prominent method for synthesizing this compound involves the reduction of the corresponding dicarboxylic acid, 1,20-eicosanedioic acid.[4] This precursor can be synthesized via olefin metathesis of undecenoic acid, followed by hydrogenation.[4]
Experimental Protocol: Reduction of 1,20-Eicosanedioic Acid
Causality: This protocol utilizes a strong reducing agent like lithium aluminum hydride (LiAlH₄) to efficiently reduce both carboxylic acid functional groups to primary alcohols. The use of an anhydrous ether solvent is critical as LiAlH₄ reacts violently with water. The acidic workup protonates the resulting alkoxide intermediates to yield the final diol product.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Diacid: Dissolve 1,20-eicosanedioic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).[5]
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Industrial and Biosynthetic Routes
Industrially, catalytic hydrogenation of fatty acid esters or waxes is a common method for producing long-chain fatty alcohols.[1] There is also growing interest in biosynthetic pathways. For instance, certain species of microalgae, like Nannochloropsis, have been shown to produce long-chain alkyl diols.[1]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A triplet at approximately 3.6 ppm, corresponding to the four protons on the carbons adjacent to the hydroxyl groups (-CH₂-OH).
-
A broad singlet for the two hydroxyl protons (-OH), the chemical shift of which is dependent on concentration and solvent.
-
A large, complex multiplet between approximately 1.2-1.6 ppm, integrating to 36 protons, representing the 18 methylene (-CH₂-) groups in the long aliphatic chain.
-
-
¹³C NMR: The carbon NMR spectrum will also be straightforward.
-
A peak around 63 ppm for the two terminal carbons bonded to the hydroxyl groups (C1 and C20).
-
A series of peaks between approximately 25-33 ppm for the 18 methylene carbons in the chain. Due to the symmetry of the molecule, fewer than 18 distinct signals may be observed.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be dominated by features characteristic of a long-chain alcohol.
-
A strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching of the hydroxyl groups.
-
Sharp, strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
A C-O stretching absorption band between 1050-1150 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. Under electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z 314.5 may be weak or absent due to facile fragmentation.[6]
-
Fragmentation Pattern: A characteristic fragmentation pattern for long-chain alcohols would be the loss of water (M-18). Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also common.[6] The spectrum would likely show a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups.[6]
Applications in Research and Drug Development
The unique properties of this compound make it a molecule of significant interest in material science and pharmaceutical development.
Polymer Chemistry and Biodegradable Materials
This compound serves as a monomer for the synthesis of long-chain aliphatic polyesters.[4] These polymers are of interest due to their potential biodegradability and hydrophobicity. The long C20 chain contributes to enhanced thermal stability and gas barrier properties compared to polymers made from shorter-chain diols.[1]
Potential in Pharmaceutical Formulations and Drug Delivery
The hydrophobic nature of this compound and its derived polymers makes them suitable for applications in drug delivery.[1][2]
-
Hydrophobic Drug Encapsulation: Polymers synthesized from this compound can be formulated into nanoparticles, such as Solid Lipid Nanoparticles (SLNs), to encapsulate poorly water-soluble drugs, potentially improving their bioavailability and providing controlled release.[7]
-
Transdermal Drug Delivery: The lipidic nature of this diol can be leveraged in topical and transdermal formulations to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin barrier.[8] The interaction of its long aliphatic chain with the lipid membranes of cells can influence membrane properties.[1]
Safety, Handling, and Storage
As a long-chain fatty alcohol, this compound is considered to have low acute toxicity.[9][10] However, as with all chemicals, appropriate safety precautions should be taken.
-
Hazard Identification: It may be classified as harmful if swallowed (H302), and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][12] In case of insufficient ventilation, use a suitable dust respirator.[11]
-
Handling: Avoid ingestion and inhalation. Ensure adequate ventilation. Avoid dust formation. Keep away from strong oxidizing agents and sources of ignition.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature.[13]
Conclusion
This compound is a versatile long-chain diol with significant potential, particularly in the fields of polymer chemistry and pharmaceutical sciences. Its well-defined linear structure and bifunctionality make it an excellent building block for creating novel polymers with tailored properties such as hydrophobicity and biodegradability. For researchers and drug development professionals, understanding the synthesis, characterization, and functional applications of this compound is key to harnessing its potential in creating advanced materials for drug delivery systems and other biomedical applications. Further research into its biological interactions and the properties of its derived polymers will undoubtedly open up new avenues for innovation.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016117, 1,2-Eicosanediol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4134690, this compound. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]
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An In-depth Technical Guide to 1,20-Eicosanediol: From Synthesis to Application in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,20-Eicosanediol is a long-chain aliphatic diol that has garnered increasing interest in various scientific fields, from polymer chemistry to advanced pharmaceutical formulations. Its unique structure, consisting of a 20-carbon backbone with hydroxyl groups at both termini, imparts amphiphilic properties that make it a valuable component in the design of novel materials and drug delivery systems. This guide provides a comprehensive overview of this compound, covering its fundamental physicochemical properties, detailed synthetic and analytical methodologies, and its emerging applications in the realm of drug development, particularly in the formulation of lipid-based nanoparticles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. Key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7735-43-5 | [1][2] |
| Molecular Formula | C₂₀H₄₂O₂ | [1] |
| Molecular Weight | 314.55 g/mol | [1][2] |
| IUPAC Name | Icosane-1,20-diol | |
| Appearance | Solid | |
| Melting Point | 111-112 °C | [3] |
| Water Solubility | 0.003 mg/L @ 25 °C | [3] |
| Classification | Long-chain fatty alcohol | [3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of its corresponding dicarboxylic acid, 1,20-eicosanedioic acid. A common and effective method for this transformation is the use of a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[2]
Experimental Protocol: Reduction of 1,20-Eicosanedioic Acid to this compound
This protocol describes the reduction of a dicarboxylic acid to a diol using LiAlH₄ in an inert atmosphere.[2][5][6]
Materials:
-
1,20-Eicosanedioic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen gas inlet
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the reaction flask, carefully prepare a suspension of LiAlH₄ (2-3 molar excess relative to the dicarboxylic acid) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve the 1,20-eicosanedioic acid in anhydrous THF in the dropping funnel.
-
Reaction: Slowly add the solution of 1,20-eicosanedioic acid dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux, as the reaction is exothermic. After the addition is complete, continue stirring the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. This should be followed by the dropwise addition of water and then 10% sulfuric acid until the solution becomes clear.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of long-chain diols and identifying any potential impurities.[7][8] A suitable method would involve derivatization (e.g., silylation) to improve volatility, followed by separation on a non-polar or medium-polarity capillary column and detection by mass spectrometry.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation.[10][11][12] The ¹H NMR spectrum would show characteristic signals for the methylene protons adjacent to the hydroxyl groups, as well as the long aliphatic chain. The ¹³C NMR spectrum would confirm the number of unique carbon environments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule.[13] A broad peak in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching of the hydroxyl groups, while peaks in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching of the aliphatic chain.
Applications in Drug Development: Solid Lipid Nanoparticles
The amphiphilic nature and biocompatibility of long-chain diols like this compound make them excellent candidates for use in novel drug delivery systems, particularly in the formulation of Solid Lipid Nanoparticles (SLNs).[14][15][16][17][18][19][20] SLNs are colloidal carriers that can encapsulate both lipophilic and hydrophilic drugs, offering advantages such as improved drug stability, controlled release, and targeted delivery.[16][19]
Formulation of this compound-based Solid Lipid Nanoparticles
The following is a generalized protocol for the preparation of SLNs using a high-shear homogenization and ultrasonication method.
Materials:
-
This compound (as the solid lipid)
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature above its melting point. If encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase. If encapsulating a hydrophilic drug, it can be dissolved in this aqueous phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately sonicate the hot pre-emulsion using a probe sonicator. The sonication process reduces the droplet size to the nanometer range.
-
Crystallization: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification and Characterization: The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove excess surfactant and unencapsulated drug. The particle size, zeta potential, and drug encapsulation efficiency should then be characterized.
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An In-depth Technical Guide to the Synthesis of 1,20-Eicosanediol from 1,20-Eicosanedioic Acid
Abstract
Long-chain α,ω-diols are valuable chemical intermediates in the synthesis of polyesters, polyurethanes, and other specialty polymers.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of 1,20-eicosanediol, a C20 long-chain diol, from its corresponding dicarboxylic acid, 1,20-eicosanedioic acid.[3] The focus of this document is to furnish researchers, scientists, and professionals in drug development and material science with a detailed understanding of the prevalent reduction methodologies. We will delve into the mechanistic intricacies, procedural guidelines, and safety considerations for the most effective and commonly employed reducing agents: Lithium Aluminum Hydride (LAH) and Borane (BH₃). Furthermore, we will explore catalytic hydrogenation as a potent alternative. Each method is critically evaluated to provide a clear rationale for procedural choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a long-chain fatty alcohol characterized by a 20-carbon backbone with hydroxyl groups at both terminal positions.[4][5] Its bifunctional nature makes it a crucial monomer for step-growth polymerization, yielding high-molecular-weight polymers with desirable properties such as thermal stability and chemical resistance. Beyond polymer science, long-chain diols are of interest in various fields, including the formulation of lubricants, surfactants, and as building blocks in the synthesis of complex organic molecules. The synthesis of this compound from the readily available 1,20-eicosanedioic acid is a fundamental transformation in organic chemistry, primarily involving the reduction of two carboxylic acid functionalities.
The primary challenge in this synthesis lies in the selection of a suitable reducing agent that is potent enough to reduce the relatively unreactive carboxylic acid groups while minimizing side reactions. This guide will provide a thorough examination of the most effective methods to achieve this transformation efficiently and safely.
Strategic Approaches to the Reduction of 1,20-Eicosanedioic Acid
The conversion of a dicarboxylic acid to a diol necessitates a powerful reducing agent. Carboxylic acids are among the most difficult functional groups to reduce due to the delocalization of electron density in the carboxylate group. The primary methods for this transformation fall into two categories: metal hydride reductions and catalytic hydrogenation.
Metal Hydride Reduction: A Mechanistic Overview
Metal hydrides, such as Lithium Aluminum Hydride (LAH) and Borane, are the most common reagents for the reduction of carboxylic acids in a laboratory setting.[6][7] They function as sources of the hydride ion (H⁻), a potent nucleophile.
The general mechanism involves the initial deprotonation of the acidic carboxylic acid proton by the hydride, followed by the coordination of the resulting carboxylate to the electron-deficient metal center (Al or B). This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by another equivalent of hydride. A subsequent series of hydride transfers and workup steps ultimately yields the primary alcohol.
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
LAH is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[6][7][8][9] Its high reactivity makes it an effective choice for the reduction of the stable carboxylic acid groups in 1,20-eicosanedioic acid.
Causality of Experimental Choices
The choice of LAH is dictated by its sheer reducing power. Unlike milder agents like sodium borohydride (NaBH₄), which are ineffective for reducing carboxylic acids, LAH readily accomplishes this transformation.[6][10] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), as LAH reacts violently with protic solvents like water and alcohols.[9][11][12] An excess of LAH is used to ensure the complete reduction of both carboxylic acid groups. The reaction is typically initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating.
Detailed Experimental Protocol
Materials:
-
1,20-Eicosanedioic acid (1 equivalent)
-
Lithium Aluminum Hydride (LAH) (4-5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen inlet.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to eliminate any moisture.
-
Reagent Preparation: In the fume hood, carefully weigh the required amount of LAH powder and suspend it in anhydrous THF in the reaction flask under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve the 1,20-eicosanedioic acid in anhydrous THF in the dropping funnel. Add the solution of the dicarboxylic acid dropwise to the stirred suspension of LAH at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The reaction can be gently refluxed to ensure completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add ethyl acetate dropwise to quench the excess LAH. This is a highly exothermic process that generates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood.
-
Workup: After the effervescence has ceased, slowly add water to decompose the aluminum salts, followed by the dropwise addition of 10% sulfuric acid until a clear solution is obtained.[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Safety and Handling of LAH
Lithium aluminum hydride is a highly reactive and pyrophoric compound.[12] It reacts violently with water and other protic solvents to produce flammable hydrogen gas.[7][11] All manipulations should be conducted in a fume hood under an inert atmosphere (nitrogen or argon).[11][12] Personal protective equipment, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.[11][14][15] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[12] Never use a water or carbon dioxide fire extinguisher on an LAH fire.[11][16]
Data Presentation
| Parameter | Value |
| Molar Mass of 1,20-Eicosanedioic Acid | 342.5 g/mol [3] |
| Molar Mass of this compound | 314.55 g/mol [17] |
| Equivalents of LAH | 4-5 |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 12-18 hours |
| Typical Yield | 80-90% |
Visualization of Workflow
Caption: Experimental workflow for the LAH reduction of 1,20-eicosanedioic acid.
Method 2: Reduction with Borane (BH₃)
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is another powerful reducing agent for carboxylic acids.[18] A key advantage of borane is its remarkable chemoselectivity. It reduces carboxylic acids faster than many other functional groups, such as esters, ketones, and nitriles, which can be beneficial when working with more complex molecules.[10][19][20][21]
Causality of Experimental Choices
The choice of borane is often driven by the need for selectivity. While 1,20-eicosanedioic acid does not have other reducible functional groups, understanding the use of borane is crucial for broader applications in organic synthesis. The reaction with borane is generally milder than with LAH and can be easier to handle. The mechanism involves the formation of a triacyloxyborane intermediate, which is then further reduced to the corresponding alcohol.
Detailed Experimental Protocol
Materials:
-
1,20-Eicosanedioic acid (1 equivalent)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF, 6-8 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Apparatus Setup: Set up a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.
-
Substrate Addition: Dissolve the 1,20-eicosanedioic acid in anhydrous THF and place it in the reaction flask.
-
Addition of Borane: Add the BH₃·THF solution dropwise to the stirred solution of the dicarboxylic acid at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane and decompose the borate esters. Hydrogen gas evolution will be observed.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by recrystallization.
Data Presentation
| Parameter | Value |
| Molar Mass of 1,20-Eicosanedioic Acid | 342.5 g/mol [3] |
| Molar Mass of this compound | 314.55 g/mol [17] |
| Equivalents of BH₃·THF | 6-8 |
| Reaction Temperature | Room temperature to reflux |
| Reaction Time | 5-7 hours |
| Typical Yield | 85-95% |
Visualization of Reaction Pathway
Caption: Simplified reaction pathway for the borane reduction of 1,20-eicosanedioic acid.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation is an industrially scalable and environmentally benign method for the reduction of carboxylic acids.[22][23] This method typically requires high pressures and temperatures and the use of a heterogeneous catalyst. Bimetallic catalysts, such as those containing Rhenium (Re) in combination with a noble metal like Palladium (Pd) or Iridium (Ir), have shown high activity and selectivity for the hydrogenation of dicarboxylic acids to diols.[22][23][24]
The reaction proceeds through the adsorption of the dicarboxylic acid onto the catalyst surface, followed by sequential hydrogenation steps. Intermediates such as hydroxycarboxylic acids and lactones may be formed during the reaction.[23][25]
While highly effective, this method requires specialized high-pressure reactor equipment and careful optimization of catalyst composition, temperature, and pressure.[26][27] For laboratory-scale synthesis, metal hydride reductions are often more convenient. However, for large-scale industrial production, catalytic hydrogenation is the preferred route due to its cost-effectiveness and reduced waste generation.
Characterization of this compound
The successful synthesis of this compound should be confirmed through various analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: The disappearance of the broad C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (around 3300 cm⁻¹) are key indicators of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a triplet at approximately 3.6 ppm corresponding to the methylene protons adjacent to the hydroxyl groups (-CH₂OH) and the disappearance of the carboxylic acid proton signal (around 12 ppm).
-
¹³C NMR: The appearance of a signal around 63 ppm for the carbons bearing the hydroxyl groups and the disappearance of the carbonyl carbon signal (around 180 ppm).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (314.55 g/mol ).
Conclusion
The synthesis of this compound from 1,20-eicosanedioic acid is a straightforward yet important transformation in organic synthesis. This guide has provided a detailed examination of two primary laboratory-scale methods: reduction with lithium aluminum hydride and borane. LAH offers high reactivity but requires stringent safety precautions, while borane provides excellent chemoselectivity and milder reaction conditions. Catalytic hydrogenation stands as a powerful alternative, particularly for industrial-scale production. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex substrates. A thorough understanding of the underlying principles and experimental procedures outlined in this guide will enable researchers to perform this synthesis efficiently and safely.
References
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A Comprehensive Technical Guide to the Natural Sources of Long-Chain Aliphatic Diols for Researchers and Drug Development Professionals
Introduction
Long-chain aliphatic diols are organic molecules characterized by a long, linear hydrocarbon chain with two hydroxyl (-OH) groups. These bifunctional compounds are gaining significant interest across various scientific disciplines, from geochemistry to materials science and biomedicine. Their unique structure, with a hydrophilic head (the diol functionality) and a long lipophilic tail, imparts amphiphilic properties that make them valuable building blocks for novel polymers and functional materials. For researchers, scientists, and drug development professionals, understanding the natural origins, biosynthesis, and extraction of these molecules is paramount for harnessing their potential in creating advanced drug delivery systems, biocompatible materials, and other therapeutic applications. This guide provides an in-depth exploration of the natural sources of long-chain aliphatic diols, the intricate pathways of their biosynthesis, and the technical methodologies for their isolation and characterization.
Part 1: Principal Natural Sources of Long-Chain Aliphatic Diols
Long-chain aliphatic diols are not ubiquitous in nature in their free form but are primarily found as constituents of larger biological structures in specific organisms. Microalgae stand out as the most significant direct producers, while terrestrial plants represent a vast, albeit more complex, reservoir of related precursor molecules.
Microalgae: The Primary Biological Producers
A substantial body of research has identified certain classes of microalgae as the main biological sources of long-chain diols, particularly in aquatic environments.[1] These lipids are components of their cell walls or storage lipids.[2][3]
1.1.1. Eustigmatophyceae: A Key Class of Diol-Producing Algae
The class Eustigmatophyceae, which includes the well-studied genus Nannochloropsis, is a prolific producer of long-chain 1,13- and 1,15-diols.[1][2] These algae are found in both marine and freshwater ecosystems and are of significant interest for biotechnological applications due to their high growth rates and lipid content.[2] The specific distribution of diol isomers can vary between different families and species within this class.[1]
1.1.2. Other Marine Phytoplankton
Besides eustigmatophytes, other phytoplankton have been identified as sources of different diol isomers. For instance, long-chain 1,14-diols have been identified in marine diatoms of the genus Proboscia and in the algal species Apedinella radians.[4][5] The presence of these specific diols in marine sediments is often used as a biomarker to trace past oceanic conditions, such as upwelling events.[4][5]
1.1.3. Distribution in Marine and Lacustrine Environments
Long-chain diols are widespread in marine and lake sediments, a testament to their production by phytoplankton.[1][4] Their distribution and relative abundances in these sediments are utilized to develop paleoenvironmental proxies, such as the Long-chain Diol Index (LDI) for reconstructing past sea and lake surface temperatures.[1][4][6] The C32 1,15-diol, in particular, is considered a marker for freshwater input into marine environments.[1]
Terrestrial Plants: An Indirect but Abundant Source
While microalgae are direct sources, higher plants contain vast quantities of long-chain aliphatic molecules within complex biopolyesters.
1.2.1. Cutin and Suberin: Complex Biopolyesters Containing Diol Precursors
Cutin and suberin are protective biopolymers found in the outer layers of plants, such as the cuticle of leaves and the bark of trees.[7][8][9][10][11][12] These polyesters are primarily composed of glycerol and a variety of oxygenated fatty acids, including long-chain ω-hydroxy fatty acids and α,ω-dicarboxylic acids, which are structural precursors to α,ω-diols.[7][8][9]
1.2.2. Challenges in Direct Extraction from Plant Matter
Despite the abundance of these precursor molecules in plants, their direct extraction as pure long-chain diols is challenging. The complex, cross-linked polyester structure of cutin and suberin requires harsh chemical depolymerization methods.[7][9] Furthermore, the resulting extracts are often impure, containing a mixture of various aliphatic and aromatic compounds, which makes the isolation of specific diols difficult and often commercially unviable.[7]
Part 2: Biosynthesis of Long-Chain Aliphatic Diols
Understanding the biosynthetic pathways of long-chain diols is crucial for both optimizing their production from natural sources and for developing biotechnological manufacturing routes.
Proposed Biosynthetic Pathways in Microalgae
The precise enzymatic steps for long-chain diol synthesis in microalgae are still under investigation, but studies on Nannochloropsis have provided significant insights.
2.1.1. Elongation and Hydroxylation of Fatty Acid Precursors
It is proposed that long-chain diols are synthesized from shorter-chain fatty acids (C14–C18) through a series of elongation and hydroxylation steps.[2][3] This is supported by labeling experiments which show that both long-chain alkenols (LCAs) and long-chain diols (LCDs) are actively produced from these fatty acid precursors.[3]
2.1.2. Key Enzyme Classes Implicated in Diol Formation
Several enzyme classes are thought to be involved in this pathway.[3] These include:
-
Polyketide Synthases (PKSs): These enzymes may catalyze incomplete fatty acid elongation, leading to the formation of 3-hydroxy fatty acids.
-
3-Hydroxyacyl Dehydratases (HADs): These could be involved in the formation of monounsaturated fatty acids.
-
Fatty Acid Elongases (FAEs): These enzymes are likely responsible for elongating the fatty acid chains to their final length.
The final reduction of the long-chain hydroxy fatty acids to the corresponding diols is a step that is not yet fully elucidated.[3]
Caption: Proposed biosynthetic pathway of long-chain diols in microalgae.
Biotechnological Production: A Viable Alternative
Given the challenges of direct extraction from some natural sources, metabolic engineering of microorganisms presents a promising alternative for producing specific diols.
2.2.1. Metabolic Engineering of Microorganisms for α,ω-Diol Synthesis
Researchers have successfully engineered bacteria like E. coli to produce medium- to long-chain α,ω-diols from renewable free fatty acids.[13][14] This is achieved by introducing a multi-enzyme cascade involving a monooxygenase, a carboxylic acid reductase, and endogenous aldehyde reductases.[13] This approach allows for the targeted synthesis of diols with specific chain lengths, which is highly advantageous for industrial and pharmaceutical applications.
Part 3: Extraction, Purification, and Analysis
For researchers working with naturally sourced long-chain diols, robust and reliable methods for their extraction, purification, and analysis are essential.
A Step-by-Step Guide to Extraction and Purification from Microalgal Biomass
The following protocols are generalized from methods reported for the extraction of long-chain diols from microalgal cultures and sediments.[2][5][15]
3.1.1. Protocol: Total Lipid Extraction
-
Harvest and Lyophilize: Harvest microalgal cells by centrifugation and freeze-dry the pellet to obtain a dry biomass.
-
Solvent Extraction: Extract the total lipids from the dried biomass using an automated solvent extractor or by ultrasonication with a mixture of dichloromethane (DCM) and methanol (MeOH) (typically 9:1 or 2:1, v/v).
-
Drying: Dry the resulting total lipid extract (TLE) over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a stream of nitrogen to yield the crude TLE.
3.1.2. Protocol: Saponification and Fractionation
-
Saponification: Saponify the TLE by refluxing with a solution of potassium hydroxide in methanol to cleave ester linkages.
-
Neutral Fraction Extraction: After cooling, extract the neutral lipids (which include the diols) from the saponified mixture using a non-polar solvent like hexane or DCM.
-
Column Chromatography: Separate the neutral fraction into different polarity classes using column chromatography over silica gel. Elute with solvents of increasing polarity (e.g., hexane, DCM, and DCM:MeOH). The long-chain diols will typically elute in the most polar fraction.
Caption: General workflow for the extraction and purification of long-chain diols.
Analytical Methodologies for Identification and Quantification
Accurate identification and quantification of long-chain diols require specialized analytical techniques.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common method for analyzing long-chain diols.[16][17] Due to their low volatility and polar nature, diols must be derivatized prior to analysis.
-
Dry Sample: Ensure the purified diol fraction is completely dry under a stream of nitrogen.
-
Add Reagent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst like pyridine.
-
Heat: Heat the mixture at 60-70°C for 20-30 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system. Identification is based on retention times and mass spectral fragmentation patterns.[2][5]
3.2.2. Advanced Chromatographic Techniques (UHPLC-MS)
More recently, methods using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) have been developed.[16][17] These methods offer several advantages, including higher sensitivity and the ability to analyze diols without prior derivatization.[16] This can also allow for the simultaneous analysis of diols and other lipid biomarkers, streamlining the analytical workflow.[16][17]
| Technique | Principle | Sample Preparation | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and polarity; identification by mass fragmentation. | Requires derivatization (silylation). | Well-established methods, robust, good for structural elucidation. | Requires derivatization, higher temperatures can degrade some compounds. |
| UHPLC-MS | Separation based on polarity; identification by mass. | Can be analyzed without derivatization. | High sensitivity, no derivatization needed, can analyze multiple lipid classes simultaneously.[16][17] | Matrix effects can be more pronounced. |
Table 1: Comparison of analytical techniques for long-chain diol analysis.
Part 4: Applications and Future Prospects in Drug Development and Beyond
While the direct application of naturally sourced long-chain diols in pharmaceuticals is an emerging area, their potential as platform chemicals and the activities of related lipids provide a strong rationale for their investigation by drug development professionals.
Current and Emerging Applications
4.1.1. Building Blocks for Novel Biopolymers with Biomedical Potential
Long-chain diols are valuable monomers for the synthesis of biodegradable polymers such as polyesters and polyurethanes.[2][7][13][18] These biopolymers are of great interest for biomedical applications, including scaffolds for tissue engineering and components of medical devices, due to their potential for biocompatibility and controlled degradation.[18]
4.1.2. Tuning Polymer Properties for Drug Delivery Systems
The incorporation of long-chain aliphatic diols into a polymer backbone significantly increases its hydrophobicity.[19] This is due to the high proportion of non-polar methylene groups. This ability to tune the hydrophobic/hydrophilic balance of a polymer is critical in the design of drug delivery systems, such as nanoparticles and micelles, as it influences drug loading capacity, release kinetics, and interactions with biological membranes.[19]
Related Bioactive Lipids as a Paradigm
The study of other naturally occurring lipids with structural similarities to long-chain diols offers insights into their potential biological activities.
4.2.1. Ether Lipids: Natural Analogs with Therapeutic Promise
Ether lipids are a class of glycerolipids where the fatty acid at the sn-1 position is linked by an ether bond, a feature that makes them resistant to certain lipases.[20][21][22][23] Some ether lipids and their synthetic analogs have demonstrated significant biological activity. For example, edelfosine is a synthetic ether lipid with potent anticancer properties.[20][21] The structural similarity between long-chain diols and the building blocks of ether lipids suggests that diol-derived molecules could also possess interesting biological functions worth exploring in drug discovery programs.
Future Research Directions
The field of long-chain aliphatic diols is ripe for further exploration. Key future research directions include:
-
Screening for Novel Diol Structures: Exploring a wider diversity of microorganisms for novel diol structures with unique properties.
-
Elucidation of Biosynthetic Pathways: Fully characterizing the enzymes involved in diol biosynthesis to enable more efficient biotechnological production.
-
Synthesis of Diol-Based Bioactive Molecules: Using long-chain diols as scaffolds for the synthesis of new chemical entities with potential therapeutic activity.
-
Development of Advanced Biomaterials: Creating novel diol-based polymers with tailored properties for specific biomedical applications, from controlled-release drug depots to advanced wound dressings.
Conclusion
Long-chain aliphatic diols, primarily sourced from microalgae, represent a fascinating and versatile class of natural products. Their unique chemical structures make them valuable starting materials for the synthesis of novel polymers and functional materials. For researchers and professionals in drug development, a thorough understanding of their natural sources, biosynthesis, and the technical aspects of their extraction and analysis is the foundation for unlocking their potential. While direct therapeutic applications are still in their infancy, the ability of these molecules to impart specific physical properties to materials, combined with the proven bioactivity of related lipid structures, positions long-chain diols as a promising frontier in the development of next-generation biomaterials and therapeutics.
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- Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1,20-Eicosanediol
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,20-Eicosanediol (C₂₀H₄₂O₂), a long-chain fatty alcohol.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound.
Introduction to this compound
This compound is a linear, saturated diol with a 20-carbon backbone and hydroxyl groups at both terminal positions.[2] Its molecular formula is C₂₀H₄₂O₂ with a molecular weight of 314.55 g/mol .[3] This structure lends itself to applications in polymer chemistry, as a surfactant, and as a lubricant.[2] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and quality control in these applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the hydroxyl groups.
¹H NMR Spectroscopy of this compound
Conceptual Framework: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Protons closer to the electronegative oxygen atoms of the hydroxyl groups will be deshielded and thus appear at a higher chemical shift (downfield).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 4H | -CH ₂-OH |
| ~1.57 | Quintet | 4H | -CH₂-CH₂ -OH |
| ~1.25 | Broad Singlet | 32H | -(CH₂)₁₆- |
| Variable | Broad Singlet | 2H | -OH |
Expert Interpretation:
-
The triplet at approximately 3.64 ppm is characteristic of the methylene protons directly attached to the hydroxyl groups. The triplet multiplicity arises from coupling to the adjacent methylene protons.
-
The large, broad singlet at around 1.25 ppm represents the bulk of the methylene protons in the long aliphatic chain. Due to the similarity in their chemical environments, these protons overlap to form a single, broad resonance.
-
The chemical shift of the hydroxyl protons is highly variable and depends on factors such as concentration, solvent, and temperature, due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O.
¹³C NMR Spectroscopy of this compound
Conceptual Framework: The ¹³C NMR spectrum will also reflect the molecule's symmetry. Carbons closer to the hydroxyl groups will be deshielded. Due to the molecule's symmetry, only 10 distinct carbon signals are expected.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~63.1 | C H₂-OH |
| ~32.8 | -C H₂-CH₂-OH |
| ~29.7 | -(C H₂)₁₆- (multiple overlapping signals) |
| ~25.8 | -CH₂-C H₂-CH₂-OH |
Expert Interpretation:
-
The signal at approximately 63.1 ppm is characteristic of the terminal, alcohol-bearing carbons.
-
The remaining signals between 25.8 and 32.8 ppm correspond to the other methylene carbons in the aliphatic chain. The slight differences in their chemical shifts are due to their varying distances from the terminal hydroxyl groups.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A pulse repetition time of at least 30 seconds is recommended for accurate integration.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum to single lines for each unique carbon. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is primarily used to confirm the presence of hydroxyl (-OH) and aliphatic (C-H) groups.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2918, 2850 | Strong | C-H stretch (aliphatic) |
| ~1470 | Medium | C-H bend (scissoring) |
| ~1060 | Strong | C-O stretch (primary alcohol) |
| ~720 | Medium | C-H rock |
Expert Interpretation:
-
The most prominent feature in the FT-IR spectrum of this compound is the strong, broad absorption band around 3330 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.
-
The strong, sharp peaks at approximately 2918 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long methylene chain.
-
The strong absorption around 1060 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: As this compound is a solid, several methods can be employed:
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for high-quality spectra of solids.
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a modern FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr for the pellet method). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Conceptual Framework: For long-chain alcohols like this compound, "soft" ionization techniques are often preferred to minimize fragmentation and observe the molecular ion. Electron ionization (EI) can cause extensive fragmentation, making it difficult to identify the molecular ion.
Predicted Mass Spectrum Data (using a soft ionization technique like ESI or CI):
| m/z | Possible Assignment |
| 315.3 | [M+H]⁺ (protonated molecule) |
| 337.3 | [M+Na]⁺ (sodium adduct) |
| 297.3 | [M-OH]⁺ or [M-H₂O+H]⁺ |
Expert Interpretation:
-
With a soft ionization technique, the most prominent peak is often the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For this compound (MW = 314.55), these would appear at approximately m/z 315.3 and 337.3, respectively.
-
A common fragmentation pathway for alcohols is the loss of a water molecule. This would result in a peak at m/z 297.3 for the protonated molecule.
-
If electron ionization were used, extensive fragmentation of the aliphatic chain would be expected, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI) is recommended.
-
Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed masses with the expected values for this compound and its potential fragments and adducts.
Visualizing the Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The structural characterization of this compound is reliably achieved through the synergistic use of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy provides definitive information about the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. By following the outlined protocols and understanding the principles of spectral interpretation, researchers can confidently identify and assess the purity of this important long-chain diol.
References
-
Human Metabolome Database. (2022, May 17). Showing metabocard for this compound (HMDB0040982). Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 1, 20-Eicosanediol, min 98%, 1 gram. Retrieved from [Link]
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Introduction: A Scientific Overview of 1,20-Eicosanediol
An In-depth Technical Guide to the Health and Safety of 1,20-Eicosanediol
This compound (CAS No. 7735-43-5) is a long-chain aliphatic diol, characterized by a 20-carbon backbone with hydroxyl groups at both terminal positions.[1] Classified as a long-chain fatty alcohol, this linear and flexible molecule is a solid at room temperature.[1][2] Its unique bifunctional nature makes it a valuable building block in polymer chemistry, particularly for the synthesis of biodegradable polyesters.[1] In the biological realm, this compound is found naturally as a component of suberin and cuticular waxes in plants like Arabidopsis thaliana, where it plays a role in forming protective barriers.[1] For researchers and drug development professionals, its long aliphatic chain and terminal hydroxyl groups present opportunities for use as a surfactant, lubricant, or a component in complex pharmaceutical formulations and drug delivery systems.[1]
However, as with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible and effective application. This guide provides a comprehensive analysis of the toxicological data, hazard classifications, and safe handling protocols for this compound, designed to equip scientific professionals with the necessary knowledge for its safe use in a laboratory setting.
Physicochemical and Hazard Identification
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The key physicochemical characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7735-43-5 | [3][4][5] |
| Molecular Formula | C₂₀H₄₂O₂ | [1][3][4] |
| Molecular Weight | 314.55 g/mol | [1][4] |
| IUPAC Name | Icosane-1,20-diol | [1][3] |
| Appearance | Solid | |
| Melting Point | 181.3°C (estimated) | [1] |
| Boiling Point | 431°C (at 760 mmHg) | [1] |
| Density | 0.889 g/cm³ | [1] |
| Synonyms | 1,20-icosanediol, Eicosane-1,20-diol | [3][6] |
GHS Hazard Classification
Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following signal word and hazard statements:
-
Signal Word: Warning [3]
-
Hazard Statements:
The following diagram illustrates the primary routes of exposure and their corresponding health hazards as identified by the GHS classification.
Caption: GHS hazard pathways for this compound exposure.
Toxicological Profile: A Mechanistic Perspective
While specific toxicological studies on this compound are not extensively published, the GHS classifications provide a clear directive for risk assessment. The irritant properties are likely linked to the dual nature of the molecule: the long lipophilic carbon chain can interact with and disrupt the lipid bilayers of cell membranes, while the hydrophilic hydroxyl groups can interact with cellular proteins and receptors.
-
Acute Oral Toxicity (H302 - Harmful if swallowed): Ingestion may lead to systemic effects. While no specific LD50 data is available for this compound, this classification warrants caution and immediate medical attention if swallowed.
-
Skin Irritation (H315 - Causes skin irritation): The long alkane chain can disrupt the stratum corneum, the skin's primary protective lipid barrier. This disruption can lead to increased permeability and allow the compound to interact with deeper epidermal layers, triggering an inflammatory response.[7] Studies on other 1,2-alkanediols have shown that skin irritation potential is complex and influenced by the alkane chain length, which affects both skin penetration and intrinsic toxicity.[8][9]
-
Eye Irritation (H319 - Causes serious eye irritation): The mucous membranes of the eye are particularly sensitive. Direct contact can cause significant irritation, likely due to the surfactant-like properties of the molecule disrupting the protective tear film and corneal epithelial cells. This is a common characteristic among surfactants used in cosmetics, which can activate nociceptors (pain receptors) in the eye.[10][11]
-
Respiratory Irritation (H335 - May cause respiratory irritation): As a solid powder, this compound can be aerosolized. Inhalation of fine particles can cause mechanical irritation to the upper respiratory tract, leading to inflammation, coughing, and discomfort.[12]
Safe Handling, Storage, and Emergency Protocols
Adherence to stringent safety protocols is essential to mitigate the risks associated with this compound.
Engineering Controls
-
Ventilation: Work with this compound, especially when handling the powder, should be conducted in a well-ventilated area.
-
Chemical Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical for preventing exposure.[13]
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required.[14] A face shield should be worn over goggles if there is a significant risk of splashing or aerosol generation.[14]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves tested according to standards like EN 374.[15] Given the nature of the chemical, nitrile or neoprene gloves are generally suitable for incidental contact. Always consult the glove manufacturer’s permeation data for specific recommendations.[14][16] Gloves should be inspected before use and disposed of immediately after contamination.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[14]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill clean-up, a NIOSH-approved respirator is necessary. For powders, a particulate respirator (e.g., N95) may be appropriate.[13] Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit-testing.[13][14]
Table 2: Summary of PPE Requirements
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z87.1) | Protects against dust, splashes (H319)[14] |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation (H315)[15] |
| Body | Laboratory coat | Protects skin from accidental contact |
| Respiratory | Use in fume hood; NIOSH-approved respirator if needed | Prevents respiratory tract irritation (H335)[13] |
Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Product labels specify storage at room temperature and in a desiccated environment.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust.[15] Wash hands thoroughly after handling.[15] Keep away from strong oxidizing agents.[17]
Emergency First Aid and Spill Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][17]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. If irritation persists, seek medical attention.[17][18]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[17]
-
Spills: Ensure adequate ventilation. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[17]
Standardized Protocols for Irritation Potential Assessment
For novel formulations containing this compound, researchers may need to validate the safety profile. The following are standardized, non-animal testing methodologies based on OECD guidelines, which are the authoritative standard for chemical safety testing.
Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test
(Adapted from OECD Test Guideline 439)
This protocol provides a framework for assessing the skin irritation potential of a chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.
-
Model Preparation: Culture RhE tissues (e.g., EpiDerm™, SkinEthic™ RHE) to the air-liquid interface according to the manufacturer's protocol until a functional stratum corneum has formed.
-
Test Substance Application:
-
Prepare the test substance. For a solid like this compound, apply 25-50 mg directly onto the surface of the RhE tissue. Moisten with sterile, deionized water to ensure uniform contact.
-
Prepare a negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
-
Exposure: Expose the tissues to the test substance for 60 minutes at 37°C.
-
Rinsing and Incubation: After exposure, thoroughly rinse the tissue surface with PBS to remove all residual test substance. Transfer the tissues to fresh culture medium and incubate for 42 hours.
-
Viability Assessment (MTT Assay):
-
After the 42-hour incubation, transfer tissues to a 24-well plate containing MTT medium (1 mg/mL).
-
Incubate for 3 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Extract the formazan from the tissue using isopropanol.
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).
-
-
Data Interpretation: Calculate the percentage of viability for each tissue relative to the negative control. A substance is identified as a skin irritant if the mean tissue viability is reduced to ≤ 50%.[19]
Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).
Conclusion
This compound is a chemical with significant utility in both industrial and research settings. Its health and safety profile, as defined by GHS classifications, indicates that it is harmful if swallowed and is a notable irritant to the skin, eyes, and respiratory system.[3] These hazards are manageable through the diligent application of standard laboratory safety practices, including the use of appropriate engineering controls and personal protective equipment. For professionals in research and drug development, understanding these risks and the protocols for their assessment is not merely a regulatory requirement but a cornerstone of scientific integrity and responsible innovation.
References
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Sigma-Aldrich. (n.d.). This compound | 7735-43-5. Retrieved from Sigma-Aldrich website.[3]
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CP Lab Safety. (n.d.). 1, 20-Eicosanediol, min 98%, 1 gram. Retrieved from CP Lab Safety website.[4]
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de Jonge, C., et al. (2018). The impact of oxygen exposure on long-chain alkyl diols and the long chain diol index (LDI). Organic Geochemistry.[20]
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PubChem. (n.d.). This compound | C20H42O2 | CID 4134690. Retrieved from PubChem database.[21]
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Sigma-Aldrich. (n.d.). Ambeed, Inc. This compound. Retrieved from Sigma-Aldrich website.
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ChemicalBook. (n.d.). This compound | 7735-43-5. Retrieved from ChemicalBook website.[5]
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Slominski, A. T., et al. (n.d.). Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3. PMC - NIH.[22]
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Li, Z., et al. (n.d.). Enhanced Toxicity of Diol-Estered Diarrhetic Shellfish Toxins Across Trophic Levels: Evidence from Caenorhabditis elegans and Mytilus galloprovincialis. PMC - PubMed Central.[23]
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ResearchGate. (2018). The impact of oxygen exposure on long-chain alkyl diols and the long chain diol index (LDI) – a long-term incubation study. Retrieved from ResearchGate.[24]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Hexanediol. Retrieved from Carl ROTH website.[15]
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Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0040982). Retrieved from HMDB website.[2]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[17]
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Cayman Chemical. (2023). Safety Data Sheet. Retrieved from Cayman Chemical website.[25]
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R Discovery. (2018). The impact of oxygen exposure on long-chain alkyl diols and the long chain diol index (LDI) – a long-term incubation study. Retrieved from R Discovery website.[26]
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Santa Cruz Biotechnology. (n.d.). Eicosane Safety Data Sheet. Retrieved from Santa Cruz Biotechnology website.[12]
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Lee, E., et al. (2011). The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols. International Journal of Cosmetic Science.[8]
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PubMed. (2011). The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols. PubMed.[9]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - n-Eicosane. Retrieved from Thermo Fisher Scientific website.[18]
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The Good Scents Company. (n.d.). This compound, 7735-43-5. Retrieved from The Good Scents Company website.[6]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council website.[16]
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Zhao, F., et al. (n.d.). Surfactant cocamide monoethanolamide causes eye irritation by activating nociceptor TRPV1. PMC - NIH.[10]
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Patrick, E., et al. (n.d.). Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse. PubMed.[7]
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PubMed. (2021). Surfactant cocamide monoethanolamide causes eye irritation by activating nociceptor TRPV1 channels. PubMed.[11]
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MDPI. (n.d.). Skin Irritation Testing beyond Tissue Viability: Fucoxanthin Effects on Inflammation, Homeostasis, and Metabolism. Retrieved from MDPI website.[19]
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NIH. (2021). Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents. Retrieved from NIH website.[28]
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A Technical Guide to High-Purity 1,20-Eicosanediol for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of high-purity 1,20-eicosanediol, a long-chain aliphatic diol increasingly utilized in advanced research and pharmaceutical development. We will explore its commercial availability, synthesis and purification strategies, critical analytical techniques for purity verification, and its diverse applications, offering a comprehensive resource for scientists and drug development professionals.
Introduction to this compound
This compound (CAS No. 7735-43-5) is a linear, saturated diol with a 20-carbon backbone, featuring hydroxyl groups at both terminal positions. Its molecular formula is C₂₀H₄₂O₂, and it has a molecular weight of approximately 314.55 g/mol . This structure imparts unique physicochemical properties, including high hydrophobicity from the long alkyl chain and the reactivity of a primary alcohol at both ends. These characteristics make it a valuable bifunctional building block in various scientific applications. In recent years, the demand for high-purity this compound has grown, driven by its utility in the synthesis of precisely engineered molecules and materials.
Commercial Availability and Sourcing
High-purity this compound is available from a range of commercial chemical suppliers, typically with purities of 98% or greater. When sourcing this compound, it is crucial for researchers to consider not only the stated purity but also the supplier's quality control documentation, such as Certificates of Analysis (CoA), which provide detailed information on the analytical methods used for verification and the levels of any detected impurities.
Below is a comparative table of prominent suppliers of high-purity this compound:
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | ≥98% | 1g, 5g, 25g, 100g |
| Aladdin Scientific | ≥98%[1] | 1g[1] |
| Abound Chem | 99%[2] | 1g, 5g, 25g[2] |
| BenchChem | Custom synthesis available | Inquire for quantities |
| Chemrio | Product availability may vary | Inquire for quantities[3] |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.
Synthesis and Purification of this compound
Understanding the synthesis and purification of this compound is essential for anticipating potential impurities. A common and sustainable approach involves the use of renewable resources, such as long-chain fatty acids.
Synthetic Pathway from Renewable Feedstocks
A scientifically robust method for synthesizing this compound starts from undec-10-enoic acid, which can be derived from castor oil. This process typically involves two key steps:
-
Olefin Metathesis: Self-metathesis of undec-10-enoic acid using a Grubbs catalyst efficiently yields 1,20-eicos-10-enedioic acid. This step is followed by hydrogenation of the double bond to produce the saturated 1,20-eicosanedioic acid.
-
Reduction: The resulting dicarboxylic acid is then reduced to the corresponding diol, this compound. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.
References
Foreword: Charting Unexplored Territory in Lipid Signaling and Beyond
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a technical resource and an invitation to explore the untapped potential of 1,20-eicosanediol. While extensively characterized in geochemistry and polymer science, its role in the intricate world of cellular signaling and therapeutics remains largely uncharted. This document moves beyond the known, leveraging the structural and chemical properties of this compound to propose novel avenues of research. By synthesizing established methodologies with theoretical applications, we aim to provide a comprehensive framework for investigating this promising long-chain aliphatic diol. We will delve into its potential as a modulator of key signaling pathways, its impact on cellular fate, and its application in advanced drug delivery systems. This is not merely a summary of existing data, but a roadmap for future discoveries.
Molecular Profile and Physicochemical Properties of this compound
This compound is a saturated long-chain aliphatic diol characterized by a 20-carbon backbone with hydroxyl groups at both terminal ends. This amphipathic nature, with a dominant hydrophobic chain and hydrophilic termini, dictates its behavior in both chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₂O₂ | |
| Molecular Weight | 314.55 g/mol | |
| IUPAC Name | Icosane-1,20-diol | |
| Physical Form | Solid | |
| Melting Point | 98-101 °C | |
| Classification | Long-chain fatty alcohol |
Established Research Applications
Currently, the primary applications of this compound are concentrated in polymer chemistry and geochemistry.
Polymer Synthesis
This compound serves as a valuable monomer in the synthesis of biodegradable polyesters. Through processes like acyclic diene metathesis (ADMET) polymerization, it can be reacted with dicarboxylic acids to create long-chain aliphatic polyesters. These polymers are of interest for various biomedical applications, including drug delivery, due to their potential biocompatibility and biodegradability.
Geochemical Biomarkers
Long-chain alkyl diols (LCDs), a class of lipids that includes this compound, are utilized in paleoceanography as proxies for reconstructing past sea surface temperatures. The distribution and relative abundance of different LCDs in marine sediments correlate with temperature, a principle that forms the basis of the Long-chain Diol Index (LDI).
Exploratory Research Application I: Modulation of Protein Kinase C Signaling
The structural similarity of this compound to diacylglycerol (DAG), the endogenous activator of conventional and novel protein kinase C (PKC) isoforms, presents a compelling hypothesis: This compound may act as a modulator of PKC activity. The two hydroxyl groups could potentially interact with the C1 domain of PKC, mimicking DAG and either activating or inhibiting the enzyme.
Figure 1: Hypothesized modulation of the Protein Kinase C (PKC) signaling pathway by this compound.
Experimental Protocol: In Vitro PKC Activity Assay
This protocol outlines a radiometric assay to determine if this compound modulates the activity of a purified PKC isoform (e.g., PKCα).
Materials:
-
Purified, active PKC isoform
-
This compound
-
Phosphatidylserine (PS)
-
Diacylglycerol (DAG) (for positive control)
-
PKC assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Methodology:
-
Preparation of Lipid Vesicles:
-
In separate glass tubes, prepare lipid films of:
-
PS alone (negative control)
-
PS and DAG (positive control)
-
PS and varying concentrations of this compound
-
-
Dry the lipids under a stream of nitrogen and then under vacuum for at least 1 hour.
-
Resuspend the lipid films in PKC assay buffer by vortexing and sonication to form small unilamellar vesicles.[1]
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the PKC assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC enzyme to the mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10 minutes.
-
-
Quantification:
-
Stop the reaction by spotting an aliquot onto P81 phosphocellulose paper.
-
Wash the papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the papers using a scintillation counter.
-
Interpretation:
-
An increase in phosphorylation compared to the PS-only control suggests this compound may act as a PKC activator.
-
A decrease in phosphorylation in the presence of DAG suggests it may be a competitive inhibitor.
Exploratory Research Application II: Effects on Cancer Cell Proliferation and Apoptosis
Structurally related C20 compounds, such as 20(S)-protopanaxadiol, have demonstrated potent anti-cancer effects by inhibiting cell proliferation and inducing apoptosis.[2] Given these precedents, it is plausible that this compound could exert similar effects on cancer cell lines.
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Thermal properties of 1,20-Eicosanediol
An In-Depth Technical Guide to the Thermal Properties of 1,20-Eicosanediol
Executive Summary
This compound (CAS RN: 7735-43-5) is a long-chain, linear α,ω-diol with significant potential in advanced material science and polymer chemistry.[1][2] Its structure, consisting of a 20-carbon aliphatic backbone terminated by hydroxyl groups at both ends, imparts a unique combination of properties, including high thermal stability and the capacity for forming semi-crystalline polymers.[3] This guide provides a comprehensive analysis of the core thermal properties of this compound, including its phase transition temperatures, thermodynamic parameters, and thermal stability. We present a consolidation of available literature data, outline authoritative experimental methodologies for its characterization, and offer insights grounded in the principles of thermal analysis. This document is intended to serve as a foundational resource for professionals leveraging this versatile compound in their research and development endeavors.
Introduction to this compound
Chemical Identity and Structure
This compound is classified as a long-chain fatty alcohol.[2][4] Its molecular structure is defined by a saturated 20-carbon chain with hydroxyl (-OH) groups at the C1 and C20 positions. This bifunctional nature makes it an ideal monomer for polymerization reactions, particularly in the synthesis of polyesters and polyurethanes.[5]
-
IUPAC Name: Icosane-1,20-diol[3]
-
Structure: HO—(CH₂)₂₀—OH
The long, flexible, and unbranched aliphatic chain allows for significant van der Waals interactions, while the terminal hydroxyl groups enable strong intermolecular hydrogen bonding. This unique combination governs its physical state and thermal behavior.
Significance and Applications
Historically, long-chain α,ω-diols have been key building blocks in the chemical industry.[7] this compound is of particular interest due to its derivation from renewable sources and its role in creating biodegradable polymers.[3][8][9] Polymers synthesized from this diol have demonstrated excellent mechanical properties, such as high elongation at break, and superior gas barrier characteristics due to their semi-crystalline nature.[3] Its natural occurrence in plant cuticular waxes, such as in Arabidopsis thaliana, where it serves protective functions, further underscores its biocompatibility and relevance in biochemical studies.[3]
Core Thermal Properties: A Quantitative Overview
The thermal properties of this compound are critical for defining its processing parameters and application performance. The following sections consolidate and analyze the key thermal metrics reported in the literature.
Phase Transitions: Melting and Boiling Points
The melting point (Tₘ) is a critical parameter indicating the transition from a solid to a liquid state. Published data for this compound shows some variance, which is common for long-chain organic molecules and can be attributed to differences in sample purity or crystalline polymorphism.
The boiling point (Tₑ) is significantly high under atmospheric pressure, reflecting the compound's high molecular weight and strong intermolecular forces.
| Property | Value | Pressure | Source(s) |
| Melting Point | 101-102 °C | Atmospheric | [1] |
| 111-112 °C | Atmospheric | [4] | |
| Boiling Point | 215-217 °C | 1.5 Torr | [1] |
| 431 °C (est.) | 760 mmHg | [3] |
Thermodynamic Parameters
While specific experimental data for the heat of fusion, specific heat capacity, and thermal conductivity of this compound are not widely published, we can infer its likely behavior by comparing it to its non-polar analogue, n-eicosane (C₂₀H₄₂). The presence of terminal hydroxyl groups in this compound introduces hydrogen bonding, which is expected to significantly influence these properties.
-
Heat of Fusion (ΔHfus): This is the energy required to melt the substance. The hydrogen bonds in this compound create a more ordered crystalline lattice than in n-eicosane, which requires more energy to disrupt. Therefore, the heat of fusion for this compound is anticipated to be substantially higher than that of n-eicosane (ΔHfus ≈ 76.8 kJ/mol).[10] This characteristic makes it a candidate for a Phase Change Material (PCM) for thermal energy storage.[11][12]
-
Specific Heat Capacity (Cp): This property measures the heat required to raise the temperature of the substance. The ability of the hydroxyl groups to form hydrogen bonds provides an additional mechanism for energy absorption. Consequently, the specific heat capacity of this compound is expected to be greater than that of liquid n-eicosane (Cp ≈ 664 J/mol·K at 325 K).[13]
-
Thermal Conductivity (λ): This measures a material's ability to conduct heat. While n-eicosane has low thermal conductivity (λ ≈ 0.47 W/m·K), the more ordered, hydrogen-bonded structure of solid this compound may facilitate more efficient phonon transport, potentially leading to slightly higher thermal conductivity in its solid state.[12][14]
Thermal Stability and Decomposition
Thermal stability is paramount for applications involving high-temperature processing, such as melt polymerization. This compound is expected to be thermally stable to well above its melting point. Its decomposition would involve the dehydration of alcohols and cleavage of the C-C backbone at significantly higher temperatures. Thermogravimetric Analysis (TGA) is the definitive method for quantifying this stability.
Standard Methodologies for Thermal Analysis
As a Senior Application Scientist, my recommendation for the comprehensive thermal characterization of a material like this compound hinges on two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The causality behind these choices is clear: DSC provides unparalleled insight into heat flow changes associated with physical transitions, while TGA directly measures thermal stability through mass loss.[15][16]
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] It is the gold standard for determining melting points, crystallization temperatures, and the enthalpy of these transitions.[15]
Experimental Protocol: DSC Analysis of this compound
-
Instrument Calibration: Before analysis, calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). This step is critical for ensuring the trustworthiness of the data.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan. Crimp a lid onto the pan to ensure good thermal contact and prevent sublimation. Prepare an identical empty, crimped pan to serve as the reference.
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
First Heating Scan: Heat the sample from 25 °C to 150 °C at a linear rate of 10 °C/min under a nitrogen purge (50 mL/min). This scan reveals the melting behavior and erases any prior thermal history of the material.
-
Cooling Scan: Cool the sample from 150 °C to 25 °C at a controlled rate of 10 °C/min. This scan provides data on the crystallization behavior.
-
Second Heating Scan: Heat the sample again from 25 °C to 150 °C at 10 °C/min. This scan is crucial as it reveals the thermal properties of the material from a controlled, consistent crystalline state.[18]
-
-
Data Analysis:
-
Melting Point (Tₘ): Determine the onset temperature of the endothermic melting peak from the second heating scan.
-
Heat of Fusion (ΔHfus): Integrate the area of the melting peak. The instrument software will calculate the enthalpy in J/g.
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[19] The rationale for its use is to directly determine the temperature at which the material begins to degrade or decompose, a critical parameter for defining its maximum processing temperature.[16]
Experimental Protocol: TGA Analysis of this compound
-
Instrument Preparation: Perform a baseline subtraction by running the experimental program with an empty sample pan to ensure measurement accuracy.
-
Sample Preparation: Place 5-10 mg of this compound powder into a ceramic or platinum TGA crucible.
-
Experimental Program:
-
Place the crucible onto the TGA's microbalance.
-
Equilibrate at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a linear heating rate of 20 °C/min.
-
Maintain an inert atmosphere using a nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
Onset of Decomposition (Td): Analyze the resulting TGA curve (mass vs. temperature). The decomposition temperature is typically reported as the temperature at which 5% mass loss occurs (T₅).
-
Residual Mass: Determine the percentage of mass remaining at the end of the experiment.
-
Conclusion
This compound presents a compelling thermal profile characterized by a high melting point (above 100 °C) and robust thermal stability. Its structure suggests a high latent heat of fusion, making it a promising material for thermal energy storage applications. The presence of terminal hydroxyl groups provides reactive sites for the synthesis of high-performance, bio-based polymers capable of withstanding significant thermal processing. The methodologies of DSC and TGA are essential, self-validating systems for accurately quantifying these critical thermal properties. This guide provides the foundational data and experimental frameworks necessary for researchers and developers to confidently explore and integrate this compound into next-generation materials and formulations.
References
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This compound - CAS Common Chemistry . CAS, a division of the American Chemical Society. Available at: [Link]
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Showing metabocard for this compound (HMDB0040982) . Human Metabolome Database. Available at: [Link]
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Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization . RSC Publishing. Available at: [Link]
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1, 20-Eicosanediol, min 98%, 1 gram . Aladdin Scientific. Available at: [Link]
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Synthesis and properties of polyesters derived from renewable eugenol and α,ω-diols via a continuous overheating method . ResearchGate. Available at: [Link]
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1,2-Eicosanediol | C20H42O2 | CID 3016117 . PubChem, National Institutes of Health. Available at: [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions . National Institutes of Health (NIH). Available at: [Link]
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Differential scanning calorimetry . Wikipedia. Available at: [Link]
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Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols . ACS Publications. Available at: [Link]
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Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups . National Institutes of Health (NIH). Available at: [Link]
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Microbial production of medium-chain-length α, ω-diols via two-stage process under mild conditions . ResearchGate. Available at: [Link]
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Eicosane/Polycarbonate Composite as Form-Stable Phase Change Materials for Latent Heat Thermal Energy Storage . ResearchGate. Available at: [Link]
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microcapsule phase change material and itsimproved thermal conductivity and heat transfer performance . C-Therm Technologies. Available at: [Link]
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Thermal Characterization of Eicosane/Graphite Nano-Composite-Based Phase Change Material . Journal of Renewable Energy and Environment. Available at: [Link]
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Thermo physical properties of the PCM (n-eicosane (C 20 H 42 )) . ResearchGate. Available at: [Link]
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries . MDPI. Available at: [Link]
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Differential scanning calorimetric study of the thermotropic phase behavior of a polymerizable, tubule-forming lipid . PubMed, National Institutes of Health. Available at: [Link]
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BioLab Webinar: Differential Scanning Calorimetry . YouTube. Available at: [Link]
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Thermal Conductivity of 1,2-Ethanediol and 1,2-Propanediol Binary Aqueous Solutions at Temperature from 253 K to 373 K . ResearchGate. Available at: [Link]
-
Thermal conductivity of the n-eicosane, n-eicosane-Fe 3 O 4 , and microencapsulated samples . ResearchGate. Available at: [Link]
-
Preparation, thermal properties and thermal reliability of microencapsulated n-eicosane as novel phase change material for thermal energy storage . ResearchGate. Available at: [Link]
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Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content . National Institutes of Health (NIH). Available at: [Link]
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Chemical Properties of Eicosane (CAS 112-95-8) . Cheméo. Available at: [Link]
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Thermo-physical properties of n-eicosane . ResearchGate. Available at: [Link]
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Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content . MDPI. Available at: [Link]
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Eicosane - Phase change data . NIST WebBook. Available at: [Link]
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Eicosane - Condensed phase thermochemistry data . NIST WebBook. Available at: [Link]
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TGA thermograms of polyimides PI-1, PI-2 and PI-5 . ResearchGate. Available at: [Link]
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Methodological & Application
Application Note & Protocols: Synthesis and Characterization of Long-Chain Aliphatic Polyesters via Polycondensation of 1,20-Eicosanediol for Drug Delivery Applications
Abstract: Long-chain aliphatic polyesters are a promising class of biodegradable polymers for advanced drug delivery systems. Their inherent hydrophobicity, high crystallinity, and slow degradation rates make them ideal candidates for sustained and controlled release of therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyesters through the polycondensation of 1,20-eicosanediol with a dicarboxylic acid, specifically succinic acid. Detailed protocols for both melt polycondensation and enzymatic polycondensation are presented, along with methodologies for the thorough characterization of the resulting polymers.
Introduction: The Significance of Long-Chain Aliphatic Polyesters in Drug Delivery
The pursuit of novel biomaterials for drug delivery has led to a significant interest in aliphatic polyesters due to their excellent biocompatibility and biodegradability.[1][2] While polyesters like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL) are well-established, there is a growing need for polymers with a wider range of degradation profiles and physical properties to meet the demands of advanced therapeutic applications.[3] Long-chain aliphatic polyesters, synthesized from monomers with extended methylene sequences, offer a unique set of characteristics that bridge the gap between traditional polyesters and polyethylene.[4]
The incorporation of long methylene segments, such as that from this compound, into the polyester backbone imparts a high degree of crystallinity and hydrophobicity. This structure results in materials with slower degradation rates and sustained drug release profiles, which are highly desirable for long-term therapeutic regimens.[5][6] The polycondensation of a long-chain diol like this compound with a dicarboxylic acid allows for the precise tuning of the polymer's thermal and mechanical properties, as well as its degradation kinetics, by varying the length of the diacid comonomer.[7] These polyesters can be formulated into various drug delivery vehicles, including nanoparticles, microspheres, and implants, to encapsulate and protect therapeutic payloads.[1][6]
This application note details two primary methods for the synthesis of polyesters from this compound: traditional melt polycondensation and a greener, enzyme-catalyzed approach. It further provides a systematic workflow for the characterization of these polymers, ensuring the production of well-defined materials suitable for demanding drug delivery applications.
Synthesis Methodologies: Melt and Enzymatic Polycondensation
The synthesis of high-molecular-weight polyesters from diols and dicarboxylic acids is typically achieved through a two-stage process: an initial esterification followed by polycondensation under vacuum at elevated temperatures to drive the removal of the condensation byproduct (water) and increase the polymer chain length.[8]
Melt Polycondensation: A Robust and Established Method
Melt polycondensation is a widely used, solvent-free method for producing high-molecular-weight polyesters. The reaction is typically carried out at high temperatures and under a high vacuum to facilitate the removal of water and shift the equilibrium towards polymer formation.
Materials:
-
This compound (≥98%)
-
Succinic Acid (≥99%)
-
Titanium (IV) isopropoxide (≥97%) or Tin (II) 2-ethylhexanoate (approx. 95%)
-
High-purity nitrogen gas
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser leading to a vacuum trap.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Schlenk line for inert atmosphere operations.
Procedure:
-
Monomer Charging and Esterification:
-
Place equimolar amounts of this compound and succinic acid into the three-necked flask.
-
Add the catalyst, typically at a concentration of 0.1-0.5 mol% relative to the diacid.
-
Flush the system with high-purity nitrogen for 15-20 minutes to remove any residual air and moisture.
-
Heat the reaction mixture to 150-160°C under a gentle stream of nitrogen with continuous stirring. The initial esterification stage is typically carried out for 2-4 hours, during which water will be evolved and collected in the vacuum trap.
-
-
Polycondensation:
-
After the initial esterification, gradually increase the temperature to 180-200°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 1-2 hours. This gradual reduction in pressure is crucial to prevent the violent boiling of the reaction mixture and loss of monomers.
-
Continue the polycondensation under high vacuum and at 180-200°C for an additional 4-8 hours. The viscosity of the reaction mixture will noticeably increase as the molecular weight of the polyester builds up.
-
-
Purification:
-
Once the desired viscosity is achieved, cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
Dissolve the crude polyester in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring. This step removes unreacted monomers and catalyst residues.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Enzymatic Polycondensation: A Green and Mild Alternative
Enzymatic polycondensation offers a more sustainable approach to polyester synthesis, proceeding under milder reaction conditions and avoiding the use of potentially toxic metal catalysts.[9] Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective in catalyzing esterification reactions.
Materials:
-
This compound (≥98%)
-
Diethyl succinate (≥99%)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Diphenyl ether (as a high-boiling, inert solvent)
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
Equipment:
-
Schlenk flask equipped with a magnetic stirrer and a vacuum connection.
-
Oil bath with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Reaction Setup:
-
To the Schlenk flask, add equimolar amounts of this compound and diethyl succinate.
-
Add diphenyl ether as a solvent to facilitate mixing and heat transfer, typically at a concentration to make a 1 M solution of the monomers.
-
Add the immobilized lipase, typically 5-10% by weight of the total monomers.
-
Heat the mixture to 70-90°C with continuous stirring under a nitrogen atmosphere.
-
-
Oligomerization and Polycondensation:
-
Maintain the reaction at 70-90°C under atmospheric pressure for an initial 2-4 hours to form low-molecular-weight oligomers.
-
After the initial oligomerization, apply a vacuum to the system to remove the ethanol byproduct, which drives the reaction towards higher molecular weight polymer formation.
-
Continue the reaction under vacuum at 70-90°C for 24-48 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the polymer in chloroform.
-
Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Precipitate the polyester in cold methanol, collect the solid by filtration, and dry under vacuum at 40-50°C.
-
Characterization of the Synthesized Polyesters
Thorough characterization is essential to confirm the chemical structure, molecular weight, and thermal properties of the synthesized polyesters, ensuring their suitability for drug delivery applications.
Structural Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the ester linkage and the absence of unreacted hydroxyl and carboxylic acid groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure of the polyester, confirm the repeating unit, and determine the number-average molecular weight (Mₙ) by end-group analysis.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity of the polyester. These properties are critical for understanding the material's physical state and its behavior in biological environments.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer and its decomposition temperature.
Data Presentation and Expected Properties
The properties of polyesters derived from this compound can be tailored by the choice of the dicarboxylic acid. The following table summarizes the expected properties of poly(eicosamethylene succinate).
| Property | Expected Value/Range | Characterization Method |
| Chemical Structure | ||
| FT-IR: Ester C=O stretch | ~1735 cm⁻¹ | FT-IR Spectroscopy |
| FT-IR: C-O stretch | ~1170 cm⁻¹ | FT-IR Spectroscopy |
| ¹H NMR: -O-CH₂- (from diol) | ~4.05 ppm | ¹H NMR Spectroscopy |
| ¹H NMR: -C(O)-CH₂- (from diacid) | ~2.62 ppm | ¹H NMR Spectroscopy |
| Molecular Weight | ||
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol | GPC, ¹H NMR |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Thermal Properties | ||
| Melting Temperature (Tₘ) | 90 - 110°C[10] | DSC |
| Glass Transition Temperature (T₉) | 5 - 15°C (estimated) | DSC |
| Decomposition Temperature (Tₔ) | >300°C | TGA |
Visualizations of Workflows and Mechanisms
Diagram 1: Polycondensation Reaction Mechanism
Caption: General reaction scheme for the polycondensation of this compound and succinic acid.
Diagram 2: Experimental Workflow for Polyester Synthesis and Characterization
Caption: Step-by-step workflow from synthesis to characterization of the polyester.
Conclusion
The polycondensation of this compound presents a versatile platform for the synthesis of novel long-chain aliphatic polyesters with properties highly suited for advanced drug delivery systems. By following the detailed protocols for melt and enzymatic polycondensation, and employing the characterization techniques outlined in this guide, researchers can produce well-defined polymers with tunable degradation rates and release profiles. The inherent properties of these materials offer significant potential for the development of next-generation, long-acting therapeutic formulations.
References
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Washington, K. E., Kularatne, R. N., Biewer, M. C., & Stefan, M. C. (2017). Recent advances in aliphatic polyesters for drug delivery applications. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(4), e1446. [Link]
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Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2021). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. Polymers, 13(16), 2741. [Link]
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Song, C. X., & Feng, S. S. (2000). Regulation of biodegradability and drug release behavior of aliphatic polyesters by blending. Journal of Biomedical Materials Research, 50(4), 528-535. [Link]
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Makadia, H. K., & Siegel, S. J. (2011). Aliphatic Polyester Nanoparticles for Drug Delivery Systems. In Smart Drug Delivery System. IntechOpen. [Link]
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Emam, A. N., & El-Fattah, A. A. (2022). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization. Polymers, 14(19), 4053. [Link]
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SPE ANTEC. (2023). Inside Materials – Aliphatic Polyesters. Plastics Engineering. [Link]
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Vert, M., Li, S., & Garreau, H. (1992). Biodegradation of Aliphatic Polyesters. In Biodegradable Polymers and Plastics. Springer. [Link]
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Trzaskowski, J., Quinzler, D., Bährle, C., & Mecking, S. (2012). Aliphatic long-chain C20 polyesters from Olefin metathesis. Macromolecular Chemistry and Physics, 213(13), 1352-1359. [Link]
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Wei, Z., Li, S., & Li, Q. (2018). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 9(4), 455-465. [Link]
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Díaz, A., Katsarava, R., & Puiggalí, J. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly (ester amide) s. International journal of molecular sciences, 15(4), 7064-7117. [Link]
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Takasu, A., Hirabayashi, M., & Hirao, A. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules, 7(1), 6-9. [Link]
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Wang, Y., Li, X., & Wang, Y. (2017). High Molecular Weight Polyesters Derived from Biobased 1, 5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties. ACS Sustainable Chemistry & Engineering, 5(7), 6147-6155. [Link]
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Li, M., Jing, J., & Su, T. (2022). Synthesis of Poly (Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer. Frontiers in Bioengineering and Biotechnology, 10, 876934. [Link]
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Application Note: Synthesis of High-Melt, Biocompatible Polyesters Utilizing 1,20-Eicosanediol
For: Researchers, scientists, and drug development professionals.
Abstract
Long-chain aliphatic polyesters are a pivotal class of biomaterials, prized for their biocompatibility, biodegradability, and polyethylene-like crystalline properties. These characteristics make them ideal candidates for advanced drug delivery systems, medical implants, and specialty polymer applications.[1][2] This document provides detailed protocols for the synthesis of high molecular weight polyesters using 1,20-eicosanediol as a key monomer. We will explore three robust polymerization methodologies: melt polycondensation, solution polycondensation, and lipase-catalyzed polymerization. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles to empower researchers to not only replicate but also rationally modify these procedures for their specific needs.
Introduction: The Significance of Long-Chain Aliphatic Polyesters
Traditional short-chain aliphatic polyesters often exhibit low melting points and mechanical properties unsuitable for many thermoplastic applications.[3] By incorporating long methylene sequences, such as that from this compound, it is possible to synthesize polyesters with enhanced crystallinity and higher melting temperatures, properties that are more akin to polyethylene.[3][4][5] The presence of ester groups along the polymer backbone introduces biodegradability, a critical feature for biomedical applications where transient material presence is required.[1][6][7] The polyesters derived from this compound and a corresponding long-chain diacid, such as 1,20-eicosanedioic acid, result in materials with regularly spaced ester "defects" in a polyethylene-like chain, offering a unique combination of properties.[8][9] This guide will provide the necessary technical details to successfully synthesize these promising polymers.
Materials and Equipment
Reagents
-
This compound (≥98%)
-
1,20-Eicosanedioic acid (≥98%)
-
Succinic acid (≥99%)
-
Adipic acid (≥99%)
-
Titanium(IV) butoxide (TBT, ≥97%) or other suitable catalyst (e.g., p-toluenesulfonic acid)
-
Novozym® 435 (immobilized Candida antarctica lipase B)[10][11]
-
Diphenyl ether (≥99%)
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
Nitrogen gas (high purity)
-
Argon gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and vacuum-tight adapter
-
Heating mantle with temperature controller
-
Schlenk line or similar vacuum/inert gas manifold
-
Condenser
-
Vacuum pump capable of reaching <1 mbar
-
Glass reactor suitable for high-temperature reactions
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Polymerization Protocols
This section details three distinct methods for synthesizing polyesters from this compound. The choice of method will depend on the desired polymer properties, scale, and available equipment.
Protocol 1: Melt Polycondensation
Melt polycondensation is a solvent-free method that is widely used in industrial polyester synthesis.[12] The reaction is driven to completion by the efficient removal of the condensation byproduct, typically water, under high vacuum and temperature.[8][13]
Rationale: This method is advantageous for achieving high molecular weight polymers as the high concentration of monomers and end-groups favors chain propagation. The multi-stage temperature and pressure profile is critical for managing monomer volatility and driving the equilibrium towards polymer formation.[12][14]
Experimental Workflow Diagram:
Caption: Workflow for melt polycondensation of this compound.
Step-by-Step Methodology:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser, add equimolar amounts of this compound and the desired dicarboxylic acid (e.g., 1,20-eicosanedioic acid).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen, which can cause side reactions at high temperatures.
-
Esterification: Begin stirring and heat the mixture to 170°C under a gentle nitrogen flow to create a homogenous melt. Once melted, add the catalyst, such as titanium(IV) butoxide (TBT), at a concentration of approximately 0.5 mmol per mole of diacid.[12] Increase the temperature to 180-200°C and maintain for 3-5 hours. Water will be evolved and collected in the condenser.
-
Polycondensation: Gradually reduce the pressure in the reactor to below 1 mbar over the course of an hour. Simultaneously, increase the reaction temperature to 210-240°C.[12] The viscosity of the melt will increase significantly as the polymer chains grow. Continue the reaction for an additional 3-5 hours under high vacuum.
-
Product Recovery: Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid plug.
-
Purification: Dissolve the crude polyester in a minimal amount of hot chloroform. Precipitate the purified polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.[8]
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Solution Polycondensation
Solution polymerization offers better temperature control and lower viscosity compared to melt polymerization, which can be advantageous for certain applications.[15] However, it can be more challenging to achieve very high molecular weights due to the dilution of reactants, and solvent removal is an additional step.[13][15]
Rationale: The use of a high-boiling, non-reactive solvent like diphenyl ether facilitates the azeotropic removal of water, driving the reaction forward.[16] This method is particularly useful when precise temperature control is critical or when dealing with reactants that are thermally sensitive at the high temperatures required for melt polymerization.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a similar reactor setup as for melt polycondensation, including a Dean-Stark trap if azeotropic removal of water is desired.
-
Dissolution: Charge the reactor with equimolar amounts of this compound and a diacid, along with a high-boiling solvent such as diphenyl ether, to achieve a monomer concentration of approximately 1 M.
-
Inert Atmosphere and Heating: Purge with nitrogen and heat the mixture to the desired reaction temperature (e.g., 175°C) with stirring until all monomers are dissolved.[17]
-
Catalysis and Reaction: Add a suitable catalyst (e.g., p-toluenesulfonic acid or TBT) and continue heating under a nitrogen flow. The water produced will be removed from the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by periodically taking samples for analysis (e.g., acid number titration).
-
Purification: Once the desired conversion is reached, cool the reaction mixture. Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Drying: Filter the polymer and dry under vacuum.
Protocol 3: Enzymatic Polymerization
Enzymatic polymerization using lipases is a green chemistry approach that proceeds under milder conditions, often avoiding the need for toxic metal catalysts and high temperatures.[18][19][20] Novozym® 435, an immobilized lipase from Candida antarctica, is particularly effective for polyester synthesis.[10][11][21]
Rationale: Lipases catalyze esterification reactions with high selectivity, which can minimize side reactions.[19][22] The reaction is typically carried out in a solvent that facilitates monomer dissolution and product removal from the enzyme surface. The application of a vacuum is crucial to remove the condensation byproduct (in this case, often an alcohol if using a diester, or water if using a diacid) to shift the equilibrium towards polymer formation.[21][23] Long-chain monomers are often good substrates for lipase-catalyzed polycondensation.[18][23]
Reaction Scheme Diagram:
Caption: Enzymatic synthesis of polyesters using Novozym 435.
Step-by-Step Methodology:
-
Monomer and Enzyme Preparation: In a round-bottom flask, combine equimolar amounts of this compound and a diacid (or a diester like dimethyl adipate). Add Novozym® 435 (typically 5-10% by weight of the total monomers).[11]
-
Solvent Addition (Optional but Recommended): While this can be done in bulk (solvent-free), using a solvent like diphenyl ether can improve mass transfer.[16][23]
-
Reaction Conditions: Heat the mixture to a moderate temperature, typically 70-90°C, with stirring.[10][23]
-
Byproduct Removal: After an initial period under atmospheric pressure (e.g., 2 hours), apply a vacuum to remove the water or alcohol byproduct. This is a critical step to achieve high molecular weights.[11]
-
Reaction Time: Allow the reaction to proceed for 24-72 hours.[11]
-
Enzyme Removal: After the reaction, cool the mixture and, if a solvent was used, add more solvent to reduce viscosity. Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Purification: Isolate the polyester by precipitation in methanol, followed by filtration and vacuum drying.
Data Presentation and Characterization
The successful synthesis of the polyester should be confirmed by various analytical techniques.
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Melt Polycondensation | Solution Polycondensation | Enzymatic Polymerization |
| Temperature | 170-240°C | 175°C (solvent dependent) | 70-90°C |
| Pressure | Atmospheric, then <1 mbar | Atmospheric | Atmospheric, then vacuum |
| Catalyst | TBT, p-TSA | TBT, p-TSA | Novozym® 435 |
| Solvent | None | Diphenyl ether | Diphenyl ether (optional) |
| Typical Mn ( g/mol ) | >20,000 | 5,000 - 15,000 | 10,000 - 25,000[23] |
| Advantages | High MW, solvent-free | Good temperature control | Mild conditions, green |
| Disadvantages | High temp, potential side rxns | Solvent removal, lower MW | Slower, enzyme cost |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester and verify the absence of unreacted monomer end-groups.[8]
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm), crystallization temperature (Tc), and enthalpy of melting (ΔHm), which provides information on the material's crystallinity. Polyesters from this compound and 1,20-eicosanedioic acid can have melting points around 108°C.[3]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl peak (~1735 cm⁻¹) and the disappearance of hydroxyl and carboxylic acid peaks from the monomers.[8]
Conclusion
The protocols outlined in this application note provide comprehensive guidelines for the synthesis of high-quality polyesters from this compound. By carefully selecting the polymerization method—melt, solution, or enzymatic—researchers can tailor the properties of the resulting polymers to meet the demands of various advanced applications, from drug delivery to sustainable thermoplastics. The key to successful synthesis lies in the precise control of reaction parameters and the effective removal of condensation byproducts.
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Reiter, R. J., et al. (2007). Characterization of Long-Chain Aliphatic Polyesters: Crystalline and Supramolecular Structure of PE22,4 Elucidated by X-ray Scattering and Nuclear Magnetic Resonance. Macromolecules. Available at: [Link]
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Mecking, S., et al. (2010). Long-chain linear C19 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. KOPS - University of Konstanz. Available at: [Link]
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Wang, D., et al. (2022). Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Fernández-d'Arlas, B., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester to Poly(ester-urethane)s. International Journal of Molecular Sciences. Available at: [Link]
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Szymański, R., et al. (2022). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers. Available at: [Link]
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Madbouly, S. A., & Zhang, C. (2016). Diglycerol-Based Polyesters: Melt Polymerization with Hydrophobic Anhydrides. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Van de Voorde, B., et al. (2018). Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. Macromolecules. Available at: [Link]
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Al-Salami, H., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers. Available at: [Link]
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da Silva, D., et al. (2019). Biomedical Applications of Biodegradable Polyesters. Polymers. Available at: [Link]
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Nair, L. S., & Laurencin, C. T. (2007). Molecular and Macroscopic Considerations for Degradable Aliphatic Polyester Biomaterial Design. Biomacromolecules. Available at: [Link]
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El-Sherbiny, I. M., & Abdel-Bary, E. M. (2013). Synthesis of aliphatic biodegradable polyesters nanoparticles as drug carrier for cancer treatment. Journal of Nanomaterials. Available at: [Link]
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Application Notes and Protocols: 1,20-Eicosanediol as a Monomer in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Potential of Long-Chain Aliphatic Diols
In the pursuit of advanced polymeric materials with tailored properties, researchers are increasingly turning to bio-based and long-chain monomers. 1,20-Eicosanediol (C₂₀H₄₂O₂), a linear, long-chain aliphatic diol, represents a compelling building block for the synthesis of novel polyesters and other polymers.[1][2][3] Its twenty-carbon backbone imparts significant hydrophobicity and flexibility to the resulting polymer chains, making it an attractive candidate for applications in drug delivery, medical devices, and specialty plastics.[1][4][5][6] This technical guide provides an in-depth exploration of this compound as a monomer, offering detailed protocols for polymerization and insights into the structure-property relationships of the resulting polymers.
Derived from renewable resources such as fatty acids, this compound aligns with the principles of green chemistry, offering a sustainable alternative to petroleum-based monomers.[7][8][9] The polyesters synthesized from this diol exhibit polyethylene-like characteristics, including semi-crystallinity and high elongation at break, which can be finely tuned by the choice of the co-monomer, typically a dicarboxylic acid.[1][10][11]
I. Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions and predicting the characteristics of the final polymer.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₂O₂ | [1][12] |
| Molecular Weight | 314.55 g/mol | [12] |
| Appearance | Solid | |
| Melting Point | ~108 °C (Varies with purity) | [8][13] |
| Boiling Point | 431°C (at 760 mmHg) | [1] |
| Solubility | Soluble in hot organic solvents (e.g., chloroform, toluene); insoluble in water. | |
| CAS Number | 7735-43-5 | [12] |
II. Polymerization of this compound: Principles and Mechanisms
The primary route for polymerizing this compound is through polycondensation with a dicarboxylic acid or its derivative (e.g., a diester or diacid chloride).[7][14][15] This step-growth polymerization process involves the formation of ester linkages with the elimination of a small molecule, typically water.[14][15]
The general reaction scheme is as follows:
n HO-(CH₂)₂₀-OH + n HOOC-R-COOH ⇌ [-O-(CH₂)₂₀-O-CO-R-CO-]n + 2n H₂O
Where 'R' represents the alkyl or aryl group of the dicarboxylic acid.
The properties of the resulting polyester are highly dependent on the nature of the dicarboxylic acid co-monomer. Short-chain diacids will lead to polymers with a higher density of ester groups, influencing properties like melting point and degradation rate. Conversely, using a long-chain dicarboxylic acid will result in a polymer with a more polyethylene-like character.[10][11]
III. Experimental Workflow & Protocols
A. Synthesis of Poly(eicosanediyl sebacate) via Melt Polycondensation
This protocol details the synthesis of a polyester from this compound and sebacic acid (a C₁₀ dicarboxylic acid), a common combination for creating biocompatible and biodegradable polyesters.[16][17][18][19]
Caption: Workflow for the synthesis of Poly(eicosanediyl sebacate).
Materials:
-
This compound (≥98% purity)
-
Sebacic acid (≥99% purity)
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Titanium(IV) isopropoxide (TIP) (0.1-0.5 mol% relative to the diacid)
-
High purity nitrogen gas
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet adapter
-
Vacuum pump capable of reaching <1 mbar
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer Preparation and Reactor Setup:
-
Accurately weigh equimolar amounts of this compound and sebacic acid and add them to the three-necked round-bottom flask.
-
Add the catalyst to the flask.
-
Assemble the reactor with the mechanical stirrer, a nitrogen inlet connected to a bubbler, and a condenser leading to a collection flask. Ensure all joints are well-sealed.
-
-
First Stage: Esterification under Nitrogen Atmosphere:
-
Begin stirring the mixture and purge the system with nitrogen for at least 30 minutes to remove any oxygen.
-
Slowly heat the reactor to 150-180°C. The monomers will melt and begin to react, forming water as a byproduct which will be carried away by the nitrogen stream and collected in the condenser.
-
Maintain this temperature for 2-4 hours. The mixture will become more viscous as oligomers are formed.[4][14]
-
-
Second Stage: Polycondensation under Vacuum:
-
Gradually increase the temperature to 200-220°C.
-
Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This is a critical step to remove the water of condensation and drive the polymerization reaction towards the formation of high molecular weight polymer.[10][20]
-
Observe the viscosity of the melt; a significant increase in viscosity indicates the formation of high molecular weight polymer. The stirring motor may require increased torque.
-
Continue the reaction under high vacuum for 4-6 hours.
-
-
Polymer Recovery and Purification:
-
Once the desired viscosity is reached, or after the allotted time, stop the heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
Dissolve the solid polymer in a minimal amount of chloroform.
-
Slowly pour the polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the purified polymer.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
B. Characterization of the Resulting Polymer
The synthesized polymer should be thoroughly characterized to determine its molecular weight, thermal properties, and chemical structure.
| Characterization Technique | Purpose | Expected Results for Poly(eicosanediyl sebacate) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and the formation of ester linkages. | Characteristic peaks corresponding to the methylene groups of the eicosanediol and sebacate units, and the ester carbonyl group.[10] |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn and Mw will vary depending on reaction conditions; PDI is typically around 2 for polycondensation reactions. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | A distinct melting endotherm is expected, indicating a semi-crystalline polymer. The Tm will be influenced by the long aliphatic chains.[7] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature of the polymer. | The polymer should exhibit good thermal stability, with decomposition occurring at temperatures significantly above its melting point. |
IV. Structure-Property Relationships and Applications
The incorporation of the long C₂₀ chain of this compound into the polymer backbone has a profound impact on the material's properties.
Caption: Influence of this compound on polymer properties and applications.
-
Hydrophobicity: The long aliphatic chain of this compound significantly increases the hydrophobicity of the resulting polymer.[4] This is advantageous for applications such as the encapsulation of hydrophobic drugs in drug delivery systems, as it can enhance drug loading and control the release profile.[5][6]
-
Flexibility and Mechanical Properties: The flexibility of the C₂₀ chain contributes to polymers with high elongation at break and lower modulus, making them suitable for applications requiring flexibility, such as soft tissue engineering scaffolds and flexible medical devices.[1]
-
Crystallinity: Polyesters derived from this compound are typically semi-crystalline, with the long methylene segments capable of packing into crystal lattices similar to polyethylene.[10][21][22] This crystallinity provides mechanical integrity and acts as a barrier to gas and water permeation.
-
Biodegradability: While the ester linkages are susceptible to hydrolysis, the high hydrophobicity imparted by the long aliphatic chains can retard the degradation rate. This allows for the tuning of the polymer's degradation profile to match the requirements of specific applications, such as long-term implantable devices.[6][23]
V. Conclusion and Future Outlook
This compound is a versatile and valuable monomer for the development of advanced, bio-based polymers. Its long aliphatic chain provides a unique combination of hydrophobicity, flexibility, and polyethylene-like crystallinity. The ability to tailor the properties of the resulting polyesters through the judicious selection of dicarboxylic acid co-monomers opens up a wide range of possibilities for applications in the biomedical and materials science fields. As the demand for sustainable and high-performance polymers continues to grow, this compound is poised to play an increasingly important role in the future of polymer chemistry.
VI. References
-
Macromolecules: Characterization of Long-Chain Aliphatic Polyesters: Crystalline and Supramolecular Structure of PE22,4 Elucidated by X-ray Scattering and Nuclear Magnetic Resonance. [Link]
-
ACS Publications: Characterization of Long-Chain Aliphatic Polyesters: Crystalline and Supramolecular Structure of PE22,4 Elucidated by X-ray Scattering and Nuclear Magnetic Resonance. [Link]
-
ACS Publications: Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. [Link]
-
ResearchGate: Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. [Link]
-
Semantic Scholar: Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. [Link]
-
NIH PMC: Synthesis and Evaluation of Thermoresponsive Renewable Lipid-Based Block Copolymers for Drug Delivery. [Link]
-
White Rose Research Online: Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. [Link]
-
MDPI: Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]
-
ACS Publications: Long-Spaced Aliphatic Polyesters. [Link]
-
Semantic Scholar: Biodegradable Long Chain Aliphatic Polyesters Containing Ether-Linkages: Synthesis, Solid-State, and Barrier Properties. [Link]
-
KOPS: Aliphatic long-chain C20 polyesters from Olefin metathesis. [Link]
-
ACS Publications: Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. [Link]
-
ResearchGate: Fatty Acid-Based Biodegradable Polymers: Synthesis and Applications. [Link]
-
ResearchGate: Fatty Acid Based Biodegradable Polymer. [Link]
-
ACS Publications: Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. [Link]
-
NIH: Synthesis and characterization of poly(glycerol-co-sebacate-co-ε-caprolactone) elastomers. [Link]
-
NIH PMC: Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry. [Link]
-
Semantic Scholar: Structure–properties relationship of fatty acid-based thermoplastics as synthetic polymer mimics. [Link]
-
NIH: Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. [Link]
-
NIH: Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. [Link]
-
PubMed: Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. [Link]
-
RSC Publishing: Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. [Link]
-
Aliphatic long-chain C20 polyesters from Olefin metathesis. [Link]
-
Human Metabolome Database: this compound (HMDB0040982). [Link]
-
CP Lab Chemicals: 1, 20-Eicosanediol, min 98%, 1 gram. [Link]
-
PubMed: Lipase-Catalyzed Synthesis and Characterization of Poly(glycerol sebacate). [Link]
-
PubChem: this compound. [Link]
-
ResearchGate: Synthesis and Characterization of Poly (Erythritol Sebacate). [Link]
-
Frontiers: Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. [Link]
-
ResearchGate: Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. [Link]
-
Sabanci University Research Database: Engineering of poly(glycerol sebacate) scaffolds. [Link]
-
ResearchGate: Synthesis and Application in the Polycondensation of Long-Chain Aliphatic Dicarboxylic Acids. [Link]
-
Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. [Link]
-
RSC Publishing: Polycondensation of bis(α-diazo-1,3-dicarbonyl) compounds with dicarboxylic acids: an efficient access to functionalized alternating polyesters. [Link]
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Application Notes and Protocols for the Modification of Polymer Properties Using 1,20-Eicosanediol
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Potential of Long-Chain Diols in Polymer Engineering
The precise control over the physical and chemical properties of polymers is a cornerstone of modern materials science and is particularly critical in the development of advanced materials for biomedical applications. The incorporation of long-chain aliphatic diols, such as 1,20-eicosanediol, into polymer backbones presents a versatile strategy for tuning material characteristics. This document provides a comprehensive guide to utilizing this compound as a modifying agent in polymer synthesis, with a focus on polyesters and polyurethanes. We will explore the fundamental principles, detailed experimental protocols, and characterization techniques to empower researchers in designing next-generation polymers with tailored properties for applications ranging from drug delivery to tissue engineering.[1][2][3][4]
This compound (C20H42O2) is a long-chain, linear diol that can introduce significant flexibility and hydrophobicity into a polymer chain.[5][6] Its incorporation can influence a range of properties including thermal characteristics (glass transition temperature and melting point), mechanical performance (tensile strength, elongation at break), and biocompatibility.[7][8][9] This guide will provide the foundational knowledge and practical steps to leverage these effects in your research.
Theoretical Framework: The Role of this compound in Polymer Architectures
The introduction of this compound into a polymer backbone, either as a primary diol monomer or as a chain extender, fundamentally alters the polymer's microstructure and, consequently, its macroscopic properties.
Impact on Polyesters
In polyester synthesis, this compound can be copolymerized with various dicarboxylic acids. The long, flexible C20 aliphatic chain of the diol disrupts the packing efficiency of the polymer chains, leading to several predictable changes:
-
Reduced Rigidity and Increased Flexibility: The long methylene chain increases the rotational freedom within the polymer backbone, resulting in a more flexible material.[7]
-
Lower Glass Transition Temperature (Tg): The increased chain flexibility leads to a lower temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.
-
Modified Crystallinity: The presence of the long, regular aliphatic segment can, in some cases, lead to the formation of crystalline domains, while in others, its bulkiness can hinder crystallization, resulting in a more amorphous polymer.[10] This is highly dependent on the comonomers used.
-
Enhanced Hydrophobicity: The long hydrocarbon chain increases the nonpolar character of the polymer, which can be advantageous for specific drug delivery applications or for creating hydrophobic surfaces.
Impact on Polyurethanes
In polyurethanes, this compound can act as a chain extender, reacting with diisocyanates to form the hard segments of the polymer. The structure of the chain extender plays a crucial role in the phase separation between the hard and soft segments, which dictates the elastomeric properties of the material.[11][12][13]
-
Phase Segregation: The long, aliphatic nature of this compound can influence the degree of phase separation between the urethane-rich hard segments and the polyol-based soft segments.[12]
-
Mechanical Properties: The choice of chain extender significantly affects the tensile strength, elongation, and tear resistance of the resulting polyurethane.[12] Longer, more flexible chain extenders like this compound can lead to softer, more elastomeric materials.
The following diagram illustrates the conceptual workflow for modifying polymer properties using this compound.
Caption: Conceptual workflow for polymer modification.
Experimental Protocols
The following protocols provide a starting point for the synthesis and characterization of polymers modified with this compound. Note: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[14]
Materials and Equipment
| Material/Equipment | Purpose | Supplier Example |
| This compound | Monomer/Chain Extender | Sigma-Aldrich |
| Dicarboxylic Acid/Diisocyanate | Co-monomer | Varies based on desired polymer |
| Catalyst (e.g., Tin(II) 2-ethylhexanoate) | Polymerization catalyst | Varies |
| High-vacuum pump and Schlenk line | To remove byproducts and drive the reaction | Varies |
| Glass reactor with mechanical stirrer | Reaction vessel | Varies |
| Heating mantle with temperature controller | To control reaction temperature | Varies |
| Solvents (e.g., Toluene, DMF) | For purification and analysis | Varies |
| Differential Scanning Calorimeter (DSC) | Thermal property analysis | Varies |
| Thermogravimetric Analyzer (TGA) | Thermal stability analysis | Varies |
| Gel Permeation Chromatography (GPC) | Molecular weight determination | Varies |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Varies |
| Universal Testing Machine | Mechanical property analysis | Varies |
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester using this compound and a dicarboxylic acid (e.g., 1,20-eicosanedioic acid to form polyester 20,20).[15]
Step-by-Step Methodology:
-
Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Charging Reactants: Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Catalyst Addition: Add a catalytic amount of a suitable polycondensation catalyst (e.g., 0.1-0.5 mol% of tin(II) 2-ethylhexanoate).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen and moisture.
-
First Stage (Esterification): Heat the reaction mixture under a slow stream of nitrogen to a temperature of 150-180 °C. The reaction will produce water as a byproduct, which will be collected in the receiving flask. Continue this stage for 2-4 hours or until the majority of the water has been removed.
-
Second Stage (Polycondensation): Gradually increase the temperature to 200-220 °C while slowly applying a vacuum (down to <1 mmHg). This stage removes the final traces of water and any other volatile byproducts, driving the polymerization to a high molecular weight. This stage can take 4-8 hours.
-
Reaction Monitoring: The viscosity of the reaction mixture will increase significantly as the polymerization progresses. The reaction can be stopped when the desired viscosity is reached.
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or toluene) and precipitated in a non-solvent (e.g., cold methanol) for purification.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Caption: Polyester synthesis via melt polycondensation.
Protocol 2: Synthesis of a Polyurethane using this compound as a Chain Extender
This protocol outlines a two-step prepolymer method for synthesizing a polyurethane.[16][17]
Step-by-Step Methodology:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add a diisocyanate (e.g., MDI or HDI) and a polyol (e.g., PCL-diol or PTMG). The molar ratio of diisocyanate to polyol should be greater than 1 (typically 2:1 to 3:1).
-
Heat the mixture to 70-90 °C under a nitrogen atmosphere and stir for 1-2 hours. This forms an isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
In a separate flask, dissolve this compound in a suitable anhydrous solvent (e.g., DMF or DMAc).
-
Slowly add the solution of this compound to the prepolymer mixture with vigorous stirring. The amount of diol should be calculated to react with the remaining isocyanate groups.
-
Continue stirring at 70-90 °C for an additional 2-4 hours until the viscosity increases significantly.
-
-
Polymer Recovery and Purification:
-
Pour the viscous polymer solution into a Teflon-coated pan and allow the solvent to evaporate in a fume hood.
-
Further dry the polymer film in a vacuum oven at 60-80 °C for 24 hours.
-
For purification, the polymer can be redissolved and precipitated as described in Protocol 1.
-
Characterization and Data Interpretation
Thorough characterization is essential to understand the structure-property relationships of the modified polymers.
| Technique | Property Measured | Expected Effect of this compound |
| DSC | Glass Transition Temperature (Tg), Melting Temperature (Tm), Crystallinity | Decrease in Tg, potential change in Tm and crystallinity.[18] |
| TGA | Thermal Stability, Decomposition Temperature | May slightly decrease thermal stability due to the introduction of more flexible aliphatic chains.[19] |
| GPC | Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), Polydispersity Index (PDI) | Provides information on the success of the polymerization. |
| FTIR | Functional Groups | Confirmation of ester or urethane bond formation. |
| NMR | Chemical Structure | Detailed structural information of the polymer backbone. |
| Tensile Testing | Tensile Strength, Young's Modulus, Elongation at Break | Typically leads to a decrease in tensile strength and modulus, and an increase in elongation at break.[7] |
Applications in Drug Development and Biomedical Research
The tunable properties of polymers modified with this compound make them attractive for a variety of biomedical applications:
-
Drug Delivery: The increased hydrophobicity and flexibility can be utilized to encapsulate and control the release of hydrophobic drugs.[2][3][4] The biodegradability of resulting polyesters is also a key advantage.[1][2]
-
Tissue Engineering: The soft and elastomeric nature of polyurethanes modified with this compound can be beneficial for creating scaffolds for soft tissue engineering where mechanical compliance with the native tissue is crucial.[9][20]
-
Biocompatible Coatings: These polymers can be used as coatings for medical devices to improve their biocompatibility and reduce inflammatory responses.[9][20][21]
Safety and Handling
This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[14] General precautions include:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Store in a cool, dry, and well-ventilated place.
References
- Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing.
- This compound | 7735-43-5. Sigma-Aldrich.
- Aliphatic long-chain C20 polyesters from Olefin met
- Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit.
- Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. Royal Society of Chemistry.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s.
- Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey
- The effect of diols as chain extension agents on the properties of polyether urethane elastomers. Loughborough University Research Repository.
- Polyurethane. Wikipedia.
- Modifications of Furan-Based Polyesters with the Use of Rigid Diols. MDPI.
- This compound | C20H42O2 | CID 4134690. PubChem.
- SAFETY D
- Influence of diol chain extender on self-healing polyurethane coatings.
- Showing metabocard for this compound (HMDB0040982).
- Synthesis and characterization of polybutadiene-containing polyurethanes.
- Thermal properties of polymers | Download Table.
- Polymers for Drug Delivery Systems.
- Biocompatible Polymers and their Potential Biomedical Applications: A Review.
- The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters.
- (PDF) Polymer applications in drug delivery.
- An Overview of Biopolymers for Drug Delivery Applic
- Chapter 1 – Polyurethanes: Structure, Properties, Synthesis, Characterization, and Applic
- (PDF) Polymer biocompatibility.
- Biocompatible polymers for medical application.
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Application Notes & Protocols: Characterization of 1,20-Eicosanediol-Based Polymers
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Long-Chain Aliphatic Diol Polymers
The development of biodegradable and biocompatible polymers is a cornerstone of modern drug delivery and biomedical engineering. Among these, polymers based on long-chain aliphatic diols, such as 1,20-eicosanediol, are gaining significant attention. Their unique properties, including hydrophobicity, flexibility, and slow degradation rates, make them ideal candidates for creating controlled-release drug depots, medical implants, and specialized nanoformulations.[1][2] The long C20 backbone of this compound imparts a high degree of crystallinity and hydrophobicity to the resulting polymers, influencing their mechanical properties, degradation kinetics, and interaction with biological systems.
This document, intended for researchers and drug development professionals, provides a comprehensive guide to the essential characterization techniques for this compound-based polymers. As a senior application scientist, the goal is not merely to present protocols but to offer insights into the "why" behind the "how," ensuring a deep understanding of the structure-property relationships that govern the performance of these advanced materials.
I. Foundational Characterization: Confirming the Polymeric Identity
Before delving into complex performance-related analyses, it is crucial to confirm the successful synthesis and fundamental properties of the this compound-based polymer. This involves verifying the chemical structure and determining the molecular weight distribution.
A. Structural Verification via Spectroscopy
1. Fourier-Transform Infrared (FTIR) Spectroscopy: The Fingerprint of a Polymer
FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for confirming the formation of the desired polymer, for instance, a polyester from this compound and a diacid like sebacic acid. The key is to identify the appearance of characteristic ester bond vibrations and the disappearance of the monomer's hydroxyl groups.
-
Causality of Experimental Choice: FTIR provides a quick confirmation of polymerization by tracking the formation of new functional groups (ester carbonyl) and the consumption of starting functional groups (hydroxyl). It is the first line of evidence that a reaction has occurred.
-
Key Spectral Features for a Poly(1,20-eicosanediyl sebacate):
-
Appearance of a strong ester carbonyl (C=O) stretch: Typically observed around 1720-1740 cm⁻¹. This is the most definitive sign of polyester formation.[3][4]
-
Disappearance of the broad O-H stretch: The broad absorption band from the hydroxyl groups of this compound (around 3200-3500 cm⁻¹) should significantly diminish or disappear in the final polymer spectrum.
-
Characteristic C-O stretches: Strong bands in the 1100-1300 cm⁻¹ region, corresponding to the C-C-O and O-C-C stretching vibrations of the ester group, will be present.[3]
-
Prominent C-H stretches: The long methylene chains of both the diol and diacid will result in strong C-H stretching vibrations around 2850-2920 cm⁻¹.
-
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Place a small amount of the dried polymer sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample.
-
Data Analysis: Identify the key vibrational bands as described above to confirm the polyester structure.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Molecular Structure
While FTIR confirms the presence of ester bonds, ¹H and ¹³C NMR spectroscopy provides a detailed map of the polymer's molecular structure, confirming the connectivity of the monomer units and allowing for the calculation of monomer incorporation ratios in copolymers.[5][6]
-
Causality of Experimental Choice: NMR is the gold standard for unambiguous structure elucidation. It provides quantitative information about the different types of protons and carbons in the polymer, confirming the expected repeating unit and detecting any potential side reactions or impurities. For instance, in a polyester formed from this compound and sebacic acid, ¹H NMR can be used to integrate the signals from the diol and diacid methylene protons to confirm a 1:1 molar ratio.
-
Expected ¹H NMR Signals for Poly(1,20-eicosanediyl sebacate) (in CDCl₃):
-
~4.05 ppm (triplet): Protons on the carbons adjacent to the ester oxygen (from the this compound unit).
-
~2.28 ppm (triplet): Protons on the carbons adjacent to the ester carbonyl (from the sebacic acid unit).
-
~1.62 ppm (multiplet): Protons on the carbons beta to the ester groups from both monomer units.
-
~1.25 ppm (broad singlet): A large signal corresponding to the bulk of the methylene protons in the long aliphatic chains of both the diol and the diacid.
-
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. The number of scans will depend on the sample concentration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the characteristic peaks and compare the chemical shifts to expected values to confirm the structure.
B. Molecular Weight and Distribution: Key Performance Indicators
The molecular weight (MW) and its distribution (polydispersity index, PDI) are critical parameters that profoundly influence the mechanical properties, degradation rate, and drug release profile of the polymer.[7][8]
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).[9] The technique separates polymer chains based on their hydrodynamic volume in solution.[10]
-
Causality of Experimental Choice: GPC/SEC provides a comprehensive picture of the molecular weight distribution. A narrow PDI (closer to 1.0) indicates a more uniform polymer population, which is often desirable for predictable and reproducible performance in drug delivery applications. A broad PDI can lead to variability in degradation and release kinetics.
Protocol: GPC/SEC Analysis
-
System Setup:
-
Solvent (Mobile Phase): Tetrahydrofuran (THF) or chloroform are common choices for these polyesters.
-
Columns: A set of columns with a range of pore sizes suitable for the expected molecular weight of the polymer.
-
Detector: A refractive index (RI) detector is standard. For more detailed structural information, multi-detector systems including light scattering and viscometry can be used.[7]
-
Temperature: The system is typically run at a controlled temperature (e.g., 35-40 °C) to ensure solvent viscosity and polymer solubility remain constant.[10]
-
-
Calibration: Create a calibration curve using narrow-PDI polystyrene standards of known molecular weights.
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates.
-
Injection and Data Acquisition: Inject the filtered sample solution into the GPC system and record the chromatogram.
-
Data Analysis: Use the calibration curve to determine the Mn, Mw, and PDI of the polymer sample from its elution profile.
| Parameter | Typical Value Range | Significance |
| Mn ( g/mol ) | 10,000 - 100,000 | Influences mechanical strength and degradation time. |
| Mw ( g/mol ) | 20,000 - 250,000 | More sensitive to the presence of high molecular weight chains. |
| PDI (Mw/Mn) | 1.5 - 3.0 | A measure of the breadth of the molecular weight distribution. |
Table 1: Typical Molecular Weight Parameters for this compound-Based Polyesters.
II. Thermal and Crystalline Properties: Defining the Material's Behavior
The long aliphatic chain of this compound imparts significant semi-crystalline character to its polymers. Understanding the thermal transitions and crystalline nature is crucial for predicting the material's processing conditions, mechanical integrity, and degradation behavior.[11]
A. Thermal Transitions: DSC and TGA
1. Differential Scanning Calorimetry (DSC): Mapping Thermal Events
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[12][13]
-
Causality of Experimental Choice:
-
Tg: Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. This is important for understanding the mechanical properties at physiological temperatures.
-
Tm: The temperature at which the crystalline domains of the polymer melt. This defines the upper limit for processing and application.
-
Tc: The temperature at which the polymer crystallizes upon cooling from the melt. This provides insight into the crystallization kinetics.
-
Enthalpy of Melting (ΔHm): Can be used to calculate the degree of crystallinity.
-
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the polymer into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample back down to a low temperature (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this scan is typically used for reporting Tg and Tm, as it reflects the intrinsic properties of the material under controlled conditions.[14]
-
-
Data Analysis: Determine Tg (as a step change in the baseline), Tm (as the peak of the melting endotherm), and Tc (as the peak of the crystallization exotherm). Calculate the degree of crystallinity (%χ) using the following equation: %χ = (ΔHm / ΔH°m) x 100 where ΔHm is the measured enthalpy of melting and ΔH°m is the theoretical enthalpy of melting for a 100% crystalline polymer of the same type.
2. Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer.[15]
-
Causality of Experimental Choice: TGA is critical for defining the processing window. Melt polymerization or processing must occur well below the onset of thermal degradation to avoid chain scission and loss of molecular weight. It also provides information on the purity of the polymer (e.g., presence of residual solvent or monomers).
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan (ceramic or platinum).
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.
-
Data Analysis: Determine the onset temperature of decomposition (Td), which is often reported as the temperature at which 5% weight loss occurs.
| Property | Typical Value Range | Significance |
| Tg (°C) | -20 to 20 | Defines the transition from a glassy to a rubbery state. |
| Tm (°C) | 70 to 120 | Upper temperature limit for solid-state applications. |
| Td (°C) | > 300 | Indicates thermal stability; crucial for melt processing. |
| % Crystallinity | 40 - 70% | Affects mechanical strength, degradation rate, and drug diffusion. |
Table 2: Typical Thermal and Crystalline Properties for this compound-Based Polyesters.
B. Crystalline Structure: X-Ray Diffraction (XRD)
XRD is a powerful technique for probing the crystalline structure of polymers. It can distinguish between amorphous and crystalline materials and provide information on the degree of crystallinity, crystal structure, and crystallite size.[16][17]
-
Causality of Experimental Choice: While DSC provides a quantitative measure of overall crystallinity, XRD provides qualitative and quantitative information about the crystalline domains themselves.[18] For semi-crystalline polymers like those derived from this compound, the XRD pattern will show sharp diffraction peaks superimposed on a broad amorphous halo.[16] The degree of crystallinity affects the material's mechanical properties, barrier properties, and degradation rate, as enzymes and water preferentially attack the amorphous regions first.[11]
Protocol: Wide-Angle X-Ray Diffraction (WAXD) Analysis
-
Sample Preparation: Prepare a flat sample of the polymer, either as a thin film or a pressed powder pellet.
-
Data Acquisition: Mount the sample in an X-ray diffractometer. Scan a range of 2θ angles (e.g., 5° to 40°) using a monochromatic X-ray source (typically Cu Kα).
-
Data Analysis:
-
Identify Crystalline Peaks: Sharp peaks in the diffractogram correspond to specific crystal lattice planes.
-
Identify Amorphous Halo: A broad, diffuse signal indicates the presence of an amorphous phase.
-
Calculate Degree of Crystallinity: Deconvolute the diffractogram to separate the areas corresponding to the crystalline peaks and the amorphous halo. The degree of crystallinity is the ratio of the crystalline area to the total area.
-
III. Application-Specific Protocols: Drug Delivery Systems
The ultimate goal of characterizing these polymers is to predict and control their performance in applications such as drug delivery.[19][20]
A. Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the logical flow from polymer synthesis to comprehensive characterization, ensuring a thorough understanding of the material before its application in drug delivery systems.
Caption: Workflow for the synthesis and characterization of this compound polymers.
B. Protocol: In Vitro Drug Release Study
This protocol outlines a typical method for assessing the release of a hydrophobic drug from a this compound-based polymer matrix (e.g., a microsphere or implant).
-
Preparation of Drug-Loaded Polymer: Fabricate the drug delivery system (e.g., via solvent evaporation for microspheres or melt extrusion for implants) containing a known amount of the active pharmaceutical ingredient (API).
-
Release Medium: Prepare a release medium that ensures sink conditions (i.e., the concentration of the drug in the medium remains well below its solubility limit). For hydrophobic drugs, this often requires the addition of a surfactant (e.g., 0.5% w/v Tween 80) to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Experimental Setup:
-
Place a known amount of the drug-loaded polymer into multiple vials.
-
Add a defined volume of the pre-warmed (37 °C) release medium to each vial.
-
Place the vials in a shaking incubator set to 37 °C and a gentle agitation speed (e.g., 50 rpm).
-
-
Sampling: At predetermined time points (e.g., 1, 6, 24, 48 hours, and then daily or weekly), withdraw the entire volume of the release medium from a vial and replace it with an equal volume of fresh, pre-warmed medium. This "complete replacement" method ensures sink conditions are maintained.
-
Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile.
Conclusion
The systematic characterization of this compound-based polymers is fundamental to their successful development and application, particularly in the demanding field of drug delivery. By employing a logical sequence of analytical techniques—from foundational structural verification with FTIR and NMR, to the determination of performance-critical properties like molecular weight with GPC, and thermal and crystalline characteristics with DSC, TGA, and XRD—researchers can build a comprehensive understanding of their material. This knowledge enables the rational design of polymers with tailored degradation rates, mechanical properties, and drug release profiles, ultimately accelerating the translation of these promising biomaterials from the laboratory to clinical applications.
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Intertek. X-Ray Diffraction for Polymers and Composites. [Link]
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Campbell, D., & White, J. R. XRD (Chapter 8 Campbell & White, Alexander "X-ray Diffraction Methods in Polymer Science"). [Link]
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Murthy, N. S. (2019). Analysis of X-Ray Diffraction Scans of Poorly Crystallized Semrcrystallkve Polymers. Advances in X-Ray Analysis. [Link]
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Fiveable. 3.5 X-ray diffraction - Polymer Chemistry. [Link]
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Mettler Toledo. Webinar – Thermal Analysis of Biopolymers. [Link]
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ResolveMass Laboratories Inc. (2025). DSC Analysis of Biodegradable Polymers. [Link]
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Drawell. XRD for Amorphous and Crystalline Polymers - What to Look For. [Link]
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Karunanidhi, M., Nanthini, R., & Ravi, A. (2010). Synthesis and Characterization of Certain Biodegradable Aliphatic Polyesters. Oriental Journal of Chemistry, 26(2). [Link]
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MDPI. (n.d.). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization. [Link]
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C-Therm Technologies Ltd. Thermal Analysis of Biodegradable Polymer Materials (Biopolymers). [Link]
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American Laboratory. Thermal Analysis of Biodegradable Material: From Modulated Temperature DSC to Fast Scan DSC. [Link]
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Dauda, B. E., et al. (2018). Thermal Stability of Biodegradable Plastic Films Produced Using Clay from Pyata, Niger State. International Journal of Engineering Research & Technology, 7(5). [Link]
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ResearchGate. FTIR spectra of monomers and poly(alkylene sebacate) polyesters with.... [Link]
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AIP Conference Proceedings. (2008). DEGRADATION CHARACTERIZATION OF ALIPHATIC POLYESTERS—IN VITRO STUDY. [Link]
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ResearchGate. Characterization of aliphatic polyesters. [Link]
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Shaver, M. P., & Cameron, N. R. (2010). Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology. Chemical Society Reviews, 39(12), 4785-4804. [Link]
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ResolveMass Laboratories Inc. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]
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Agilent. Analysis of Polymers by GPC/SEC. [Link]
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Cambridge Polymer Group. (2017). GPC Analysis. [Link]
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Agilent. Analysis of engineering polymers by GPC/SEC. [Link]
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ResearchGate. FTIR spectrum of polyester diol solution in THF. [Link]
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National Institutes of Health. (2025). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. [Link]
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MDPI. (2022). Synthesis of High Molecular Weight Stereo-Di-Block Copolymers Driven by a Co-Initiator Free Catalyst. [Link]
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MDPI. (n.d.). Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments. [Link]
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ResearchGate. (2021). Synthesis and Characterizations of Biobased Copolymer Poly(ethylene-co-butylene 2,5-Furandicarboxylate). [Link]
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ResearchGate. Chemical Synthesis of Modularly Modified Analogs of E2/NS1. [Link]
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Feiplar. (2021). Research Article Synthesis and Characterizations of Biobased Copolymer Poly(ethylene-co-butylene 2,5-Furandicarboxylate). [Link]
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Royal Society of Chemistry. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. [Link]
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YouTube. (2020). CHEM 2100L Experiment 7 - Polymer Synthesis. [Link]
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1,20-Eicosanediol as a lipid biomarker for paleoclimate studies
Application Notes & Protocols
Topic: 1,20-Eicosanediol as a Lipid Biomarker for Paleoclimate Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Diols - Contextualizing this compound in Paleoclimate Research
The study of lipid biomarkers preserved in geological archives has revolutionized our understanding of past climates.[1][2] Among these molecular fossils, long-chain diols (LCDs) have emerged as powerful tools.[3][4] It is crucial, however, to distinguish between two functionally distinct groups of LCDs. The most widely studied are the mid-chain diols, such as the C28 and C30 1,13- and 1,15-diols, which form the basis of the Long-chain Diol Index (LDI), a valuable proxy for reconstructing past sea and lake surface temperatures.[3][5] These are primarily produced by eustigmatophyte algae.[5]
This guide, however, focuses on a different, yet equally intriguing, class of molecules: the long-chain α,ω-diols, specifically This compound . Unlike their mid-chain counterparts, α,ω-diols are not direct indicators of water temperature. Instead, their presence in sediments points to a terrestrial origin, primarily as components of the biopolymer suberin .[6][7] Suberin is a key component of the cell walls in the protective outer tissues of plants, such as bark and roots.[6][7][8] Therefore, this compound serves as a potential biomarker for the influx of higher plant organic matter from land into marine or lacustrine environments. Tracking these terrestrial inputs is a critical aspect of paleoclimate studies, as shifts in the quantity and type of terrestrial biomass can reflect changes in continental climate, hydrology, vegetation cover, and soil erosion rates.
This document provides a comprehensive guide to the theory, application, and analytical protocols for studying this compound and related long-chain α,ω-diols as biomarkers for terrestrial input in paleoenvironmental reconstructions.
Scientific Foundation: From Plant Waxes to Sedimentary Archives
The logic behind using this compound as a biomarker is rooted in its biochemical origin and subsequent transport and preservation.
-
Biosynthesis in Higher Plants: this compound is a derivative of long-chain fatty acids. It is a monomer component of suberin, a complex polyester that forms a protective barrier in plant tissues.[6][7][8] Its α,ω-diol structure, with hydroxyl groups at both ends of the carbon chain, allows it to act as a cross-linker in the suberin polymer.
-
Transport and Deposition: Waxy particles from plant roots and bark containing suberin can be transported from terrestrial ecosystems to lakes and oceans via rivers and atmospheric dust.[4] Once deposited in anoxic sediments, the robust nature of the suberin biopolymer aids in the preservation of its constituent monomers, including this compound, over geological timescales.
-
Paleoenvironmental Interpretation: An increase in the concentration of this compound and other suberin-derived biomarkers in a sediment core can signify:
-
Increased precipitation and river runoff, leading to greater transport of terrestrial material.
-
Changes in vegetation type in the catchment area, favoring plants with higher suberin content.
-
Enhanced soil erosion.
-
By correlating these signals with other paleoclimate proxies, a more complete picture of past environmental changes can be constructed.
Analytical Workflow: A Step-by-Step Protocol
The analysis of this compound from sediment samples is a multi-step process that requires careful extraction, separation, and derivatization prior to instrumental analysis. The following protocol is a comprehensive guide for the reliable quantification of long-chain diols.
Part 1: Sample Preparation and Lipid Extraction
The initial step involves extracting the total lipid content from the sediment matrix.
Protocol 1: Total Lipid Extraction (TLE)
-
Sample Preparation: Freeze-dry the sediment sample and homogenize it using a mortar and pestle.
-
Extraction:
-
Weigh approximately 5-10 g of the dried, homogenized sediment into an extraction cell.
-
Perform an accelerated solvent extraction (ASE) or an energized dispersive guided extraction (EDGE) using a dichloromethane:methanol (DCM:MeOH) 9:1 (v/v) mixture.
-
Extraction conditions: 100°C, 1500 psi, 10-minute static time, 2 cycles.
-
-
Saponification (Optional but Recommended): To release ester-bound diols, the Total Lipid Extract (TLE) should be saponified.
-
Add a 6% KOH in MeOH solution to the dried TLE.
-
Heat at 80°C for 2 hours.
-
Neutralize the solution with HCl and extract the neutral lipids three times with DCM.
-
-
Drying: Dry the resulting TLE under a gentle stream of N
2.
Part 2: Fractionation of the Total Lipid Extract
To isolate the diols from other lipid classes, the TLE is fractionated using column chromatography.
Protocol 2: Column Chromatography for Neutral Lipid Fractionation
-
Column Preparation:
-
Prepare a column with activated alumina or silica gel.
-
Condition the column with hexane.
-
-
Loading: Dissolve the dried TLE (or the neutral fraction post-saponification) in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the different lipid fractions using solvents of increasing polarity:
-
Fraction 1 (Apolar): Elute with hexane/DCM (9:1, v/v) to obtain hydrocarbons.
-
Fraction 2 (Ketone): Elute with hexane/DCM (1:1, v/v) to obtain alkenones and other ketones.
-
Fraction 3 (Polar): Elute with DCM/MeOH (1:1, v/v). This fraction will contain the long-chain diols.
-
-
Drying: Dry the polar fraction under N
2.
Part 3: Derivatization for GC-MS Analysis
Long-chain diols are not volatile enough for gas chromatography. Therefore, their hydroxyl groups must be derivatized, typically through silylation.
Protocol 3: Silylation of the Polar Fraction
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine.
-
Procedure:
-
Add 20 µL of BSTFA and 20 µL of pyridine to the dried polar fraction.
-
Heat the mixture at 60°C for 30 minutes.
-
-
Final Preparation: After cooling, add ethyl acetate to the derivatized sample to bring it to a suitable concentration for injection.
Part 4: Instrumental Analysis by GC-MS
The derivatized diols are now ready for identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | Fused silica capillary column (e.g., Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 2 mL/min |
| Injection | On-column |
| Oven Program | 70°C (1 min), ramp to 130°C at 20°C/min, then ramp to 320°C at 4°C/min, hold for 25 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Key Ions for SIM of Derivatized Long-Chain Diols
| m/z | Target Compound(s) |
| 299.3 | C |
| 313.3 | C |
| 327.3 | C |
| 341.3 | C |
| TBD * | This compound (as TMS ether) |
*Note on this compound Analysis: The specific prominent and unique fragment ions for the bis-trimethylsilyl ether of this compound would need to be determined by running a standard. However, characteristic fragments would be expected from the cleavage of the C-C bonds adjacent to the silylated hydroxyl groups.
Visualizing the Process and Concepts
To better illustrate the workflow and the conceptual underpinnings of this biomarker application, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Conceptual pathway of this compound as a biomarker.
Data Interpretation and Quality Control
-
Quantification: The concentration of this compound should be quantified by comparing its peak area to that of an internal standard added before extraction.
-
Validation: The identity of the derivatized this compound peak should be confirmed by its mass spectrum and retention time compared to an authentic standard.
-
Context is Key: The data for this compound should not be interpreted in isolation. It is most powerful when used in conjunction with other terrestrial biomarkers (e.g., long-chain n-alkanes) and marine/lacustrine productivity proxies to build a comprehensive paleoenvironmental narrative.
Conclusion and Future Directions
While the application of mid-chain diols as a paleotemperature proxy is well-established, the use of this compound as a biomarker for terrestrial input is a developing area of research. Its origin in the plant biopolymer suberin provides a strong theoretical basis for its use in tracing the movement of organic matter from land to water.[6][7][8] The protocols outlined in this document provide a robust framework for the extraction and analysis of this and other long-chain diols. Future research should focus on calibrating the abundance of this compound in sediments with specific vegetation types and climatic conditions in modern environments to strengthen its application in paleoclimate studies.
References
- 1. An overview of paleoclimate information from high-resolution lake sediment records: Strengths, limitations and key databases | Climate Data Guide [climatedataguide.ucar.edu]
- 2. Paleoclimatology: How Can We Infer Past Climates? [serc.carleton.edu]
- 3. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 4. de Bar, MW et al. (2019): Long chain diols and diol indices of surface sediments of the Iberian Atlantic margin (Version 2, 2019-01-25) [doi.pangaea.de]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 7. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of 1,20-Eicosanediol in sediment samples
Application Note & Protocol
Topic: High-Sensitivity Quantification of 1,20-Eicosanediol in Marine and Lacustrine Sediment Samples by GC-MS
Introduction: The Significance of this compound as a Biomarker
Long-chain diols are valuable lipid biomarkers found in marine and lacustrine sediments, providing critical data for paleoclimatology and environmental studies.[1][2] Specifically, this compound, a C20 long-chain fatty alcohol, serves as a molecular fossil, offering insights into past biological and environmental conditions.[3] The distribution and abundance of these compounds in sediment cores can be correlated with historical data such as sea surface temperature, making their accurate quantification essential for reconstructing past climate changes.[1][4]
This application note provides a comprehensive, field-proven protocol for the extraction, isolation, and quantification of this compound from complex sediment matrices. The methodology is designed to ensure high sensitivity, reproducibility, and accuracy, making it suitable for researchers in geochemistry, oceanography, and environmental science.
Principle of the Analytical Method
The quantification of this compound from a sediment sample is a multi-step process designed to isolate this specific polar lipid from a highly complex organic and inorganic matrix.
-
Sample Preparation: The sediment is first freeze-dried to remove water, which would otherwise interfere with the efficiency of organic solvent extraction.[5][6] The dried sample is then ground to a homogenous powder to ensure uniform access of the solvent to the lipid material.
-
Lipid Extraction: A total lipid extract (TLE) is obtained from the homogenized sediment using an automated solvent extractor or sonication with a precisely chosen solvent mixture, typically dichloromethane and methanol, capable of solubilizing a wide range of lipid polarities.[5][7]
-
Fractionation: The TLE is too complex for direct analysis. Therefore, it is fractionated using column chromatography over activated silica gel.[8] Solvents of increasing polarity are used to elute different compound classes. This compound, being a polar alcohol, is collected in the polar fraction.
-
Derivatization: Long-chain diols are not sufficiently volatile for gas chromatography (GC) analysis due to their polar hydroxyl (-OH) groups.[9][10] A critical derivatization step, silylation, is employed to convert these hydroxyl groups into non-polar trimethylsilyl (TMS) ethers. This chemical modification increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[9][11][12]
-
Quantification by GC-MS: The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The compounds are separated based on their boiling points and polarity on the GC column and subsequently detected by the mass spectrometer. Quantification is achieved by operating the MS in Selected Ion Monitoring (SIM) mode, which offers high sensitivity and selectivity for the target analyte, by comparing the analyte's response to that of an internal standard and a multi-point calibration curve.[13][14]
Materials and Reagents
Equipment
-
Freeze-dryer
-
Mortar and pestle (agate or ceramic)
-
Analytical balance (4-decimal)
-
Soxhlet, Accelerated Solvent Extractor (ASE), or Sonicator bath
-
Centrifuge
-
Rotary evaporator or N₂ evaporation system
-
Glass chromatography columns (~1 cm internal diameter)
-
Heating block
-
GC-MS system with an autosampler
-
Various glassware (combusted at 450°C for >6 hours): beakers, round-bottom flasks, vials with PTFE-lined caps, Pasteur pipettes.[5][8]
Chemicals and Standards
-
Solvents (HPLC or GC grade): Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Ethyl Acetate.
-
Reagents:
-
Standards:
-
Internal Standard (IS): C₂₂-1,22-docosanediol or another non-naturally occurring long-chain diol.
-
Calibration Standard: Certified this compound.
-
Experimental Protocols
Protocol 1: Sample Preparation and Total Lipid Extraction (TLE)
Causality: This protocol is designed to efficiently extract all lipid classes from the sediment matrix. Freeze-drying is critical to allow the organic solvents to penetrate the sample pores.[5][6] The DCM:MeOH mixture is a widely used azeotrope that effectively extracts both polar and non-polar lipids.[7]
-
Accurately weigh ~5-10 g of freeze-dried and homogenized sediment into a pre-cleaned extraction cell or centrifuge tube.[5] Record the exact mass.
-
Add a known amount of the internal standard solution to each sample.
-
For Sonication: Add 40 mL of DCM:MeOH (9:1, v/v) to the sample.[7] Place in a sonicator bath for 30 minutes, ensuring the temperature does not exceed 30°C.[7]
-
Centrifuge the tube for 10 minutes at ~4000 rpm to pellet the sediment.[7]
-
Carefully decant the supernatant (the solvent containing the lipids) into a clean round-bottom flask.
-
Repeat the extraction (steps 3-5) two more times, combining the supernatants.
-
Reduce the combined solvent volume to near dryness using a rotary evaporator or a gentle stream of N₂. This is the Total Lipid Extract (TLE).
Protocol 2: Fractionation by Column Chromatography
Causality: This step separates the complex TLE into fractions based on polarity, which is crucial for reducing matrix interference and isolating the target diols.[8] The non-polar compounds (e.g., hydrocarbons) are eluted first with a non-polar solvent (hexane), while the more polar alcohols are retained and then eluted with a more polar solvent mixture.
-
Prepare a chromatography column by placing a small plug of combusted glass wool at the bottom.[7][8]
-
Create a slurry of ~1 g of activated silica gel in n-hexane and pour it into the column.[7] Gently tap the column to ensure even packing. Add a small layer of anhydrous Na₂SO₄ on top of the silica bed.
-
Condition the column by washing it with 3 column volumes of n-hexane, ensuring the column does not run dry.[8]
-
Re-dissolve the TLE in a minimal volume of DCM (~200 µL) and load it onto the top of the column.
-
Fraction 1 (Apolar): Elute the non-polar compounds with 3 column volumes of n-hexane. This fraction can be discarded or saved for other analyses.
-
Fraction 2 (Polar/Alcohol): Elute the diols and other alcohols with 4 column volumes of DCM:MeOH (9:1, v/v). Collect this fraction in a clean, labeled vial.
-
Evaporate the solvent from the polar fraction to dryness under a gentle stream of N₂.
Protocol 3: Derivatization (Silylation)
Causality: Silylation is a mandatory step to increase the volatility of the diols for GC analysis.[9][11] The BSTFA reagent reacts with the active hydrogens on the hydroxyl groups, replacing them with a bulky, non-polar TMS group, which lowers the boiling point and prevents unwanted interactions within the GC system.[2][10]
-
To the dried polar fraction, add 20 µL of pyridine and 20 µL of BSTFA.[2]
-
Cap the vial tightly and vortex briefly.
-
Heat the vial in a heating block at 70°C for 1 hour to ensure the reaction goes to completion.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 4: Instrumental Analysis by GC-MS
Causality: The GC parameters are optimized to achieve baseline separation of this compound from other co-eluting compounds. The MS is operated in SIM mode to selectively monitor for characteristic fragment ions of the derivatized diol, which dramatically increases the signal-to-noise ratio and provides the sensitivity needed for trace-level quantification.[13][14]
-
GC System: Agilent 8890 or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injection: 1 µL, Splitless mode
-
Injector Temp: 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temp: 70°C, hold for 2 min
-
Ramp 1: 20°C/min to 130°C
-
Ramp 2: 4°C/min to 320°C
-
Final hold: 320°C for 15 min
-
-
MS System: Agilent 5977 or equivalent
-
Mode: Electron Ionization (EI), 70 eV
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the di-TMS derivative of this compound and the internal standard. (Note: Specific ions should be determined by running a full scan of the derivatized standard).
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 5, 10, 20, 50 ng/µL) containing a fixed concentration of the internal standard. Derivatize these standards in the same manner as the samples.
-
Analysis: Run the derivatized standards and samples on the GC-MS.
-
Integration: Identify the peaks for the this compound derivative and the internal standard derivative based on their retention times and confirming ions. Integrate the peak areas.
-
Calculation: Create a calibration curve by plotting the ratio of the (analyte area / internal standard area) against the concentration of the analyte. The curve should have a correlation coefficient (r²) > 0.99.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extracts.
-
The final concentration in the sediment (e.g., in ng/g) is calculated by accounting for the initial sediment mass and the final extract volume.
Quality Control
-
Procedural Blank: A blank sample (containing no sediment) must be run with each batch of samples to check for contamination from solvents, glassware, or the laboratory environment.
-
Replicates: Analyze at least one sample in triplicate to assess the method's precision. The relative standard deviation (RSD) should ideally be below 15%.
-
Internal Standard: The recovery of the internal standard should be monitored for all samples to ensure the consistency and efficiency of the extraction and workup procedure.
Example Data Presentation
The final data should be presented clearly, summarizing the key quantitative findings.
| Sample ID | Sediment Mass (g) | Final Extract Vol. (µL) | Conc. in Extract (ng/µL) | Conc. in Sediment (ng/g) | RSD (n=3) |
| CoreA-05cm | 9.8542 | 100 | 8.54 | 86.66 | N/A |
| CoreA-10cm | 10.1021 | 100 | 12.31 | 121.86 | 8.2% |
| CoreA-10cm Rep2 | 9.9876 | 100 | 11.55 | 115.64 | 8.2% |
| CoreA-10cm Rep3 | 10.0555 | 100 | 12.98 | 129.08 | 8.2% |
| Proc. Blank | N/A | 100 | < LOD | < LOD | N/A |
LOD: Limit of Detection
Visualization of the Analytical Workflow
Caption: Workflow for the quantification of this compound in sediments.
References
-
Protocols.io. (2019-03-06). Lipid Biomarker Extraction and Elution into different Fractions from sediment. [Link]
-
JoVE. (2015-02-27). Video: Accelerated Solvent Extraction of Total Lipid from Sediments. [Link]
-
de Bar, M. W., et al. (2017-10-27). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. PubMed. [Link]
-
JoVE. (2015-02-27). Video: A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples. [Link]
-
JoVE. (2015-02-27). Video: Purification of a Total Lipid Extract with Column Chromatography. [Link]
-
JoVE. (2015-02-27). Video: Soxhlet Extraction of Lipid Biomarkers from Sediment. [Link]
-
ResearchGate. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment | Request PDF. [Link]
-
de Bar, M. W. (2019). Constraints on the use of long-chain diols as environmental proxies. Utrecht University. [Link]
-
Semantic Scholar. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. [Link]
-
Lattaud, J., et al. (2021-03-23). chain diols in a temperate lake (Lake Geneva). ETH Zurich Research Collection. [Link]
-
Chemistry For Everyone. (2023-08-14). What Is Derivatization In GC-MS?. YouTube. [Link]
-
Chemistry LibreTexts. (2023-08-29). Derivatization. [Link]
-
Spectroscopy Online. (2010-11-01). Derivatization in Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Relative concentrations of biomarker lipids for the M1, M2 and M4.... [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0040982). [Link]
-
Biogeosciences. (2021). Ocean-related global change alters lipid biomarker production in common marine phytoplankton. [Link]
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- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1,20-Eicosanediol in Complex Matrices using a Validated GC-MS Method
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1,20-eicosanediol. Due to its low volatility and high polarity, direct GC analysis of this compound is challenging. This protocol outlines a comprehensive workflow, including sample extraction, derivatization via trimethylsilylation, and optimized GC-MS parameters to ensure high sensitivity, selectivity, and reproducibility. This method is tailored for researchers, scientists, and drug development professionals working with long-chain aliphatic diols in various complex matrices.
Introduction: The Analytical Challenge of Long-Chain Diols
This compound (C₂₀H₄₂O₂) is a long-chain aliphatic diol with hydroxyl groups at both ends of a 20-carbon chain.[1] Such molecules are of increasing interest in various fields, including biochemistry, where they can be components of natural waxes and suberin, and in industrial applications as building blocks for polymers.[1] The analysis of these diols is pivotal for understanding their biological roles and for quality control in industrial processes.[1][2]
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[3][4] However, the two polar hydroxyl groups in this compound lead to low volatility and poor thermal stability, making it unsuitable for direct GC analysis.[2] Furthermore, these polar groups can cause strong interactions with the stationary phase of the GC column, resulting in poor peak shape and low sensitivity.[5] To overcome these challenges, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable moieties.[2][6]
This application note provides a comprehensive guide to the analysis of this compound, focusing on a validated trimethylsilylation derivatization followed by GC-MS analysis.
Principle and Strategy: A Self-Validating Workflow
The core of this analytical method is the conversion of this compound into its corresponding di-trimethylsilyl (di-TMS) ether. This is achieved through a silylation reaction, which replaces the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[7][8][9] This derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[6]
The overall workflow is designed to be a self-validating system, ensuring accuracy and reliability at each stage.
Caption: Experimental workflow for GC-MS analysis of this compound.
Detailed Experimental Protocols
Sample Preparation: Extraction of this compound
The choice of extraction method depends on the sample matrix. For liquid samples such as plasma or culture media, liquid-liquid extraction (LLE) or supported liquid extraction (SLE) are effective.[10][11] For solid samples like tissues or plant material, a solid-phase extraction (SPE) may be more appropriate after initial homogenization and solvent extraction.[12][13]
Protocol for Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample, add an internal standard (e.g., a deuterated analog of this compound or a similar long-chain diol not present in the sample).
-
Add 3 mL of a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 2-5) twice more and combine the organic extracts.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization: Trimethylsilylation
Trimethylsilylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as alcohols.[6] A common and effective silylating reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[14][15]
Caption: Trimethylsilylation of this compound.
Protocol for Derivatization:
-
To the dried extract from section 3.1, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[15]
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.[15]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. An aliquot of 1 µL is typically injected.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of di-TMS-1,20-eicosanediol. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| GC Column | Non-polar, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar stationary phase is ideal for the separation of the non-polar di-TMS derivative, minimizing peak tailing.[5] |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, enhancing sensitivity.[16] |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the high-boiling point derivative. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with good chromatographic efficiency.[17] |
| Oven Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 320 °C, hold for 10 min | A temperature ramp allows for the separation of analytes with a wide range of boiling points.[16][17] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[17][18] |
| MS Source Temp. | 230 °C | Prevents condensation of the analyte in the source.[17] |
| MS Quad Temp. | 150 °C | Maintains ion trajectory and mass accuracy.[17][18] |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions.[18][19] |
Table 1: Recommended GC-MS Parameters for this compound Analysis.
Data Analysis and Quantification
Quantification: For quantitative analysis, Selected Ion Monitoring (SIM) is the preferred mode due to its higher sensitivity and selectivity.[18] A calibration curve should be constructed using a series of standards of known concentrations of this compound that have undergone the same extraction and derivatization procedure as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.
Method Validation
To ensure the reliability of the method, it should be validated according to established guidelines.[3][20] Key validation parameters include:
-
Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD) for repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust workflow for the quantitative analysis of this compound. The key to this method is the effective trimethylsilylation of the diol, which overcomes its inherent low volatility and polarity. By following the outlined protocols for sample preparation, derivatization, and GC-MS analysis, researchers can achieve accurate and reproducible results for this compound in a variety of complex matrices. This validated approach is essential for advancing research and development in fields where the analysis of long-chain diols is critical.
References
-
Development and validation of a gas chromatography/mass spectrometry method for the determination of α- and ß-2, 7, 11-cembratriene-4, 6-diols in tobacco. World Journal of Engineering. [Link]
-
Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. PubMed. [Link]
-
Validation of an Enhanced Swift Analytical Method for the Determination of Bound and Free 3-chloropropane-1,2-Diol in Foodstuffs using Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
Metabocard for this compound (HMDB0040982). Human Metabolome Database. [Link]
-
Performance of long-chain alkane–1,mid–chain–diol based temperature and productivity proxies at test. Biogeosciences. [Link]
-
The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. PNAS. [Link]
-
Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Shimadzu. [Link]
-
Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Frontiers in Earth Science. [Link]
-
Analytical Methods for Fatty Alcohols. The Royal Society of Chemistry. [Link]
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]
-
Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. PubMed. [Link]
-
Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH. [Link]
-
Global temperature calibration of the Long chain Diol Index in marine surface sediments. DSpace@Utrecht University. [Link]
-
Bioanalytical Sample Preparation. Biotage. [Link]
-
Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. University of Wuppertal. [Link]
-
Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC - NIH. [Link]
-
Sample Preparation. Agilent. [Link]
-
Analysis of fatty alcohols in olive oil. Agilent. [Link]
-
A Review on GC-MS and Method Development and Validation. Impact Factor. [Link]
-
1,2-Eicosanediol, di-TMS. NIST WebBook. [Link]
-
GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. DergiPark. [Link]
-
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities. [Link]
-
Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate. [Link]
-
10-Eicosene-1,20-diol. PubChem. [Link]
-
Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. ResearchGate. [Link]
-
Chemical constituents and antibacterial activity of three types of Amazonian geopropolis. SciELO. [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH. [Link]
-
Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols. ResearchGate. [Link]
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The Definitive Guide to HPLC Analysis of Long-Chain Diols: A Protocol for 1,20-Eicosanediol
This comprehensive guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) for the analysis of long-chain diols, with a specific focus on 1,20-Eicosanediol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, field-proven protocols, and a robust validation framework to ensure both scientific integrity and practical applicability.
Introduction: The Analytical Challenge of Long-Chain Diols
Long-chain diols, such as this compound, are characterized by their high hydrophobicity and lack of a significant UV chromophore, presenting a unique set of challenges for chromatographic analysis. Their low volatility also makes them unsuitable for routine gas chromatography without derivatization. Consequently, HPLC emerges as the premier analytical technique for their separation and quantification. This application note will navigate the critical aspects of method development, from selecting the appropriate chromatographic mode and detector to sample preparation and method validation, ensuring reliable and reproducible results.
Foundational Principles: Selecting the Right Analytical Strategy
The successful analysis of long-chain diols hinges on a carefully considered analytical strategy. The primary decision points revolve around the choice of chromatographic mode and the detection method.
Chromatographic Modes: A Comparative Overview
Three primary HPLC modes are viable for the separation of long-chain diols: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice depends on the specific analytical goals, such as separation of isomers or analysis of complex mixtures.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. For long-chain diols, RP-HPLC separates based on hydrophobicity, with longer chain diols exhibiting stronger retention.[1] Gradient elution, starting with a high percentage of aqueous solvent and increasing the organic solvent content, is typically required.
-
Normal-Phase HPLC (NP-HPLC): In contrast to RP-HPLC, NP-HPLC employs a polar stationary phase (e.g., silica or diol) and a non-polar mobile phase (e.g., hexane, isopropanol).[2][3] This mode is particularly useful for separating isomers and can offer different selectivity compared to RP-HPLC. Diol columns are often preferred over bare silica due to their reduced water adsorption, leading to more reproducible retention times.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase, similar to NP-HPLC, but with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent.[5] This technique is well-suited for separating polar analytes and can be a powerful alternative for complex samples containing a range of polar lipids.[6]
Diagram: HPLC Method Development Decision Tree
The following diagram illustrates a logical workflow for selecting the appropriate HPLC method for long-chain diol analysis.
Caption: Decision tree for HPLC method development for long-chain diols.
Detection Methods for Non-Chromophoric Analytes
The absence of a UV-absorbing moiety in this compound necessitates the use of universal detectors.
-
Charged Aerosol Detector (CAD): The CAD offers high sensitivity, a wide dynamic range of over four orders of magnitude, and a consistent response for non-volatile and semi-volatile analytes, largely independent of their chemical structure.[7] The detection process involves nebulization of the column effluent, evaporation of the mobile phase to form analyte particles, charging of these particles, and subsequent measurement by an electrometer.[8] This makes CAD an excellent choice for the quantitative analysis of long-chain diols.[7]
-
Evaporative Light Scattering Detector (ELSD): The ELSD operates on a similar principle to the CAD, involving nebulization and solvent evaporation. However, detection is based on the scattering of a light beam by the analyte particles. While generally less sensitive than CAD, ELSD is a robust and cost-effective option for detecting any analyte that is less volatile than the mobile phase.
-
Mass Spectrometry (MS): Coupling HPLC with MS provides not only quantification but also structural information, which is invaluable for confirming the identity of the analyte and for characterizing unknown impurities. Electron ionization (EI) of silylated diol derivatives can produce characteristic fragmentation patterns. For instance, the mass spectra of ethanediol diesters show intense peaks corresponding to the loss of an acyloxy group or a carboxylic acid.[9]
Table 1: Comparison of Detection Methods for Long-Chain Diol Analysis
| Detector | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| CAD | Charged aerosol detection | High sensitivity, wide dynamic range, consistent response | Requires volatile mobile phases | LOD: ~1-15 ng, LOQ: ~45-707 ng[10][11] |
| ELSD | Evaporative light scattering | Universal, cost-effective, gradient compatible | Lower sensitivity than CAD, non-linear response | LOD: ~71-1195 ng, LOQ: ~215-3622 ng[10] |
| MS | Mass-to-charge ratio | High selectivity and sensitivity, structural information | Higher cost and complexity | Analyte and instrument dependent |
The Role of Derivatization
When the required sensitivity is not achievable with universal detectors, pre- or post-column derivatization can be employed. This involves chemically modifying the diol to introduce a chromophoric or fluorophoric tag, enabling detection by UV-Vis or fluorescence detectors, which are generally more sensitive.[12][13] However, derivatization adds complexity to the sample preparation process and may introduce variability.[12]
Protocols and Methodologies
This section provides detailed protocols for the analysis of this compound, including sample preparation, and specific HPLC methods for RP-HPLC and NP-HPLC with CAD detection.
Sample Preparation from Biological Matrices
The extraction of long-chain diols from complex biological matrices like plasma or tissue is a critical step to remove interfering substances such as proteins and salts.
Diagram: Sample Preparation Workflow for Long-Chain Diols from Plasma
Caption: Workflow for extracting long-chain diols from plasma samples.
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from established methods for lipid extraction from plasma.[14]
-
Sample Aliquoting: Transfer 100 µL of plasma into a 2 mL polypropylene tube.
-
Protein Precipitation: Add 900 µL of ice-cold acetonitrile/methanol (95:5, v/v) to the plasma sample.
-
Mixing: Vortex the tube for 30 seconds, followed by sonication for 10 minutes on ice to ensure thorough mixing and precipitation.
-
Centrifugation: Centrifuge the sample at a speed sufficient to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes).
-
Supernatant Collection: Carefully transfer the supernatant containing the lipids to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase or a compatible solvent like isopropanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection into the HPLC system.
HPLC Methodologies
The following are recommended starting methods for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
Protocol 2: Reversed-Phase HPLC with CAD
-
Column: C18, 2.7 µm, 4.6 x 150 mm
-
Mobile Phase A: Water/Methanol/Trifluoroacetic Acid (600:400:1)
-
Mobile Phase B: Ethanol/Tetrahydrofuran/Trifluoroacetic Acid (750:250:1)
-
Gradient:
-
0-20 min: 55% A, 45% B to 30% A, 70% B
-
20.1-25 min: 55% A, 45% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD)
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: 35 °C
-
Gas Flow: 1.6 SLM
-
Protocol 3: Normal-Phase HPLC with CAD
-
Column: Diol, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Gradient:
-
0-15 min: 98% A, 2% B to 80% A, 20% B
-
15.1-20 min: 98% A, 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD)
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: 35 °C
-
Gas Flow: 1.6 SLM
-
Method Validation: Ensuring Trustworthiness and Reliability
A fully validated HPLC method is essential for ensuring the accuracy and reliability of the analytical data, particularly in a regulatory environment. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[15][16]
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | R² ≥ 0.995 for the calibration curve over the specified range. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Conclusion
The HPLC analysis of long-chain diols like this compound, while challenging due to their physicochemical properties, can be robustly and reliably achieved with a well-designed analytical strategy. The choice of chromatographic mode—Reversed-Phase, Normal-Phase, or HILIC—coupled with a suitable universal detector such as CAD or ELSD, provides the necessary tools for their separation and quantification. For enhanced sensitivity or structural elucidation, derivatization and mass spectrometry, respectively, are powerful options. The protocols and validation framework presented in this guide offer a comprehensive resource for researchers and scientists to develop and implement accurate and trustworthy methods for the analysis of this important class of molecules.
References
-
A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). SciSpace. Retrieved January 5, 2026, from [Link]
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Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). PubMed. Retrieved January 5, 2026, from [Link]
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Comparison between charged aerosol detection and light scattering detection for the analysis of Leishmania membrane phospholipids. (2008). ResearchGate. Retrieved January 5, 2026, from [Link]
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A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (1989). MDPI. Retrieved January 5, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 5, 2026, from [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved January 5, 2026, from [Link]
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LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent. Retrieved January 5, 2026, from [Link]
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Normal Phase HPLC Column. (n.d.). Hawach Scientific. Retrieved January 5, 2026, from [Link]
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bioanalytical method validation and study sample analysis m10. (2022). ICH. Retrieved January 5, 2026, from [Link]
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Sensitivity, LOD and LOQ study with both ELSD and CAD detection. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved January 5, 2026, from [Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 5, 2026, from [Link]
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Analysis of Lipids by HPLC-CAD. (n.d.). Retrieved January 5, 2026, from [Link]
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Normal Phase Columns. (n.d.). GL Sciences. Retrieved January 5, 2026, from [Link]
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Mass spectrometric analysis of long-chain esters of diols. (1969). PubMed. Retrieved January 5, 2026, from [Link]
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Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Veeprho. Retrieved January 5, 2026, from [Link]
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MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). PubMed. Retrieved January 5, 2026, from [Link]
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Characterization of a novel diol column for high-performance liquid chromatography. (2025). Retrieved January 5, 2026, from [Link]
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Molecular structures of long-chain alkyl diols and mass-to-charge... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Diol TYPE-C™ & NP: Versatile HPLC Columns. (n.d.). MICROSOLV Technology Corporation. Retrieved January 5, 2026, from [Link]
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APPLICATION NOTES - HPLC. (n.d.). Retrieved January 5, 2026, from [Link]
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Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 5, 2026, from [Link]
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An efficient hydrophilic interaction liquid chromatography separation of 7 phospholipid classes based on a diol column. (2012). PubMed. Retrieved January 5, 2026, from [Link]
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A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]
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MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
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Hydrophilic Interaction Liquid Chromatography: An Update. (2019). LCGC International. Retrieved January 5, 2026, from [Link]
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The analysis of lipids via HPLC with a charged aerosol detector. (2006). PubMed. Retrieved January 5, 2026, from [Link]
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Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. (n.d.). Agilent. Retrieved January 5, 2026, from [Link]
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HILIC Chromatography An Insight on the Retention Mechanism. (n.d.). Longdom Publishing. Retrieved January 5, 2026, from [Link]
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APPLICATION NOTES - HPLC. (n.d.). Retrieved January 5, 2026, from [Link]
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An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. Retrieved January 5, 2026, from [Link]
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Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024). Welch Materials. Retrieved January 5, 2026, from [Link]
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HPLC Analysis of Non-volatile Analytes Using. (2014). Retrieved January 5, 2026, from [Link]
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A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
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Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025). Retrieved January 5, 2026, from [Link]
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Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Fluorescence Derivatization. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
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Lipid analysis via HPLC with a charged aerosol detector. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Application Note & Protocol: Surface Functionalization of Nanoparticles with 1,20-Eicosanediol
Abstract
This document provides a comprehensive technical guide for the surface functionalization of various nanoparticle platforms with 1,20-eicosanediol. As a long-chain aliphatic diol, this compound offers a unique bifunctional linker to modify nanoparticle surfaces, imparting changes in hydrophobicity, biocompatibility, and providing terminal hydroxyl groups for further conjugation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for silica, gold, and polymeric nanoparticles. We delve into the underlying chemical principles, provide step-by-step methodologies, and outline essential characterization techniques to validate successful functionalization.
Introduction: The Rationale for this compound Functionalization
The surface chemistry of nanoparticles dictates their interaction with the surrounding environment, influencing everything from colloidal stability to biological fate.[1] Functionalization with specific ligands is a critical step in tailoring nanoparticles for advanced applications such as targeted drug delivery, bio-imaging, and novel materials science.[2][3]
This compound (C₂₀H₄₂O₂) is a linear, 20-carbon α,ω-diol, presenting hydroxyl (-OH) groups at both ends of a long, flexible hydrocarbon chain.[4] This structure is particularly advantageous for nanoparticle surface modification for several reasons:
-
Hydrophobicity Modulation: The long C₂₀ aliphatic chain can significantly increase the hydrophobicity of the nanoparticle surface, which can be exploited for formulating drug delivery systems for hydrophobic drugs or for creating nanoparticles dispersible in non-polar media.[5]
-
Biocompatibility and Stealth Properties: Long-chain hydrophilic polymers like polyethylene glycol (PEG) are known to provide steric hindrance, preventing protein adsorption and reducing uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[3][6] While not a polymer, the long, flexible nature of this compound can confer a "brush-like" surface layer that may enhance biocompatibility and stability in biological fluids.
-
Bifunctional Linking: With hydroxyl groups at both ends, this compound can act as a linker. One hydroxyl group can be used to anchor the molecule to the nanoparticle surface, leaving the other terminal hydroxyl group available for subsequent covalent conjugation of targeting ligands, drugs, or imaging agents.[4][7]
This guide will provide protocols for three distinct and widely used nanoparticle systems, each requiring a different chemical strategy to achieve covalent attachment of this compound.
Core Principles of Functionalization Chemistry
The choice of chemical reaction for grafting this compound is fundamentally dependent on the inherent surface chemistry of the nanoparticle core.
-
For Metal Oxide Nanoparticles (e.g., Silica, Iron Oxide): These surfaces are typically rich in hydroxyl groups (e.g., silanol groups, Si-OH). The most robust and common method for attaching alcohol-containing molecules is through silanization .[8] This involves a coupling agent, typically an organosilane, that reacts with the nanoparticle's surface hydroxyls on one end and the diol's hydroxyl on the other.
-
For Noble Metal Nanoparticles (e.g., Gold): Gold surfaces have a strong affinity for sulfur. Therefore, functionalization is achieved by forming a self-assembled monolayer (SAM) of thiol-containing molecules. To attach this compound, it must first be derivatized with a thiol-terminated linker.
-
For Polymeric Nanoparticles (e.g., PLGA): The surface of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid), often presents functional groups like carboxylic acids or hydroxyls, depending on the polymer used.[9] These groups can be activated to react with the hydroxyl groups of this compound, forming ester or urethane linkages.
Experimental Protocols
Safety First: Always handle nanoparticles and chemical reagents in accordance with the manufacturer's Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Functionalization of Silica Nanoparticles (SiO₂) via Silanization
This protocol utilizes a two-step process involving an isocyanate-terminated silane to form a stable urethane linkage with this compound, which is then grafted onto the silica surface.
Materials:
-
Silica Nanoparticles (SiO₂ NPs), 100 nm diameter, suspended in ethanol
-
This compound (Purity >98%)[10]
-
3-(Triethoxysilyl)propyl isocyanate (TESPIC)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Ethanol (Absolute)
-
Ultrapure Water
Step-by-Step Methodology:
-
Preparation of Silane-Diol Adduct: a. In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1 molar equivalent) in anhydrous DMF. b. Add TESPIC (1 molar equivalent) dropwise while stirring. c. Add a catalytic amount of DBTDL (e.g., 0.1 mol%). d. Heat the reaction to 60°C and stir for 12 hours. The isocyanate group will react with one of the hydroxyl groups of the diol to form a urethane bond.[11]
-
Grafting onto Silica Nanoparticles: a. Wash the stock SiO₂ NPs by centrifuging and resuspending in anhydrous toluene three times to remove any water. b. After the final wash, resuspend the SiO₂ NPs in anhydrous toluene to a concentration of 10 mg/mL. c. Add the pre-formed silane-diol adduct solution (from step 1) to the nanoparticle suspension. A typical starting ratio is 10 µmol of adduct per 1 m² of nanoparticle surface area. d. Allow the mixture to react at 80°C for 6 hours with constant stirring. The triethoxysilyl groups will hydrolyze with trace water and condense with the silanol groups on the nanoparticle surface, forming stable Si-O-Si bonds.[8] e. After the reaction, cool the mixture to room temperature.
-
Purification: a. Centrifuge the functionalized nanoparticles. b. Discard the supernatant, which contains unreacted silane-diol adduct. c. Wash the nanoparticle pellet by resuspending in toluene, sonicating briefly, and centrifuging. Repeat this wash step three times. d. Perform a final wash with ethanol to remove the toluene. e. Dry the functionalized nanoparticles under vacuum or resuspend them in the desired solvent for storage.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) via Thiol Linkage
This protocol involves first creating a thiol-terminated this compound derivative, which can then self-assemble onto the gold nanoparticle surface.
Materials:
-
Gold Nanoparticles (AuNPs), 20 nm diameter, in aqueous solution
-
This compound
-
11-Mercaptoundecanoic acid (MUA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Synthesis of Thiol-Terminated Diol Linker: a. In a flask under an inert atmosphere, dissolve this compound (1 molar equivalent), MUA (1 molar equivalent), and a catalytic amount of DMAP in anhydrous DCM. b. In a separate flask, dissolve DCC (1.1 molar equivalents) in anhydrous DCM. c. Slowly add the DCC solution to the diol/acid solution at 0°C. d. Allow the reaction to warm to room temperature and stir for 24 hours. This DCC coupling reaction will form an ester bond between a hydroxyl group of the diol and the carboxylic acid of MUA. e. Filter the reaction to remove the dicyclohexylurea (DCU) byproduct. f. Purify the resulting thiol-terminated diol linker using column chromatography.
-
Grafting onto Gold Nanoparticles: a. To the aqueous AuNP solution, add a solution of the purified thiol-terminated diol linker dissolved in ethanol. A typical concentration is a 1000-fold molar excess of the linker relative to the nanoparticles. b. Allow the mixture to react for 24 hours at room temperature with gentle stirring. The thiol group will displace the original citrate capping on the AuNPs and form a strong Au-S bond.[5]
-
Purification: a. Centrifuge the AuNP solution. The functionalized nanoparticles should form a soft pellet. b. Remove the supernatant containing excess linker. c. Wash the pellet by resuspending in ethanol, sonicating briefly, and centrifuging. Repeat this wash step three times to ensure complete removal of unbound linker. d. Resuspend the purified, functionalized AuNPs in the desired solvent.
Visualization of Workflows
A clear understanding of the experimental sequence is crucial for reproducibility. The following diagrams illustrate the logical flow of the functionalization protocols.
Caption: High-level workflow for nanoparticle functionalization.
Caption: Chemical pathway for silica nanoparticle modification.
Characterization of Functionalized Nanoparticles
Successful functionalization must be confirmed through a suite of characterization techniques.[12][13] Each method provides a different piece of the puzzle, and a combination of techniques is required for a comprehensive validation.
| Technique | Purpose | Expected Outcome for this compound Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups present on the nanoparticle surface. | Appearance of new peaks corresponding to C-H stretching from the alkyl chain (~2850-2920 cm⁻¹). For the silica protocol, evidence of urethane C=O (~1700 cm⁻¹). For the gold protocol, evidence of ester C=O (~1735 cm⁻¹). |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface.[14] | An increase in the C 1s signal relative to the core material signal (e.g., Si 2p or Au 4f). For the silica protocol, the presence of a N 1s signal from the urethane link. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (the diol) grafted onto the nanoparticles. | A distinct weight loss step at a temperature corresponding to the decomposition of the this compound layer. The percentage of weight loss can be used to calculate grafting density. |
| Dynamic Light Scattering (DLS) & Zeta Potential | To measure the hydrodynamic diameter and surface charge of the nanoparticles in suspension. | An increase in the hydrodynamic diameter due to the added surface layer. A change in zeta potential reflecting the new surface chemistry. |
| Transmission Electron Microscopy (TEM) | To visualize the size, morphology, and presence of a surface coating.[15] | While the thin diol layer may be difficult to resolve, TEM can confirm that the nanoparticles have not aggregated and maintain their core morphology after the functionalization process. |
| Contact Angle Measurement | To assess the change in surface hydrophobicity. | An increase in the water contact angle on a film of the dried nanoparticles, indicating a successful increase in surface hydrophobicity. |
Potential Applications and Future Directions
Nanoparticles functionalized with this compound represent a versatile platform for various applications:
-
Drug Delivery: The hydrophobic surface can enhance the loading of lipophilic drugs, while the terminal hydroxyl group can be used to attach targeting moieties for site-specific delivery.[15]
-
Biomaterials: The modified nanoparticles can be incorporated into polymer matrices to create nanocomposites with altered mechanical and surface properties.
-
Catalysis: The diol-functionalized nanoparticles can serve as supports for catalysts, with the long chain influencing reactant accessibility to the catalytic sites.[16]
Future work should focus on exploring the second-step conjugation chemistry at the terminal hydroxyl group and evaluating the in vitro and in vivo behavior of these novel nanomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 7735-43-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle Surface Functionalization-Aldehyde Modification (-CHO) - CD Bioparticles [cd-bioparticles.net]
- 8. benchchem.com [benchchem.com]
- 9. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Surface characterization of nanomaterials and nanoparticles: Important needs and challenging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,20-Eicosanediol Polymerization
Last Updated: January 5, 2026
Welcome to the technical support center for 1,20-Eicosanediol polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and consistently synthesize high-quality polymers for your applications.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your polymerization experiments in a question-and-answer format.
Q1: My polymer's molecular weight is lower than expected, and the polydispersity index (PDI) is high. What's going wrong?
A1: This is a common issue often stemming from several potential root causes, primarily intramolecular cyclization, monomer impurities, or an imbalance in stoichiometry.
-
Intramolecular Cyclization: Long-chain diols like this compound can undergo a "back-biting" reaction where one end of a growing polymer chain reacts with the other end of the same chain, forming a cyclic oligomer instead of continuing to grow linearly. This reaction truncates chain growth and broadens the molecular weight distribution. This is a known challenge in condensation polymerization.[1][2][3]
-
Solution: To favor intermolecular polymerization over intramolecular cyclization, the reaction should be run at a high concentration (melt polymerization is ideal). Dilute conditions promote cyclization.[3][4] Additionally, selecting a catalyst that promotes rapid chain growth can help linear chains extend before they have a chance to cyclize.
-
-
Monomer Impurities: The purity of your this compound and the corresponding diacid/diester is critical.[5][6][7]
-
Monofunctional Impurities: These will act as chain terminators, preventing the polymer from reaching a high molecular weight.
-
Water Content: Excess water can interfere with the stoichiometry and shift the reaction equilibrium, hindering the polymerization process.[7][8]
-
Solution: Ensure your monomers are of the highest possible purity. Recrystallization of the diol and diacid is highly recommended.[9] Monomers should be thoroughly dried under vacuum before use to remove any residual water.
-
-
Stoichiometric Imbalance: Step-growth polymerization requires a precise 1:1 molar ratio of the two different functional groups (e.g., hydroxyl and carboxylic acid). Even a small deviation can significantly limit the achievable molecular weight.[5]
-
Solution: Carefully weigh your monomers using a calibrated analytical balance. It is also good practice to perform titrations to determine the exact concentration of functional groups before starting the reaction.
-
Q2: The final polymer is discolored (yellow or brown). How can I prevent this?
A2: Discoloration is typically a sign of thermal degradation or oxidation. Polyesters can undergo chain scission and form chromophoric byproducts at elevated temperatures.[10][11][12][13]
-
Thermal Degradation: Prolonged exposure to high temperatures, especially above 200-220°C for aliphatic polyesters, can cause the ester linkages to break, leading to the formation of aldehydes, ketones, and other degradation products that can be colored.[14]
-
Solution: Optimize your reaction time and temperature. Use the minimum temperature necessary to maintain a molten, stirrable state and achieve a reasonable reaction rate. Consider using a more active catalyst that allows for lower reaction temperatures. A thorough nitrogen or argon purge throughout the reaction is crucial to remove oxygen.
-
-
Oxidation: The presence of oxygen at high temperatures can lead to thermo-oxidative degradation, which is often more severe than purely thermal degradation and can rapidly cause discoloration.
-
Solution: Maintain a strict inert atmosphere (high-purity nitrogen or argon) throughout the entire polymerization process. This includes the initial charging of the reactor and the final cooling and collection of the polymer. Using antioxidants can also be considered, but their compatibility with the final application must be evaluated.
-
Q3: I'm seeing batch-to-batch inconsistency in my results. Why?
A3: Inconsistent results are often traced back to subtle variations in starting materials or reaction conditions.
-
Monomer Purity: As mentioned in Q1, variations in monomer purity from different suppliers or even different lots from the same supplier can lead to inconsistent polymer properties.[5][7][15]
-
Solution: Standardize your monomer purification protocol for all batches.[9] It is good practice to characterize each new batch of monomer (e.g., by melting point, NMR) before use.
-
-
Atmospheric Moisture: The amount of ambient moisture can vary from day to day. If your experimental setup is not perfectly sealed, this can introduce variable amounts of water into the reaction, affecting the stoichiometry and kinetics.
-
Solution: Always perform the reaction in a well-sealed reactor under a continuous flow of dry, inert gas. Use dry solvents and reagents if applicable.
-
Q4: Gel formation has occurred in my reactor. What causes this and how can I avoid it?
A4: Gel formation, or cross-linking, indicates the presence of polyfunctional monomers (with more than two reactive groups) or significant side reactions.[16][17]
-
Polyfunctional Impurities: If your diol or diacid monomers are contaminated with triols or triacids, these will act as cross-linking points, leading to the formation of an insoluble gel.
-
Solution: Rigorous purification of monomers is essential to remove any polyfunctional impurities.
-
-
Side Reactions: Certain side reactions, particularly at high temperatures, can create reactive sites along the polymer backbone that can then react with other chains, leading to cross-linking.
-
Solution: Careful control of reaction temperature and the use of an appropriate catalyst can minimize these side reactions.[16] Ensure that the reaction is not heated for an unnecessarily long time.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ1: What are the most common side reactions in this compound polymerization and their mechanisms?
The two most prevalent side reactions are intramolecular cyclization and thermal degradation.
-
Intramolecular Cyclization: This is a kinetically controlled side reaction where a chain end attacks another point on the same chain, leading to the formation of a cyclic compound and the cessation of that chain's growth. With long-chain diols, the probability of the two ends of the same molecule finding each other is significant, especially under dilute conditions.[2]
-
Thermal Degradation: This process involves the random scission of the ester linkages in the polymer backbone at high temperatures.[14] This leads to a decrease in molecular weight and the formation of various byproducts, including aldehydes and olefins, which can cause discoloration.[14]
Diagram: Main Polymerization vs. Intramolecular Cyclization
Caption: Main linear polymerization vs. cyclization side reaction.
FAQ2: How do I select the optimal catalyst for the polymerization?
Catalyst selection is crucial for controlling the reaction rate and suppressing side reactions.[16][17] For polyesterification, common catalysts include tin compounds, titanium alkoxides, and strong protonic acids.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Tin-based | Stannous octoate (Sn(Oct)₂), Dibutyltin oxide | High activity, good for high MW polymers | Potential toxicity (concern for biomedical apps) |
| Titanium-based | Titanium(IV) isopropoxide (TTIP) | High activity, less toxic than some tin catalysts | Can cause discoloration at high temperatures |
| Acid Catalysts | p-Toluenesulfonic acid (pTSA), Methane sulfonic acid (MSA) | Inexpensive, effective | Can promote side reactions like dehydration and ether formation[16] |
| Enzymatic | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, low toxicity | Slower reaction rates, higher cost |
Recommendation: For many applications, Stannous octoate is a good starting point due to its high activity. However, for biomedical applications where toxicity is a concern, Titanium(IV) isopropoxide or an enzymatic catalyst would be a more appropriate choice.[18]
FAQ3: What is the importance of monomer purity and how can it be ensured?
Monomer purity is arguably the most critical factor in achieving high molecular weight polyesters.[5][6][7] Even small amounts of impurities (e.g., 0.5%) can significantly reduce the final degree of polymerization.[6]
Purification Protocol: A robust purification process is essential. For this compound, recrystallization is effective.
-
Dissolution: Dissolve the crude diol in a suitable solvent (e.g., ethanol or acetone) at an elevated temperature.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at a temperature below their melting point for an extended period (e.g., 24-48 hours) to remove all traces of solvent and water.
FAQ4: What are the key analytical techniques for characterizing the polymer and detecting side products?
A combination of techniques is necessary for a comprehensive analysis.[19][20]
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[20][21] A high PDI can be an indicator of side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the polymer structure, identifying end groups, and quantifying monomer incorporation.[22][23] It can also be used to detect and identify structural irregularities or byproducts formed from side reactions.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a quick method to confirm the presence of the characteristic ester carbonyl peak (~1735 cm⁻¹) and the disappearance of carboxylic acid hydroxyl groups, indicating successful polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm), which are dependent on the polymer's molecular weight and structure.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[10][11] This can provide information on the onset of thermal degradation.
Diagram: Troubleshooting Workflow for Low Molecular Weight
Caption: A logical workflow for troubleshooting low molecular weight issues.
Section 3: References
-
Gubbels, E., et al. (2020). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI. Available at: [Link]
-
Li, Z., et al. (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. MDPI. Available at: [Link]
-
Du, X., et al. (2024). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Bulletin. Available at: [Link]
-
Du, X., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Bulletin. Available at: [Link]
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Intertek. GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]
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El-bounia, N. E. (2015). Synthesis, characterization and thermal degradation kinetics of Copolyesters. Journal of Materials and Environmental Science. Available at: [Link]
-
Das, O., & Neisiany, R. E. (2021). A review on thermal decomposition and combustion of thermoplastic polyesters. ResearchGate. Available at: [Link]
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Serrano, B., et al. (2018). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Polymers. Available at: [Link]
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Wright, W. W. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. Available at: [Link]
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Siyam, T. (2014). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. American Journal of Polymer Science. Available at: [Link]
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Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. Available at: [Link]
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Andreis, M., & Vukovic, J. (2002). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Journal of Applied Polymer Science. Available at: [Link]
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Paatero, E., et al. (1994). Kinetic model for main and side reactions in the polyesterification of dicarboxylic acids with diols. Chemical Engineering Science. Available at: [Link]
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Zonschitschek, S., et al. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. Available at: [Link]
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Fradet, A., & Maréchal, E. (1982). Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. Advances in Polymer Science. Available at: [Link]
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Siracusa, V., et al. (2021). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. MDPI. Available at: [Link]
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Zhang, L., et al. (2021). Influence of monomer purity on molecular weight of racemic polylactic acid. Transactions on Materials, Biotechnology and Life Sciences. Available at: [Link]
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Goossens, H., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Royal Society of Chemistry. Available at: [Link]
-
Gubbels, E., et al. (2020). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. ResearchGate. Available at: [Link]
-
Yokozawa, T., & Yokoyama, A. (2005). Reaction Control in Condensation Polymerization. ResearchGate. Available at: [Link]
-
van der Meer, J., et al. (2022). Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes. Green Chemistry. Available at: [Link]
-
Bell, T. W., & Johnson, D. H. (1996). Process for the purification of linear diols or polyols contaminated by cyclic... Google Patents. Available at:
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Bell, T. W., & Johnson, D. H. (1999). Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols. European Patent Office. Available at: [Link]
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NPTEL-NOC IITM. (2016). Lecture 27 - Chemical reaction engineering in polymers: Condensation (Step-growth) polymerization. YouTube. Available at: [Link]
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Matin, M. M. (2008). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLATION: EFFICIENT SYNTHESIS OF SUGAR DERIVED [l,4]OXAZEPANES. ResearchGate. Available at: [Link]
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Chemistry For Everyone. (2024). How Can Polymerization Avoid Unwanted Side Reactions?. YouTube. Available at: [Link]
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Sun, R., et al. (2018). Blocking-cyclization technique for precise synthesis of cyclic polymers with regulated topology. Nature Communications. Available at: [Link]
-
Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[6][16]oxazepanes. ResearchGate. Available at: [Link]
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Coldrey, M., et al. (2021). Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. MDPI. Available at: [Link]
-
Sakaue, T., et al. (2020). Simple and General Approach for Reversible Condensation Polymerization with Cyclization. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Cyclo polycondensation 1- homo cyclization. University of Technology. Available at: [Link]
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Patel, A., et al. (2023). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Wang, Y., et al. (2022). Advances in intramolecular cyclization of diols into lactones. ResearchGate. Available at: [Link]
-
Nozaki, K., & Nakano, K. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis. Available at: [Link]
-
Wei, Y., et al. (2015). Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“thiol-yne” Click Reaction. Chinese Journal of Polymer Science. Available at: [Link]
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Childers, M. I., et al. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship. Available at: [Link]
-
Valdebenito, A. (2015). Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials. KTH Royal Institute of Technology. Available at: [Link]
-
Panchenk, V. N., et al. (2019). New Cocatalyst for Alkene Polymerization Reactions with Transition Metal Catalysts. Russian Journal of Physical Chemistry B. Available at: [Link]
-
Sobczak, M., et al. (2023). Exploration of a Novel Catalytic Approach for Synthesizing Glycolide and ε-Caprolactone Copolymers and Their Application as Carriers for Paclitaxel. MDPI. Available at: [Link]
-
Gornas, M., et al. (2023). Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization. MDPI. Available at: [Link]
-
Sonokawa, K., et al. (2023). Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols. ChemRxiv. Available at: [Link]
-
Zhang, H., et al. (2021). Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization. RSC Publishing. Available at: [Link]
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Optimizing reaction conditions for polyester synthesis with 1,20-Eicosanediol
Technical Support Center: Polyester Synthesis with 1,20-Eicosanediol
A Guide for Researchers and Scientists
Welcome to the technical support center for the synthesis of polyesters utilizing this compound. As a long-chain aliphatic diol, this compound presents unique opportunities for creating highly crystalline and hydrophobic polymers, but also specific challenges in achieving high molecular weight and avoiding side reactions. This guide, structured in a question-and-answer format, is designed to provide you, a senior researcher or drug development professional, with field-proven insights and troubleshooting strategies to optimize your reaction conditions.
Section 1: Monomer Purity and Stoichiometric Balance
The foundation of a successful polymerization is the quality and precise ratio of your starting materials. For step-growth polymerizations, these factors are paramount to achieving high molecular weight.
Q1: My polymerization is consistently yielding low molecular weight polyester. I've checked my reaction time and temperature. Could my monomers be the issue?
A1: Absolutely. Monomer purity is the most common culprit for prematurely terminated polymer chains in polycondensation reactions.[1] For long-chain monomers like this compound and the corresponding dicarboxylic acid (e.g., 1,20-Eicosanedioic acid), impurities can have a significant impact.
Causality:
-
Monofunctional Impurities: These act as "chain stoppers." Even a small percentage of an impurity with only one hydroxyl or carboxylic acid group will cap a growing polymer chain, preventing further extension.
-
Reactive Impurities: Other impurities might initiate side reactions, leading to discoloration or cross-linking, or they may interfere with the catalyst's activity.[2]
Troubleshooting & Prevention:
-
Verify Purity: Always start with the highest purity monomers available (≥99%). Check the supplier's certificate of analysis.
-
Purify if Necessary: If the monomer's history is unknown or if it has been stored for an extended period, purification is recommended. Recrystallization is an effective method for solid diols and diacids.[1]
-
Proper Storage: Store monomers under an inert atmosphere (e.g., argon or nitrogen) and away from moisture to prevent degradation.
Q2: How do I perform a recrystallization for this compound?
A2: Here is a general protocol for the purification of long-chain diols.
Experimental Protocol: Monomer Recrystallization
-
Solvent Selection: Choose a solvent in which the diol is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. For this compound, suitable solvents may include ethanol, ethyl acetate, or toluene.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution. Gentle heating and stirring will facilitate this process.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration using a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the diol's melting point (Melting point of this compound is approx. 108-110°C) until a constant weight is achieved.
Q3: I've purified my monomers, but my molecular weight is still lower than predicted by the Carothers equation. Why might this be?
A3: This points to an issue with achieving and maintaining a precise 1:1 stoichiometric ratio of hydroxyl (-OH) to carboxylic acid (-COOH) functional groups throughout the entire reaction.[1][3]
Causality:
-
Initial Weighing Errors: Seemingly minor errors in weighing can lead to a significant stoichiometric imbalance, limiting the degree of polymerization.
-
Monomer Volatility: While this compound is not highly volatile, some shorter-chain dicarboxylic acids might be lost during the high-temperature, high-vacuum polycondensation stage, skewing the ratio.[4]
-
Side Reactions: Reactions that consume one type of functional group over the other (e.g., dehydration of the diol to form an ether) can also disrupt the balance.
Troubleshooting & Prevention:
-
Accurate Weighing: Use a calibrated analytical balance and ensure quantitative transfer of monomers to the reaction vessel.
-
Compensate for Volatility: If using a more volatile diacid, a slight excess (e.g., 1-2 mol%) of the less volatile monomer (this compound) can sometimes be used to compensate for potential loss.[3][4] However, this should be optimized empirically.
-
Controlled Reaction Conditions: Employing a gradual increase in temperature and vacuum can help minimize the loss of monomers before they have a chance to react.
Section 2: Reaction Parameters and Catalysis
Optimizing the interplay of temperature, pressure, and catalyst is crucial for driving the polymerization to completion efficiently.
Q4: What is the ideal temperature and pressure profile for synthesizing a polyester with this compound?
A4: A two-stage approach is standard for melt polycondensation, which is the most common method for this type of synthesis.[5]
-
Stage 1: Esterification: This initial stage focuses on forming ester bonds and removing the primary condensation byproduct, typically water.
-
Temperature: 170-200°C. This temperature is high enough to ensure the reaction proceeds at a reasonable rate and to distill off the water formed.[5]
-
Pressure: Atmospheric pressure, under a slow stream of inert gas (nitrogen or argon). The inert gas flow helps to carry away the water vapor, driving the equilibrium towards the product side.[5]
-
-
Stage 2: Polycondensation: In this stage, the lower molecular weight oligomers formed during esterification are linked together to build high molecular weight polymer chains.
-
Temperature: Gradually increased to 210-240°C. Higher temperatures increase melt viscosity and reaction rates.[6][7] However, exceeding 250°C can risk thermal degradation of the polymer.[4]
-
Pressure: The pressure is slowly reduced to a high vacuum (<1 mbar).[1][5] This is critical for removing the last traces of water and any glycol byproduct from transesterification, which is essential for achieving high molecular weight.
-
Typical Reaction Parameters Summary
| Stage | Parameter | Recommended Range | Purpose |
|---|---|---|---|
| 1. Esterification | Temperature | 170–200 °C | Promote initial ester formation and remove water. |
| Pressure | Atmospheric (with N₂ sweep) | Efficiently remove water byproduct. | |
| Duration | 2–4 hours | Achieve >95% conversion of acid groups. | |
| 2. Polycondensation | Temperature | 210–240 °C | Increase reaction rate and polymer chain mobility. |
| Pressure | < 1 mbar (High Vacuum) | Remove final traces of byproducts to drive reaction. |
| | Duration | 3–8 hours | Build high molecular weight polymer chains. |
Q5: Which catalyst should I use for the polymerization of this compound, and at what concentration?
A5: Catalyst selection influences not only the reaction rate but also the potential for side reactions and the final polymer's color.[8][9] For long-chain aliphatic polyesters, metal-based catalysts are common.
Catalyst Selection Guide
| Catalyst | Typical Concentration (ppm) | Advantages | Disadvantages |
|---|---|---|---|
| Stannous Octoate (Sn(Oct)₂) | 200–500 | High activity for both esterification and transesterification.[8] | Can lead to polymer discoloration at high temperatures. |
| Titanium (IV) Butoxide (Ti(OBu)₄) | 200–500 | Very high catalytic activity.[10][11] | Can promote side reactions and yellowing if not used carefully.[2] |
| Antimony Trioxide (Sb₂O₃) | 200–400 | Moderate activity, less discoloration compared to titanium catalysts.[8] | Considered less environmentally friendly. |
| Phosphoric Acid (H₃PO₄) | 100–500 | Can be effective and is a simple inorganic acid catalyst.[4] | May require higher temperatures; can cause browning at high concentrations.[4] |
| Enzymes (e.g., Lipases) | ~1 wt% | Mild reaction conditions (avoids high temperatures and side reactions).[12] | Slower reaction rates, higher cost, requires removal from the final product.[4][13] |
Recommendation: For a balance of reactivity and control, Stannous Octoate (Sn(Oct)₂) or Titanium (IV) Butoxide (Ti(OBu)₄) are excellent starting points. Begin with a concentration of around 300 ppm relative to the total monomer weight. The catalyst is typically added at the beginning of the polycondensation stage, after most of the water has been removed.[5]
Section 3: Troubleshooting Undesired Outcomes
Even with careful planning, unexpected results can occur. This section addresses the most common issues.
Q6: I'm observing low molecular weight in my final polymer. How can I systematically troubleshoot this?
A6: A systematic approach is key to identifying the root cause of low molecular weight. The following workflow diagram outlines the critical checkpoints.
dot
Caption: Troubleshooting workflow for low molecular weight polymer.
Explanation of Workflow:
-
Start with Purity: As discussed in Q1, this is the most critical variable.[1] Impurities terminate chain growth.
-
Verify Stoichiometry: An imbalance in functional groups directly limits the maximum achievable molecular weight according to the Carothers equation.
-
Assess Vacuum System: Inefficient removal of byproducts like water during the polycondensation stage will inhibit the reaction from reaching completion.[1][4] Ensure your system is leak-free and that stirring is sufficient to expose the melt surface to the vacuum.
-
Review Reaction Conditions: Insufficient time or temperature during the polycondensation stage may not allow the polymer chains to grow to their full potential.[1] Conversely, excessively high temperatures can cause thermal degradation and chain scission, also reducing molecular weight.[2][14]
Q7: My final polyester is yellow or brown. What causes this discoloration and how can I prevent it?
A7: Polymer discoloration is typically a sign of thermal degradation or oxidation.[2]
Causality:
-
High Temperatures: Holding the polymer melt at very high temperatures (>240-250°C) for extended periods can cause the polymer backbone to break down, forming chromophores.
-
Oxygen Exposure: The presence of oxygen at high temperatures leads to oxidative degradation, which is a major cause of yellowing.
-
Catalyst-Induced Reactions: Certain catalysts, particularly some titanium compounds, can be aggressive at high temperatures and promote side reactions that lead to color formation.[2]
Troubleshooting & Prevention:
-
Maintain an Inert Atmosphere: Ensure a constant, gentle flow of high-purity nitrogen or argon throughout the entire process, from initial heating to final cool-down.
-
Optimize Temperature and Time: Use the lowest possible temperature and shortest reaction time in the polycondensation stage that still allows you to achieve the target molecular weight.
-
Add Antioxidants: Small amounts (e.g., 100-500 ppm) of a hindered phenol antioxidant can be added at the beginning of the reaction to inhibit oxidative degradation.
-
Catalyst Choice: If discoloration persists, consider using a catalyst less prone to causing color formation, such as an antimony-based catalyst, or reducing the concentration of your current catalyst.[2]
Q8: I'm concerned about the formation of cyclic oligomers. How can I minimize this?
A8: The formation of cyclic oligomers is an intramolecular side reaction ("backbiting") that competes with linear polymer chain growth. It is favored under certain conditions.[2][3]
Causality:
-
High Dilution: Reactions run in solution are more prone to cyclization because the ends of a single chain are more likely to find each other than to find another chain.
-
High Temperatures: At very high temperatures, the reaction can reach thermodynamic equilibrium, which may favor the formation of stable, low-molecular-weight cyclic species.[2]
-
Catalyst Type: Some catalysts may favor the intramolecular transesterification that leads to cyclization.
Troubleshooting & Prevention:
-
Perform Bulk Polymerization: Conducting the reaction in the melt (bulk) phase, without solvent, significantly increases the concentration of reactive chain ends, favoring intermolecular reactions (linear growth) over intramolecular ones (cyclization).[2][4]
-
Optimize Temperature: Avoid excessively high temperatures during polycondensation.
-
Select Appropriate Catalysts: Catalysts like certain tin or titanium compounds are generally effective for promoting linear chain growth.[2]
Section 4: General Synthesis Workflow
This section provides a visual overview of the entire polyester synthesis process.
dot
Caption: General workflow for polyester synthesis.
References
- Benchchem. Troubleshooting low molecular weight in 1,10-Decanediol polymerization.
- Jiang, Y., et al. Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH.
- Pellis, A. ENZYME-CATALYZED POLYESTER SYNTHESIS. Linz - JKU ePUB. Published 2022-12-22.
- Gordeyev, S.A., et al. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH.
- Mecking, S., et al. Aliphatic Polyester Materials from Renewable 2,3-Butanediol. ACS Publications.
- Tezuka, Y., et al. Synthesis of telechelic polyesters by means of transesterification of an A2 + B2 polycondensation-derived cyclic polyester with a functionalized diester. Polymer Chemistry (RSC Publishing).
- Mecking, S. Aliphatic long-chain C20 polyesters from Olefin metathesis. KOPS.
- Various Authors. The transesterification mechanisms of polyester: a intermolecular... ResearchGate.
- Google Patents. US7208565B1 - Polymerization catalyst for polyesters, polyester produced with the same, and process for production of polyester.
- Hong, M., Chen, E. Y.-X. Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Publications. Published 2021-04-15.
- Mecking, S. Aliphatic long-chain C20 polyesters from Olefin metathesis.
- Google Patents. US3329656A - Zinc chelates as catalysts in the production of polyesters.
- van der Meer, F. Y., et al. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Published 2022-11-07.
- Herrera, R., et al. Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. Published 2025-08-06.
- Various Authors. How do I synthesise very low molecular weight linear polyesters? ResearchGate. Published 2018-10-11.
- Egholm, H., et al. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI.
- Various Authors. Hello all. What are the most efficient manner to reduce the molecular weight of a polyester ? | ResearchGate. Published 2017-03-22.
- Benchchem. minimizing byproducts in the synthesis of aliphatic polyesters.
- Google Patents. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols.
- Google Patents. US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process.
- Google Patents. EP0747338A1 - Process for the purification of linear diols or polyols contaminated by cyclic ...
- European Patent Office. Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols - EP 07. Published 1999-08-18.
- Okada, M., et al. Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. NIH. Published 2025-09-04.
- Wang, J., et al. Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Sustainable Chemistry & Engineering. Published 2021-12-16.
- Benchchem. The Impact of Long-Chain Diols on Polymer Hydrophobicity: A Comparative Guide.
- De Silva, C., et al. Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.
- Google Patents. ES2768928T3 - Catalyst composition for a polyester manufacturing process.
- Various Authors. Side reactions during esterification | Download Scientific Diagram - ResearchGate.
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Technical Support Center: Achieving High Molecular Weight in 1,20-Eicosanediol-Based Polyesters
Welcome to the technical support center for the synthesis of 1,20-eicosanediol-based polyesters. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the polymerization of these long-chain aliphatic polyesters. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you consistently achieve high molecular weight polymers for your advanced applications.
Understanding the Basics: The Challenge of Synthesizing High Molecular Weight this compound Polyesters
This compound is a long-chain aliphatic diol that, when polymerized with a suitable dicarboxylic acid or its derivative, yields polyesters with unique properties such as flexibility, hydrophobicity, and biodegradability. However, achieving high molecular weight is often a significant challenge in step-growth polymerization. The primary hurdles include ensuring stringent stoichiometric balance, achieving high monomer purity, and effectively removing the condensation byproduct (typically water or methanol) to drive the reaction equilibrium towards chain growth.[1][2] This guide will provide actionable solutions to overcome these common obstacles.
Troubleshooting Guide: Diagnosing and Solving Low Molecular Weight Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of this compound-based polyesters.
Q1: My final polyester has a low molecular weight and a broad polydispersity index (PDI). What are the likely causes and how can I fix this?
Low molecular weight is a frequent issue in polycondensation reactions and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Core Principles: Step-growth polymerization requires high reaction conversion (>99%) to achieve high molecular weight. Any factor that prematurely terminates chain growth will result in a lower degree of polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight polymer.
Detailed Breakdown of Causes and Solutions:
-
Monomer Purity: Impurities with monofunctional groups will act as chain terminators, drastically limiting the final molecular weight.[1]
-
Solution: Ensure the purity of this compound and the corresponding diacid/diester is ≥99%. Recrystallization is an effective purification method for solid monomers.
-
-
Stoichiometric Imbalance: An excess of one monomer will lead to chains with the same end-group, preventing further polymerization.
-
Solution: Carefully weigh the monomers to ensure a 1:1 molar ratio. If using a volatile diol, a slight excess (e.g., 1-2 mol%) might be necessary to compensate for losses during the reaction, but this should be optimized.[3]
-
-
Inefficient Byproduct Removal: The presence of the condensation byproduct (e.g., water) will shift the reaction equilibrium away from polymer formation.[1]
-
Solution: Employ a high vacuum (<1 mmHg) during the polycondensation stage.[4] Ensure efficient stirring to increase the surface area for byproduct evaporation. A nitrogen sweep can also aid in removing volatiles.
-
-
Suboptimal Reaction Conditions:
-
Temperature: If the temperature is too low, the reaction kinetics will be slow.[5] If it is too high, side reactions like thermal degradation can occur, leading to chain scission and discoloration.[1]
-
Time: Insufficient reaction time will not allow the polymer chains to reach high molecular weights.
-
Solution: Optimize the reaction temperature and time. For this compound-based polyesters, a two-stage process is common: an initial esterification stage at a lower temperature (e.g., 140-160 °C) followed by a polycondensation stage at a higher temperature (e.g., 180-230 °C) under high vacuum.[4][6]
-
-
Catalyst Inactivity: An inactive or poisoned catalyst will result in slow reaction rates.[1]
-
Solution: Use a fresh, active catalyst at the appropriate concentration. Ensure all glassware is scrupulously clean and dry to prevent catalyst deactivation.
-
Q2: I am observing yellowing or browning of my polyester, especially at higher reaction temperatures. What is causing this and how can I prevent it?
Discoloration is typically a sign of thermal degradation or oxidative side reactions.
Causality: At elevated temperatures, especially in the presence of certain catalysts and residual impurities, polymer chains can undergo unwanted side reactions that produce colored byproducts.[7]
Preventative Measures:
-
Inert Atmosphere: Throughout the entire reaction, maintain a constant purge of high-purity inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid excessively high temperatures. Determine the optimal temperature that allows for efficient polymerization without causing degradation.[5]
-
Catalyst Selection: Some catalysts are more prone to causing discoloration than others. For instance, some titanium-based catalysts can lead to yellowing.[7] Consider using milder catalysts like enzymatic lipases, although this may require longer reaction times.[8]
-
Antioxidants: The addition of a small amount of an antioxidant (e.g., hindered phenols) can help to mitigate oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best type of catalyst for the polymerization of this compound?
The choice of catalyst depends on the specific polymerization method (melt vs. solution) and desired reaction conditions.
| Catalyst Type | Examples | Concentration (mol% relative to diacid) | Advantages | Disadvantages |
| Metal-Based | Titanium(IV) isopropoxide, Tin(II) 2-ethylhexanoate, Antimony(III) oxide | 0.01 - 0.1 | High activity at elevated temperatures, effective for melt polycondensation.[4][7] | Can cause discoloration, potential for metal residues in the final polymer.[7] |
| Acid Catalysts | p-Toluenesulfonic acid (p-TSA) | 0.1 - 0.5 | Effective, especially in solution polymerization.[6] | Can cause degradation at high temperatures.[1] |
| Enzymatic | Lipases (e.g., from Candida antarctica) | Varies | Milder reaction conditions, avoids high temperatures, high selectivity.[8] | Slower reaction rates, may be more expensive.[8] |
Q2: How can I effectively monitor the progress of my polymerization reaction?
Monitoring the reaction is key to determining the optimal endpoint and ensuring high molecular weight is achieved.
-
Viscosity: As the molecular weight of the polymer increases, the viscosity of the reaction mixture will also increase significantly. This can be observed by the torque on the mechanical stirrer.
-
Byproduct Collection: The rate of collection of the condensation byproduct (e.g., water in a Dean-Stark trap) will slow down as the reaction approaches completion.
-
Periodic Sampling and Analysis: If the reactor setup allows, small samples can be carefully withdrawn at different time points and analyzed by techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI.
Q3: What are the key considerations for purifying the this compound monomer before polymerization?
Monomer purity is paramount for achieving high molecular weight.[1]
Protocol for Recrystallization of this compound:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Suitable solvents may include ethanol, acetone, or ethyl acetate.
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound under vacuum to remove all traces of the solvent.
Q4: Should I use a direct esterification or transesterification approach?
Both methods can be effective, and the choice often depends on the availability and purity of the starting materials.
-
Direct Esterification (Diol + Diacid): This is a common method where water is the byproduct. It often requires higher temperatures to drive the reaction.
-
Transesterification (Diol + Diester): This method uses a diester (e.g., dimethyl ester) and produces a low-boiling-point alcohol (e.g., methanol) as the byproduct. The removal of methanol can sometimes be more efficient than the removal of water.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Sebacic Acid
This protocol outlines a typical two-stage melt polycondensation process.
Materials:
-
This compound (purified, ≥99%)
-
Sebacic Acid (purified, ≥99%)
-
Titanium(IV) isopropoxide (catalyst)
-
High-purity nitrogen gas
-
High-vacuum pump
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask. Ensure all glassware is oven-dried and assembled while hot under a nitrogen purge.
-
Charging Monomers: Accurately weigh equimolar amounts of this compound and sebacic acid and charge them into the reactor.
-
Esterification Stage:
-
Begin stirring and heat the mixture to 160 °C under a slow stream of nitrogen.
-
Water will begin to distill off. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Add the catalyst (e.g., 0.05 mol% titanium(IV) isopropoxide) to the reactor.
-
Gradually increase the temperature to 200-220 °C while slowly applying a vacuum.
-
Over 1-2 hours, reduce the pressure to <1 mmHg.
-
Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the melt will increase significantly.
-
The reaction is complete when the desired viscosity is reached or when no more byproduct is being distilled.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polyester can be removed by carefully breaking the glass reactor (if disposable) or by dissolving the polymer in a suitable solvent like chloroform or toluene.
-
Visualization of the Polymerization Workflow
Caption: General workflow for melt polycondensation.
References
- Google Patents. WO2012019868A2 - Method for increasing the molecular weight of polyesters.
- Google Patents. US5663281A - Process for preparing high molecular weight polyesters.
-
ResearchGate. Which strategies exist to obtain high molecular weight polyesters? Available at: [Link]
-
International Scientific Organization. Preparation and characterization of polyesters with controlled molecular weight method. Available at: [Link]
-
Polymer Chemistry (RSC Publishing). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Available at: [Link]
-
Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). Available at: [Link]
-
ACS Publications. Control of Molecular Weight and End-Functional Groups of Polyester from A2 + B2 Polycondensation via Cross-Metathesis of Cyclic Unsaturated Polyester with Difunctional Olefin. Available at: [Link]
-
ACS Publications. Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. Available at: [Link]
-
NIH. Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. Available at: [Link]
-
KOPS. Aliphatic long-chain C20 polyesters from Olefin metathesis. Available at: [Link]
-
MDPI. The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters. Available at: [Link]
-
Aliphatic long-chain C20 polyesters from Olefin metathesis. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. Available at: [Link]
-
Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. Available at: [Link]
-
Reddit. Troubleshooting step growth polymerization. Available at: [Link]
-
Chemistry LibreTexts. 24.6: Step-Growth Polymers—Condensation Polymers. Available at: [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Available at: [Link]
-
NIH. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids. Available at: [Link]
-
YouTube. What Is The Role Of A Catalyst In Polyester Resin? - Chemistry For Everyone. Available at: [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Available at: [Link]
-
ResearchGate. Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. Available at: [Link]
-
Procedures for homogeneous anionic polymerization. Available at: [Link]
-
MDPI. Recent Advances in the Enzymatic Synthesis of Polyester. Available at: [Link]
-
Condensation (Step-Reaction) Polymerization. Available at: [Link]
-
ResearchGate. How can one get a narrow molecular weight distribution using condensation polymerization? Available at: [Link]
- Google Patents. US20050187374A1 - Polyester synthesis with enhanced titanium catalyst composition.
-
Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. Available at: [Link]
-
UPCommons. Synthesis, characterization and biodegradability of aliphatic polyesters from cyclic diacetalized galactose. Available at: [Link]
-
ResearchGate. Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Available at: [Link]
-
ResearchGate. Some advices for purifying a polymer ? Available at: [Link]
-
ResearchGate. Catalyst-free synthesis of polyesters via conventional melt polycondensation. Available at: [Link]
-
NIH. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and characterization of new unsaturated polyesters containing cyclopentapyrazoline moiety in the main chain. Available at: [Link]
-
LCPO. Polymer synthesis and purification. Available at: [Link]
-
ResearchGate. A Direct Comparison Between Ring-Opening Copolymerization and Polycondensation to Produce Polyesters Using Poly(ethylene succinate) as An Example. Available at: [Link]
-
PubMed. Purification of polymers used for fabrication of an immunoisolation barrier. Available at: [Link]
-
YouTube. Polymer Purification. Available at: [Link]
-
UvA-DARE (Digital Academic Repository). Synthesis of rigid biobased polyesters. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. iscientific.org [iscientific.org]
- 7. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in 1,20-Eicosanediol Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,20-eicosanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this long-chain aliphatic diol. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Part 1: Foundational Troubleshooting Framework
Before delving into reaction-specific problems, it's crucial to address the fundamentals. Many yield-related issues originate from common laboratory oversights rather than complex mechanistic failures.
Question 1: My synthesis of this compound has resulted in a significantly lower yield than anticipated. What are the first steps I should take to diagnose the problem?
Answer: When facing a low yield, a systematic review of your experimental fundamentals is the most effective starting point. Often, the root cause lies in one of three areas: Reagent Integrity, Reaction Conditions, or Workup & Purification.
-
Purity of Starting Materials : The quality of your starting material, typically 1,20-eicosanedioic acid, is paramount. Impurities can consume reagents, poison catalysts, or introduce side reactions. It is recommended to verify the purity of starting materials via NMR, GC-MS, or melting point analysis and repurify if necessary.[1][2]
-
Solvent and Reagent Quality : For reactions involving highly reactive species like lithium aluminum hydride (LiAlH₄) or Grignard reagents, the use of anhydrous solvents is critical.[2] The presence of water will quench these reagents, drastically reducing their effective concentration and leading to incomplete reactions. Always use freshly dried solvents.
-
Reaction Atmosphere : If your synthesis pathway involves air- or moisture-sensitive intermediates, ensuring a properly inert atmosphere (e.g., dry nitrogen or argon) is essential.[2] Check your setup for leaks.
-
Temperature Control : Inconsistent temperature can significantly impact reaction rates and selectivity.[2] Use a calibrated thermometer and a reliable heating or cooling system to maintain the optimal reaction temperature.
-
Workup and Purification Losses : Significant product loss can occur during workup and purification.[2] The long, nonpolar alkyl chain of this compound gives it wax-like properties, which can make extractions and chromatography challenging. Analyze each step of your purification process for potential losses.
Below is a logical workflow to guide your troubleshooting process.
Caption: A stepwise approach to troubleshooting low reaction yield.
Part 2: Synthesis-Specific Troubleshooting
The most common and scalable synthesis of this compound is the reduction of its corresponding dicarboxylic acid, 1,20-eicosanedioic acid.[3] This section focuses on issues specific to this pathway.
Question 2: My reaction to reduce 1,20-eicosanedioic acid is incomplete, and I'm recovering a significant amount of starting material. What is the likely cause?
Answer: Recovering the starting diacid points directly to an issue with the reduction chemistry. The primary causes are:
-
Insufficient Reducing Agent: The reduction of two carboxylic acid groups to primary alcohols is a stoichiometrically demanding reaction. For example, using LiAlH₄, a total of 8 hydride equivalents are theoretically required per mole of diacid (4 for the reduction and 4 to deprotonate the acidic protons). It is standard practice to use a significant excess (e.g., 2.5-3.0 molar equivalents of LiAlH₄) to drive the reaction to completion.
-
Poor Reagent Quality: LiAlH₄ and other hydrides like borane (BH₃·THF) are highly reactive and can degrade upon exposure to atmospheric moisture. If your reagent is old or has been handled improperly, its effective concentration will be lower than stated.
-
Solubility Issues: 1,20-Eicosanedioic acid has poor solubility in common ethereal solvents like THF or diethyl ether at room temperature. This can limit its availability to the reducing agent. Running the reaction at reflux can improve solubility and reaction rate.
-
Formation of Insoluble Salts: In the initial phase of the reaction, the diacid is deprotonated by the hydride to form a carboxylate salt. This salt may precipitate from the solution, effectively halting the reaction. Again, higher temperatures can mitigate this issue.
Question 3: My product analysis (NMR/IR/MS) suggests the presence of side products. What are the most common impurities formed during the reduction of 1,20-eicosanedioic acid?
Answer: Besides unreacted starting material, two primary side products can form, especially under conditions of incomplete reduction.
-
ω-Hydroxy Eicosanoic Acid: This is the product of the reduction of only one of the two carboxylic acid groups. It will have a similar polarity to your desired diol, making it challenging to separate via chromatography.
-
Lactone Formation: Although less likely for a 21-membered ring, intramolecular esterification (lactonization) of the ω-hydroxy eicosanoic acid intermediate can occur, particularly during acidic workup conditions. This would result in a cyclic ester.
The diagram below illustrates the intended reaction and potential side-product pathways.
Caption: Reaction pathway for diacid reduction and potential side products.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃·THF or BMS) | Catalytic Hydrogenation |
| Reactivity | Very high; reduces most carbonyls. | High; selective for carboxylic acids over esters. | Lower; requires high pressure & temperature. |
| Solvent | Anhydrous ethers (THF, Et₂O). | Anhydrous THF. | Various (Ethanol, Ethyl Acetate). |
| Conditions | 0°C to reflux. | 0°C to reflux. | High H₂ pressure (e.g., 50 bar), elevated temp. |
| Workup | Careful quenching (Fieser method) required. Generates Al salts. | Quenching with methanol. Borate esters must be hydrolyzed. | Simple filtration to remove the catalyst. |
| Safety | Pyrophoric, reacts violently with water. | Flammable, water-sensitive. | Flammable H₂ gas under high pressure. |
| Pros | Fast and effective. | High selectivity. | "Greener" process, easy workup. |
| Cons | Non-selective, hazardous. | Can be slower than LiAlH₄. | Requires specialized high-pressure equipment. |
| Caption: Comparison of common reagents for dicarboxylic acid reduction. |
Part 3: Purification and Characterization FAQs
Question 4: My crude this compound is a waxy solid that is difficult to handle and purify by column chromatography. What are some effective purification strategies?
Answer: The purification of long-chain aliphatic compounds requires techniques that account for their low polarity and high crystallinity ("waxy" nature).
-
Recrystallization: This is often the most effective method for purifying this compound. Due to its symmetrical structure, it should crystallize well from a suitable solvent system.
-
Solvent Choice: Start by screening solvents. You need a solvent in which the diol is sparingly soluble at room temperature but highly soluble when hot. Candidates include ethanol, ethyl acetate, acetone, or a mixed solvent system like ethanol/water or hexanes/ethyl acetate.
-
-
Column Chromatography: If chromatography is necessary, consider the following:
-
Adsorbent: Use silica gel with a moderate activity.
-
Solvent System: A gradient elution is recommended. Start with a nonpolar solvent (e.g., hexanes or heptane) to elute any nonpolar impurities and gradually increase the polarity by adding ethyl acetate or acetone to elute your diol. A typical system might be a gradient of 10% to 50% ethyl acetate in hexanes.
-
Loading: Due to the waxy nature, dry loading onto silica may be preferable to prevent the compound from crashing out at the top of the column.
-
Part 4: Alternative Synthesis Routes & Potential Pitfalls
Question 5: I attempted a synthesis using Kolbe electrolysis of 10-hydroxydecanoic acid but obtained a complex mixture of products with a low yield of this compound. Is this expected?
Answer: Yes, this outcome is common with Kolbe electrolysis, especially with functionalized substrates. The Kolbe reaction proceeds via a radical mechanism.[4][5][6] While the desired outcome is the dimerization of two alkyl radicals, several side reactions can occur:
-
Disproportionation: The radical can abstract a hydrogen atom from another molecule to form an alkene and an alkane.
-
Oxidation: The radical intermediate can be further oxidized to a carbocation, which can then lead to alcohols or alkenes (the Hofer-Moest reaction).[4]
-
Intramolecular Reactions: The free hydroxyl group on your starting material can interfere with the reaction or lead to other undesired products.
For these reasons, while mechanistically interesting, the Kolbe electrolysis is often not the highest-yielding or cleanest method for preparing functionalized long-chain molecules like this compound.[4][7]
Appendix: Experimental Protocols
Protocol 1: Reduction of 1,20-Eicosanedioic Acid with LiAlH₄
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain the system under a positive pressure of dry nitrogen or argon.
-
Reagent Suspension: In the flask, suspend lithium aluminum hydride (2.5 molar equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: In a separate flask, dissolve 1,20-eicosanedioic acid (1.0 molar equivalent) in anhydrous THF. Gentle heating may be required to fully dissolve the diacid.
-
Reaction: Add the diacid solution to the LiAlH₄ suspension slowly (dropwise) via an addition funnel. The reaction is exothermic. After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: Allow the resulting granular precipitate to stir at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (see Protocol 2).
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Place a small amount of crude product in several test tubes and test its solubility in different solvents (e.g., ethanol, ethyl acetate, acetone) at room and elevated temperatures.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of C₂-Symmetric Diols.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Unsaturated Long-Chain Diols.
- Wikipedia. (2023). Kolbe electrolysis.
- Organic Chemistry Portal. (n.d.). Kolbe Electrolysis.
- Vedantu. (n.d.). Kolbe's Electrolytic Method: Reaction, Mechanism & Uses.
-
Rüther, T., & Ritter, H. (2000). Aliphatic long-chain C20 polyesters from Olefin metathesis. Macromolecular Chemistry and Physics, 201(7), 1509-1515. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Kolbe Electrolytic Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 5. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 6. Kolbe Electrolytic Synthesis (Chapter 73) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Kolbe Electrolysis [organic-chemistry.org]
Technical Support Center: Purification of Crude 1,20-Eicosanediol
Welcome to the technical support center for the purification of crude 1,20-Eicosanediol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this long-chain diol. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to enhance the purity and yield of your final product.
Diagram: General Purification Workflow
Below is a typical workflow for the purification of crude this compound, from the initial workup of the reaction mixture to the final, high-purity solid.
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My recrystallization of this compound resulted in a waxy solid or an oil instead of fine crystals. What went wrong?
A1: This is a common issue with long-chain aliphatic compounds and can be attributed to several factors:
-
Inappropriate Solvent Choice: The high lipophilicity of the 20-carbon chain in this compound means it has poor solubility in many common polar solvents.[1] If the solvent is too "good," the compound will not crystallize upon cooling. Conversely, if it is too "poor," the compound may crash out as an amorphous solid or oil.
-
Cooling Rate: Rapid cooling often leads to the trapping of impurities and the formation of a less-ordered solid state.
-
Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, depressing the melting point and interfering with crystal lattice formation.
Solutions:
-
Solvent System Optimization: Experiment with a mixed solvent system. A good approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol) and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Slow Cooling: After achieving a clear, hot solution, allow it to cool to room temperature undisturbed, ideally by insulating the flask. Once at room temperature, it can be transferred to a refrigerator and then an ice bath to maximize yield.
-
Seeding: If you have a small amount of pure this compound, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Pre-Purification: If the crude product is particularly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, can remove baseline impurities that hinder crystallization.[2]
Q2: After column chromatography, my fractions containing this compound are still showing multiple spots on the TLC plate. How can I improve the separation?
A2: Co-elution of impurities is a frequent challenge in the chromatography of long-chain alcohols due to their similar polarities.
-
Inadequate Solvent Gradient: A steep gradient in solvent polarity may not provide sufficient resolution between this compound and closely related impurities (e.g., the corresponding mono-alcohol or unreacted starting materials).
-
Column Overloading: Exceeding the capacity of your silica gel column will lead to broad, overlapping bands.
-
Improper Column Packing: Channels or cracks in the silica gel bed will result in poor separation.
Solutions:
-
Shallow Gradient Elution: Employ a very shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[3] For example, start with 100% hexane and increase the ethyl acetate concentration by 1-2% every few column volumes.
-
Isocratic Elution: If the impurities are very close in polarity, an isocratic (constant solvent mixture) elution after extensive solvent system screening via TLC might provide better separation.
-
Reduce Sample Load: A general rule of thumb is to load no more than 1-5% of the silica gel weight as your crude sample. For difficult separations, this should be on the lower end of the range.
-
Alternative Stationary Phases: While silica gel is common, for particularly challenging separations, consider using a diol-bonded silica phase, which can offer different selectivity for polar analytes.[4]
Q3: The yield of my purified this compound is consistently low. Where am I losing my product?
A3: Low yield can be a result of losses at various stages of the purification process.
-
Recrystallization Losses: A significant portion of the product may remain dissolved in the mother liquor if too much solvent is used or if the compound has high solubility even at low temperatures.
-
Irreversible Adsorption on Silica Gel: The hydroxyl groups of this compound can strongly interact with the silanol groups on the surface of silica gel, leading to tailing and incomplete elution from the column.
-
Premature Crystallization: During a hot filtration step in recrystallization, the product can crystallize on the filter paper or in the funnel stem.
Solutions:
-
Mother Liquor Recovery: Concentrate the mother liquor from your recrystallization and cool it again to obtain a second crop of crystals.[2]
-
Deactivating Silica Gel: For column chromatography, you can add a small percentage (e.g., 1%) of a polar modifier like triethylamine to your eluent. This can help to cap the active sites on the silica gel and reduce tailing.
-
Hot Filtration Technique: When performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurities will largely depend on the synthetic route. For instance, if synthesized via the reduction of a corresponding dicarboxylic acid ester, common impurities could include:
-
Unreacted Starting Material: The corresponding diester or diacid.
-
Mono-alcohol: The product of incomplete reduction (e.g., 20-hydroxy-eicosanoic acid or its ester).
-
Residual Catalysts and Reagents: For example, residual hydrogenation catalyst or reducing agents.
If synthesized via a coupling reaction, you might find unreacted shorter-chain precursors or byproducts from self-coupling.[5] A preliminary ¹H NMR or GC-MS of the crude material is invaluable for identifying the nature of the impurities.[6]
Q2: What is a good starting point for a solvent system for column chromatography of this compound?
A2: A hexane/ethyl acetate system is a standard choice for separating compounds of moderate polarity like long-chain diols.[3] A good starting point for developing your method would be to test a range of solvent mixtures on a TLC plate, for example:
-
9:1 Hexane:Ethyl Acetate
-
4:1 Hexane:Ethyl Acetate
-
2:1 Hexane:Ethyl Acetate
Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.
Q3: How can I confirm the purity and identity of my final this compound product?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the molecule. The ¹H NMR should show a characteristic triplet for the protons on the carbons bearing the hydroxyl groups.
-
High-Performance Liquid Chromatography (HPLC): Since this compound lacks a UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) should be used.[6][7] This can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (314.55 g/mol ).[3]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Data & Protocols
Table 1: Solubility of Long-Chain Diols in Common Solvents
| Solvent | Polarity Index | Solubility of this compound | Recommended Use |
| Hexane | 0.1 | Low (cold), Moderate (hot) | Column Chromatography Eluent |
| Ethyl Acetate | 4.4 | Moderate (cold), High (hot) | Column Chromatography Eluent |
| Ethanol | 4.3 | Moderate (cold), High (hot) | Recrystallization Solvent |
| Water | 10.2 | Very Low[1] | Recrystallization Anti-Solvent |
| Dichloromethane | 3.1 | High | Sample Preparation for Column |
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (or another suitable "good" solvent) with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with 100% hexane, then gradually increase the proportion of ethyl acetate based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common purification issues.
References
-
Human Metabolome Database. (n.d.). This compound (HMDB0040982). Retrieved from [Link]
-
Kim, S. K., et al. (2018). Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. Molecules, 23(11), 2949. Retrieved from [Link]
-
Kim, S. K., et al. (2018). Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. ResearchGate. Retrieved from [Link]
-
Balzano, S., et al. (2019). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. Plant and Cell Physiology, 60(8), 1850-1863. Retrieved from [Link]
-
Delaude, L., et al. (2016). Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation. Green Chemistry, 18(22), 5940-5944. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 1, 20-Eicosanediol, min 98%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN112778085A - 1, 2-hexanediol and purification method and application thereof.
-
SpringerLink. (2024). Purification of lipid oil using ion exchange resins. Retrieved from [Link]
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GL Sciences. (n.d.). Inertsil Diol HPLC Column, 5 µm, 150 x 4.0 mm. Retrieved from [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
-
De Ferra, L., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Molecules, 29(10), 2269. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly pure 1,3-propanediol: Separation and purification from crude glycerol-based fermentation. Retrieved from [Link]
-
PubMed. (2020). An effective method for the determination of the enantio-purity of L-α-glycerophosphocholine (L-α-GPC). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US20240218120A1 - Monomer composition for synthesizing recycled plastic, prepration method thereof, and recycled plastic, molded product using the same.
-
ResearchGate. (n.d.). High-Yielding and Continuous Fabrication of Nano-Sized CL-20 Based Energetic Co-Crystals via Electrospraying Deposition. Retrieved from [Link]
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- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges of 1,20-Eicosanediol in Reaction Media
Welcome to the technical support center for 1,20-Eicosanediol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing the solubility challenges associated with this long-chain diol in various reaction media. Our goal is to equip you with the knowledge and practical strategies to ensure the successful implementation of this compound in your experimental workflows.
Introduction to this compound and its Solubility Profile
This compound is a linear, long-chain fatty alcohol with hydroxyl (-OH) groups at both ends of a 20-carbon chain.[1][2] Its molecular formula is C₂₀H₄₂O₂ and it has a molecular weight of approximately 314.5 g/mol .[1][3] This structure, characterized by a long, nonpolar hydrocarbon backbone and polar terminal hydroxyl groups, dictates its unique solubility characteristics. While the hydroxyl groups can participate in hydrogen bonding, the dominant long aliphatic chain results in very low aqueous solubility, estimated to be around 0.003 mg/L at 25°C.[4] Consequently, dissolving this compound in aqueous or highly polar reaction media presents a significant challenge.
This guide will walk you through common solubility issues and provide validated troubleshooting strategies to overcome them, ensuring the optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in my reaction medium?
The poor solubility of this compound stems from its long, 20-carbon aliphatic chain, which makes the molecule predominantly hydrophobic. While the two terminal hydroxyl groups are polar and capable of hydrogen bonding, their influence is overshadowed by the nonpolar hydrocarbon backbone. For a solvent to effectively dissolve a solute, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute (crystal lattice) and solvent-solvent interactions. In the case of polar solvents like water, the strong hydrogen bonding network between solvent molecules is not easily disrupted by the large, nonpolar portion of this compound.
Q2: I am observing a waxy solid or an oily layer in my reaction. What does this indicate?
The presence of a waxy solid or an oily layer is a clear indication of incomplete dissolution of this compound. At room temperature, this compound is a solid. If the reaction medium cannot fully solvate the diol, it will remain as a separate phase. This can lead to inconsistent reaction kinetics, low product yields, and difficulties in product purification.
Q3: Can I simply heat the mixture to dissolve the this compound?
Increasing the temperature is a common and often effective method to increase the solubility of solid compounds.[5] For many endothermic dissolution processes, adding heat provides the necessary energy to break the crystal lattice of the solute.[5][6] However, this approach has limitations:
-
Thermal Stability: You must consider the thermal stability of all reactants, catalysts, and the solvent itself. Elevated temperatures could lead to degradation.
-
Reaction Specificity: The desired reaction may be temperature-sensitive, and excessive heat could favor the formation of side products.
-
Precipitation upon Cooling: The diol may precipitate out of the solution as the reaction mixture cools, which can complicate downstream processing.
Always consult the literature for the thermal stability of your reagents before applying heat.
Troubleshooting Guides: Strategies for Enhancing Solubility
Strategy 1: Solvent Selection and Co-Solvent Systems
The principle of "like dissolves like" is paramount. Given its predominantly nonpolar nature, this compound will exhibit better solubility in nonpolar and moderately polar organic solvents.
Troubleshooting Steps:
-
Initial Solvent Screening: If your reaction chemistry allows, start by screening solvents with lower polarity.
-
Employing Co-solvents: When a polar solvent is required for the reaction, a co-solvent system can be highly effective.[7][8][9] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, reduces the overall polarity of the medium, thereby enhancing the solubility of nonpolar compounds.[7][9]
Experimental Protocol: Co-solvent System Development
-
Objective: To determine an effective co-solvent system for dissolving this compound in a primarily polar reaction medium.
-
Materials: this compound, primary polar solvent (e.g., water, buffer), and a selection of co-solvents (e.g., ethanol, DMSO, PEG 400).
-
Procedure:
-
Prepare a series of vials containing a fixed amount of this compound.
-
To each vial, add the primary polar solvent.
-
Incrementally add the co-solvent (e.g., in 5% or 10% v/v increments) to each vial.
-
After each addition, vortex or stir the mixture at a controlled temperature and visually inspect for complete dissolution.
-
Record the minimum percentage of co-solvent required to achieve a clear solution.
-
-
Considerations: Ensure the chosen co-solvent does not interfere with the intended chemical reaction.
Data Presentation: Properties of Common Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (at 20°C) | Notes on Solubility |
| Water | H₂O | 100 | 80.1 | Poor solvent for this compound |
| Ethanol | C₂H₆O | 78.5 | 24.6 | Good co-solvent with water[9] |
| Isopropanol | C₃H₈O | 82.4 | 18.3 | Useful co-solvent |
| Dichloromethane | CH₂Cl₂ | 39.8 | 9.08 | Potential for good solubility |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Aprotic solvent, likely good solubility |
| Toluene | C₇H₈ | 110.6 | 2.4 | Nonpolar, likely good solubility |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar aprotic, can be effective |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | Polar aprotic, strong solubilizing power[10] |
Data compiled from various sources.[11][12][13]
Visualization: Co-Solvency Mechanism
Caption: Mechanism of co-solvency for enhancing solubility.
Strategy 2: Use of Surfactants
For aqueous-based reaction systems, surfactants can be employed to solubilize this compound. Surfactants are amphiphilic molecules that can form micelles in water above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment where the long hydrocarbon chain of this compound can be sequestered, while the hydrophilic heads of the surfactants face the aqueous medium.[10][14]
Troubleshooting Steps:
-
Select an Appropriate Surfactant: The choice of surfactant (anionic, cationic, non-ionic, or zwitterionic) will depend on the reaction conditions (e.g., pH, ionic strength) and the nature of the reactants. Non-ionic surfactants like Tween® or Triton™ series are often good starting points due to their general inertness.
-
Determine the Optimal Concentration: The surfactant concentration should be above its CMC to ensure micelle formation. However, excessive amounts can sometimes interfere with reactions or complicate product purification.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Objective: To identify a suitable surfactant and its effective concentration for solubilizing this compound.
-
Materials: this compound, aqueous reaction medium, and a selection of surfactants (e.g., Tween 80, Triton X-100, Sodium Dodecyl Sulfate).
-
Procedure:
-
Prepare a stock solution of the chosen surfactant in the aqueous medium.
-
Create a series of dilutions of the surfactant stock solution.
-
Add a fixed amount of this compound to each dilution.
-
Agitate the mixtures (e.g., by stirring or sonication) at a controlled temperature.
-
Visually determine the minimum surfactant concentration that results in a clear solution.
-
-
Validation: It is advisable to run a control reaction without the diol to ensure the surfactant does not negatively impact the reaction outcome.
Strategy 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid diol in a liquid medium).[15] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of a reactant from one phase to another where the reaction can occur.[15][16]
This method is particularly useful for reactions involving the hydroxyl groups of this compound, such as alkylation or esterification, where an ionic nucleophile (e.g., an alkoxide or carboxylate) needs to react with the poorly soluble diol.[17]
Troubleshooting Steps:
-
Identify the Need for PTC: If your reaction involves an ionic species that is soluble in an aqueous or polar phase and needs to react with the solid or organic-soluble this compound, PTC is a suitable strategy.
-
Select the Catalyst:
-
For anionic reactants: Quaternary ammonium or phosphonium salts are commonly used.[16]
-
For cationic reactants: Crown ethers or cryptands are effective.
-
-
Optimize Catalyst Loading: Typically, catalytic amounts (1-10 mol%) are sufficient.
Visualization: Phase-Transfer Catalysis Workflow
Caption: Generalized workflow of phase-transfer catalysis.
Summary and Key Considerations
Addressing the solubility of this compound is crucial for its effective use in research and development. The optimal strategy will depend on the specific requirements of your reaction system.
-
For organic synthesis in non-aqueous media: Prioritize solvent selection. If a single solvent is inadequate, a co-solvent system is the next logical step.
-
For reactions in aqueous media: Co-solvents and surfactants are the primary tools.
-
For heterogeneous reactions involving ionic species: Phase-transfer catalysis offers an elegant solution.
Always perform small-scale pilot experiments to validate your chosen solubilization method and ensure it does not adversely affect your reaction's outcome. By systematically applying the principles and protocols outlined in this guide, you can successfully overcome the solubility challenges posed by this compound.
References
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Wikipedia. Cosolvent. [Link]
-
Taylor & Francis eBooks. Solubilization Using Cosolvent Approach | 9 | v3 | Water-Insoluble Dru. [Link]
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Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). [Link]
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Macmillan Group. Phase-Transfer Catalysis (PTC). (2008-04-10). [Link]
-
RSC Publishing. Recent progress in selective functionalization of diols via organocatalysis. (2025-05-23). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3016117, 1,2-Eicosanediol. [Link]
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Human Metabolome Database. Showing metabocard for this compound (HMDB0040982). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4134690, this compound. [Link]
-
ResearchGate. Alkylation of diols under phase transfer conditions: The influence of the nature of the substrate, alkylating agent, and organic solvent. (2025-08-07). [Link]
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U.S. Patent and Trademark Office. SURFACTANT MIXTURE CONTAINING SHORT-CHAIN AND ALSO LONG-CHAIN COMPONENTS. Patent Publication Number 20090023820. [Link]
- Google Patents.
-
Chemistry LibreTexts. Temperature Effects on Solubility. (2023-01-29). [Link]
-
Frontiers. Temperature and nutrients control the presence and distribution of long-chain diols in Swiss lakes. (2024-06-02). [Link]
-
MDPI. Synergisms between Surfactants, Polymers, and Alcohols to Improve the Foamability of Mixed Systems. (2024-05-10). [Link]
-
Stack Exchange. Why does solubility of solids sometimes decrease with temperature increase?. (2015-05-07). [Link]
-
Science Ready. Effect of Temperature on Solubility | HSC Chemistry. [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
World Journal of Biology and Pharmaceutical Health Sciences. Solubility enhancement techniques: A comprehensive review. (2023-03-13). [Link]
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Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
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ResearchGate. Assessing the applicability of the long-chain diol (LDI) temperature proxy in the high-temperature South China Sea. [Link]
-
ResearchGate. Solubility enhancement techniques: A comprehensive review. (2025-08-08). [Link]
-
Nucera Solutions. Long Chain Synthetic Alcohols. [Link]
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MDPI. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020-08-09). [Link]
-
University of California, Berkeley. Common Organic Solvents: Table of Properties1,2,3. [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09). [Link]
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MDPI Books. Designing Next-Generation Drug-Like Molecules for Medicinal Applications. [Link]
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National Center for Biotechnology Information. New drug approvals for 2020: Synthesis and clinical applications. (2021-04-05). [Link]
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Technical Support Center: Preventing Cyclization During Polycondensation of Long-Chain Diols
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on a critical challenge in polymer synthesis: the prevention of cyclization during the polycondensation of long-chain diols. This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments, providing not just protocols but the underlying scientific principles to empower your research.
The Cyclization Conundrum in Polycondensation
Polycondensation is a form of step-growth polymerization where bifunctional monomers, such as a long-chain diol and a dicarboxylic acid, react to form polymers. The desired outcome is a high molecular weight linear polymer. However, a competing intramolecular reaction, known as cyclization, can occur where the ends of a single monomer molecule or a short oligomer react to form a cyclic ester. This side reaction is a significant hurdle as it consumes monomers and limits the achievable polymer chain length, thereby impacting the material's final properties.
The battle between polymerization (an intermolecular process) and cyclization (an intramolecular process) is governed by thermodynamics and kinetics. A thorough understanding of these factors is essential for rationally designing experiments that favor the formation of linear polymers.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My polymer yields are low, and the molecular weight is not increasing as expected. How can I confirm if cyclization is the culprit?
A1: These are classic symptoms of significant cyclization. To definitively identify cyclic byproducts, a combination of analytical techniques is recommended:
-
Chromatographic Methods:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the most powerful tool for this purpose. An SEC/GPC analysis of your crude product will reveal the molecular weight distribution. A prominent peak at a low molecular weight, corresponding to the mass of the cyclic monomer or small oligomers, is a strong indicator of cyclization. The desired linear polymer will appear as a broader peak at a higher molecular weight.[1][2]
-
Liquid Chromatography at Critical Conditions (LCCC): This advanced technique can separate molecules based on their topology (linear vs. cyclic) rather than their size, offering unambiguous confirmation.[1]
-
-
Spectroscopic and Spectrometric Methods:
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are invaluable. They can precisely determine the mass of the species in your low molecular weight fraction, allowing you to confirm if they match the expected masses of cyclic products.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can sometimes distinguish between linear and cyclic structures. The chemical shifts of protons and carbons near the ester linkage may differ slightly due to the conformational constraints of the ring structure. End-group analysis by ¹H NMR can also be used; a lower-than-expected concentration of end-groups for a given monomer conversion points towards the formation of cyclic species which have no end-groups.[2][5]
-
Q2: What is the single most important factor I can control to minimize cyclization?
A2: The most critical factor is concentration . The competition between intermolecular polymerization and intramolecular cyclization is fundamentally a question of reaction kinetics.
-
Polymerization is a second-order reaction, meaning its rate is proportional to the square of the concentration of reactive functional groups.
-
Cyclization is a first-order reaction, with its rate being proportional to the concentration of the linear molecule that is cyclizing.
This kinetic difference means that at high concentrations , the second-order polymerization reaction is significantly faster and will dominate. Conversely, at low or dilute concentrations , the first-order cyclization reaction becomes more favorable. This fundamental concept is explained by the Jacobson-Stockmayer theory .[6][7][8]
Troubleshooting Strategy: The High Concentration Principle
To suppress cyclization, your primary strategy should be to maximize the concentration of the reacting monomers.
Experimental Protocol: Maximizing Reactant Concentration
-
Solution Polycondensation: If a solvent is necessary, choose one in which the monomers are highly soluble and use the highest possible starting concentration (e.g., >1 M) that still allows for effective stirring.
-
Melt Polycondensation: Whenever possible, conduct the reaction in the melt (without any solvent).[9][10][11] This represents the highest possible concentration of reactants. The reaction temperature should be maintained above the melting points of both the monomers and the resulting polymer to ensure a homogeneous reaction medium.
Diagram: Concentration's Influence on Reaction Pathway
Caption: High concentration favors polymerization over cyclization.
Q3: How does reaction temperature affect the balance between polymerization and cyclization?
A3: Temperature has a complex influence, affecting both the thermodynamics and kinetics of the system.
-
Thermodynamics: Polymerization is typically an exothermic process (negative ΔH), while it is accompanied by a decrease in entropy (negative ΔS) as monomers lose translational freedom.[12][13] For polymerization to be spontaneous, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative. At very high temperatures, the TΔS term can become dominant, making polymerization less favorable and potentially favoring depolymerization back to monomers or cyclic species.[12]
-
Kinetics: Higher temperatures increase the rates of all reactions, including the desired polymerization and undesired side reactions.[14] A critical role of elevated temperature in polycondensation is to facilitate the efficient removal of the small molecule byproduct (e.g., water). According to Le Chatelier's principle, removing a product drives the equilibrium toward further product formation, which in this case is the polymer.
Troubleshooting Strategy: Temperature Optimization
The optimal temperature is a balance. It should be high enough to ensure a reasonable reaction rate and, crucially, to effectively remove the condensation byproduct, but not so high that it promotes degradation or significantly favors cyclization.
| Temperature Range | Effect on Polycondensation of Long-Chain Diols |
| Moderate (e.g., 150-190 °C) | May favor the enthalpically driven polymerization. Byproduct removal may be slower and require efficient vacuum. |
| High (e.g., 200-250 °C) | Increases reaction rates and aids in rapid byproduct removal. Risk of thermal degradation and potential for increased cyclization rate. |
Experimental Protocol: Staged Temperature Profile
A common and effective strategy is to use a staged temperature profile:
-
Initial Stage (Esterification): Start at a moderate temperature (e.g., 170-190 °C) under a nitrogen sweep to drive off the bulk of the water from the initial esterification reaction.[15]
-
Final Stage (Polycondensation): Gradually increase the temperature (e.g., to 210-240 °C) while applying a high vacuum (<1 mbar). This combination of high temperature and vacuum is crucial for removing the final traces of the byproduct and driving the reaction to high conversion and high molecular weight.[15]
Q4: Can the choice of catalyst influence the extent of cyclization?
A4: Yes, the catalyst can play a significant role. While the primary function of the catalyst is to accelerate the esterification/transesterification reaction, its nature can influence the competition between chain growth and cyclization.
-
Mechanism: Some catalysts may operate through a coordination-insertion mechanism that favors the approach of another monomer or polymer chain over the "back-biting" of a chain's own end.
-
Common Catalysts: For polyesterification, common catalysts include titanium-based compounds (e.g., titanium(IV) butoxide, TBT), tin-based compounds (e.g., tin(II) octoate), and antimony compounds.[16][17] Hafnium and zirconium catalysts have also shown promise.[18]
-
Catalyst Deactivation: Be aware that water produced during the reaction can hydrolyze and deactivate some metal alkoxide catalysts, so efficient water removal is synergistic with maintaining catalyst activity.[16]
Troubleshooting Strategy: Catalyst Screening
If cyclization remains an issue, consider screening different catalysts. Start with well-established catalysts for long-chain polyesters and then explore alternatives if necessary. The optimal catalyst and its loading level often need to be determined empirically for a specific monomer system.
Diagram: Generalized Experimental Workflow
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Navigating the Polymerization of 1,20-Eicosanediol: A Technical Support Guide on Catalyst Selection
Welcome to the technical support center for the polymerization of 1,20-eicosanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and its profound impact on the resulting polymer's properties. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the polymerization of long-chain diols like this compound, and how do they fundamentally differ?
A1: The polymerization of this compound, typically with a diacid or diisocyanate, can be facilitated by several classes of catalysts, each with distinct mechanisms and outcomes. The primary categories include:
-
Acid Catalysts: Brønsted or Lewis acids are frequently employed. Brønsted acids, such as p-toluenesulfonic acid (p-TSA), work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol. Lewis acids, like tin or titanium compounds, coordinate to the carbonyl oxygen, similarly activating the electrophilic center.
-
Organocatalysts: These are metal-free catalysts, which can be advantageous in biomedical applications to avoid metal contamination.[1][2] They often operate under milder conditions. Examples include 4-(dimethylamino)pyridine (DMAP) and various phosphine-based catalysts.
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (CALB), can catalyze esterification under very mild and highly selective conditions, which is beneficial for sensitive functional groups.[3] However, reaction times can be significantly longer.
-
Amine Catalysts: In polyurethane synthesis, tertiary amines like triethylamine (TEA) are commonly used.[4] They function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the diol's hydroxyl group.
The choice among these depends critically on the desired polymer properties, reaction conditions, and purity requirements for the final application.
Q2: How does the choice of catalyst influence the molecular weight and polydispersity index (PDI) of the resulting poly(this compound)?
A2: The catalyst directly impacts chain growth and termination, thereby influencing both molecular weight (Mw) and PDI.
-
Reaction Rate: More active catalysts lead to faster polymerization, which can result in higher molecular weight polymers if side reactions are minimized. For instance, in polyurethane synthesis, triethylamine (TEA) has a stronger catalytic effect than pyridine due to its higher Lewis basicity, leading to a higher product yield.[4]
-
Side Reactions: The catalyst choice can influence the prevalence of side reactions. For example, at high temperatures, some acid catalysts can promote etherification of the diol, which disrupts the stoichiometric balance and limits molecular weight gain.[3] A less active but more selective catalyst might be preferable in such cases.
-
Control over Polymerization: Certain catalyst systems, particularly in ring-opening polymerization, offer better control over the polymerization process, leading to polymers with a narrow PDI.[5] For step-growth polymerization, achieving a low PDI requires driving the reaction to high conversion, and the catalyst's role is to facilitate this without introducing unwanted side reactions.
Q3: Can the same catalyst be used for both polyesterification and polyurethane synthesis with this compound?
A3: While there can be some overlap, it is generally not advisable. The mechanisms for polyesterification and polyurethane formation are different, and catalysts are typically optimized for one type of reaction.
-
Polyesterification involves the reaction of a hydroxyl group with a carboxylic acid (or its derivative). This is often catalyzed by strong acids or organometallic compounds.
-
Polyurethane synthesis involves the reaction of a hydroxyl group with an isocyanate group. This reaction is most effectively catalyzed by tertiary amines or organotin compounds.
Using a catalyst not designed for the specific reaction can lead to very slow reaction rates, low molecular weight polymer, or the promotion of undesirable side reactions.
Troubleshooting Guide
Problem 1: Low Molecular Weight of the Final Polymer
Q: I've completed the polymerization of this compound with a diacid, but the resulting polymer has a much lower molecular weight than expected. What are the likely causes and how can I fix this?
A: Low molecular weight in polycondensation reactions is a common issue and can stem from several factors. A systematic approach is key to identifying the root cause.[3]
Possible Causes & Troubleshooting Steps:
-
Impurities in Monomers: Impurities can act as chain terminators.
-
Action: Ensure the this compound and diacid are of high purity (≥99%). If necessary, purify the monomers by recrystallization.[3]
-
-
Stoichiometric Imbalance: Polycondensation is highly sensitive to the molar ratio of the functional groups.
-
Action: Carefully weigh the monomers to ensure a precise 1:1 molar ratio. If one monomer is more volatile, a slight excess (1-2 mol%) of that monomer can be used to compensate for potential loss during the reaction, especially under vacuum.[3]
-
-
Inefficient Removal of Byproduct: In polyesterification, water is a byproduct. Its presence shifts the equilibrium back towards the reactants, preventing the formation of high molecular weight polymer.
-
Action: Ensure your reaction setup has an efficient system for water removal, such as a Dean-Stark trap or the application of a high vacuum (below 1 mbar) during the later stages of the reaction.[6]
-
-
Suboptimal Reaction Temperature and Time:
-
Action: If the temperature is too low, the reaction rate will be insufficient. If it's too high, thermal degradation or side reactions can occur.[3] The reaction time may also be too short. Monitor the reaction's progress by observing the increase in melt viscosity.
-
-
Catalyst Inefficiency or Deactivation:
-
Action: Ensure the catalyst is active and used at the optimal concentration. Too little catalyst results in a slow reaction, while too much can cause side reactions.[3] If the catalyst is old or has been improperly stored, use a fresh batch. Certain catalysts can be deactivated by moisture, so ensure all reagents and glassware are dry.
-
Troubleshooting Workflow for Low Molecular Weight
Caption: A systematic workflow for troubleshooting low molecular weight in polycondensation reactions.
Problem 2: Polymer Discoloration
Q: My final polymer is yellow or brown, but I was expecting a colorless product. What could be causing this discoloration?
A: Discoloration is often a sign of degradation or side reactions, which can be influenced by the catalyst and reaction conditions.
Possible Causes & Troubleshooting Steps:
-
High Reaction Temperature: Excessive heat can cause thermal degradation of the polymer.
-
Action: Lower the reaction temperature. It's a balance; the temperature needs to be high enough for a reasonable reaction rate but not so high that it causes degradation.
-
-
Presence of Oxygen: Oxygen can lead to oxidative degradation, especially at high temperatures.
-
Action: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at all times.
-
-
Catalyst-Induced Side Reactions: Some catalysts, particularly at high concentrations, can promote side reactions that lead to colored byproducts.
-
Action: Reduce the catalyst concentration. You may need to experimentally determine the optimal concentration that provides a good reaction rate without causing discoloration.
-
-
Impurities in Monomers: Certain impurities can be more susceptible to degradation and cause discoloration.
-
Action: Use high-purity monomers.
-
Data Presentation: Impact of Catalyst Choice on Polyesterification
The following table summarizes the typical effects of different catalyst types on the polymerization of a long-chain diol with a diacid. Note that these are general trends, and optimal conditions should be determined experimentally.
| Catalyst Type | Catalyst Example | Typical Concentration | Relative Reaction Rate | Typical Molecular Weight | Key Considerations |
| Organometallic | Titanium (IV) butoxide (TBT) | 200-500 ppm | High | High | Can be difficult to remove from the final polymer. |
| Acid Catalyst | p-Toluenesulfonic acid (p-TSA) | 0.1-0.5 mol% | Moderate to High | Moderate to High | Can cause side reactions like etherification at high temperatures. |
| Organocatalyst | DMAP/Acid Anhydride | 1-5 mol% | Moderate | Moderate | Metal-free, but can be more expensive. |
| Enzymatic | Candida antarctica lipase B | 5-10 wt% | Low | Moderate | Mild reaction conditions, high selectivity, but slower rates.[3] |
Experimental Protocols
Protocol 1: General Procedure for Melt Polycondensation of this compound with a Diacid (e.g., Sebacic Acid) using a Titanium-Based Catalyst
This protocol outlines a standard procedure for synthesizing a high molecular weight polyester via melt polycondensation.[6]
Materials:
-
This compound
-
Sebacic Acid
-
Titanium (IV) butoxide (TBT) catalyst
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Esterification Stage:
-
Charge equimolar amounts of this compound and sebacic acid into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heat the reactor to 180-200°C under a slow stream of nitrogen to facilitate the initial esterification and removal of water.
-
Continue this stage for 2-4 hours, or until the evolution of water ceases.[6]
-
-
Polycondensation Stage:
-
Add the TBT catalyst (e.g., 300 ppm) to the reactor.
-
Gradually increase the temperature to 210-240°C.
-
Slowly reduce the pressure to below 1 mbar to facilitate the removal of any remaining water and drive the polymerization to completion.
-
Continue the reaction for 3-6 hours. The viscosity of the melt will increase significantly, which can be monitored by the torque on the mechanical stirrer.
-
Stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
-
Collect the resulting polyester.
-
Catalyst Impact on Polymerization Pathway
Caption: The central role of the catalyst in activating monomers and guiding the polymerization pathway, while also potentially inducing side reactions.
References
- 1. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Controlling the Crystallinity of Polyesters Derived from 1,20-Eicosanediol
Last Updated: January 5, 2026
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyesters derived from the long-chain aliphatic diol, 1,20-eicosanediol. This C20 diol is a valuable monomer for creating semi-crystalline polyesters with unique thermal properties, degradation profiles, and mechanical performance. However, controlling the degree of crystallinity—a critical parameter that dictates these final properties—can be a significant experimental challenge.
This guide is designed to provide practical, in-depth solutions to common issues encountered during the synthesis and processing of these specialized polymers. Moving beyond simple procedural steps, we delve into the causal relationships between experimental variables and polymer morphology, empowering you to troubleshoot effectively and achieve your desired material characteristics.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis and characterization of polyesters based on this compound.
Q1: What are the expected thermal properties of polyesters made from this compound?
A: Polyesters synthesized from this compound and a corresponding long-chain diacid (like 1,20-eicosanedioic acid) are characterized by their high melting temperatures (Tm) compared to shorter-chain aliphatic polyesters. For instance, poly(eicosyl eicosanedioate) exhibits a melting point of approximately 108°C[1]. The long, flexible methylene chains allow for efficient packing into crystalline lamellae, similar to polyethylene. The glass transition temperature (Tg) is typically well below room temperature. Both Tm and the degree of crystallinity are highly sensitive to the choice of the comonomer (diacid) and the thermal history of the sample.[2]
Q2: Which diacids are commonly used with this compound, and how does the choice affect crystallinity?
A: The choice of diacid is a primary tool for tuning crystallinity.
-
Long-chain aliphatic diacids (e.g., sebacic acid, 1,20-eicosanedioic acid): These create a highly regular polymer backbone, promoting high levels of crystallinity due to the structural similarity between the diol and diacid segments.[1] Increasing the length of the alkyl chain generally facilitates the crystallization process.[2]
-
Short-chain aliphatic diacids (e.g., adipic acid, succinic acid): These can disrupt the crystal packing of the long C20 chains, leading to lower crystallinity and melting points.
-
Aromatic diacids (e.g., terephthalic acid): Introducing rigid aromatic groups into the backbone significantly alters the polymer's properties, often increasing the glass transition temperature and potentially hindering crystallization due to reduced chain flexibility.[3]
Q3: What is a reliable starting point for a melt polycondensation protocol?
A: A typical two-stage melt polycondensation is effective.[4]
-
Esterification Stage: Equimolar amounts of this compound and the chosen diacid are heated under an inert atmosphere (e.g., Nitrogen) with a catalyst. The temperature is gradually increased to ~180-190°C to facilitate the removal of the water byproduct without volatilizing the monomers.[4]
-
Polycondensation Stage: Once the initial water evolution ceases, a high vacuum (<1 mbar) is applied, and the temperature is raised to ~200-220°C.[5] This stage is crucial for building high molecular weight by removing the last traces of water and driving the equilibrium towards the polymer.[6] The reaction is monitored by the increase in melt viscosity.
Q4: My polymer has a yellow or brown tint after synthesis. What causes this and how can I prevent it?
A: Discoloration is almost always a sign of thermal degradation or oxidation.[7][8] Aliphatic polyesters can start to degrade around 275°C, but prolonged exposure to lower temperatures (e.g., >220°C) in the presence of oxygen or certain catalysts can also cause issues.[7]
-
Prevention:
-
Ensure a robust inert atmosphere (N2 or Argon) is maintained throughout the entire reaction.
-
Minimize the time the polymer spends at the highest reaction temperature.
-
Select a catalyst with low side-reaction activity at your target temperature. While tin-based catalysts are common, titanium-based catalysts can sometimes be more efficient at lower temperatures.[9]
-
Ensure monomers are free of impurities that could catalyze degradation.
-
Q5: What are the best methods to characterize the crystallinity of my polyester?
A: A combination of techniques provides the most comprehensive picture:
-
Differential Scanning Calorimetry (DSC): This is the primary tool for quantifying crystallinity.[10][11] By integrating the enthalpy of melting (ΔHm) from the heating curve, you can calculate the percent crystallinity relative to a theoretical 100% crystalline standard.[11][12] DSC also reveals the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).
-
X-Ray Diffraction (XRD): XRD provides direct evidence of crystalline structure.[11][13] The diffraction pattern will show sharp peaks for crystalline regions and a broad halo for amorphous content. The relative areas of these can be used to estimate crystallinity.
-
Polarized Light Optical Microscopy (PLOM): This technique allows you to visualize the crystalline superstructure (spherulites). It's excellent for observing how changes in processing conditions affect crystal size and morphology.[2]
Section 2: Troubleshooting Guide: Synthesis and Molecular Weight
Achieving a high molecular weight is a prerequisite for obtaining desirable mechanical properties and controlled crystallinity. Low molecular weight is a frequent and frustrating issue in polycondensation reactions.[6]
Problem: Low Polymer Yield or Low Molecular Weight (Mn < 10,000 g/mol )
This is the most common failure mode in polyester synthesis. The root cause is typically an issue that prematurely stops chain growth.
-
Cause 1: Impure Monomers
-
Why it happens: Monofunctional impurities (e.g., a mono-ol or mono-acid) act as "chain stoppers," capping the polymer chain and preventing further growth.[6] Water is also a critical impurity that can throw off stoichiometry.
-
Solution:
-
Verify Purity: Use monomers with the highest available purity (≥99%).
-
Purify: If purity is uncertain, recrystallize both the diol and diacid from an appropriate solvent.
-
Dry Thoroughly: Dry all monomers and glassware in a vacuum oven immediately before use to remove adsorbed water.
-
-
-
Cause 2: Incorrect Stoichiometry
-
Why it happens: Polycondensation requires a precise 1:1 molar ratio of functional groups (hydroxyl to carboxylic acid). Even a small deviation creates an excess of one functional group at the end of the reaction, preventing further chain extension.[14]
-
Solution:
-
Calibrate Balances: Use a calibrated analytical balance for all measurements.
-
Calculate Molar Masses Carefully: Use the precise molecular weights for your specific monomers.
-
Account for Purity: Adjust mass based on the stated purity if it is less than 100%.
-
-
-
Cause 3: Inefficient Removal of Water
-
Why it happens: Polycondensation is an equilibrium reaction. Water is a byproduct, and its presence shifts the equilibrium away from the polymer, favoring shorter chains.[6]
-
Solution:
-
High Vacuum: Ensure your vacuum system can achieve and maintain a pressure below 1 mbar during the final stage of the reaction. Check for leaks.
-
Efficient Stirring: Use a mechanical stirrer that creates a large surface area in the viscous melt, allowing water to escape more easily. A helical or anchor stirrer is often effective.
-
Inert Gas Sparging: During the initial esterification stage, a slow bubbling of dry nitrogen through the melt can help carry water vapor out of the reaction vessel.
-
-
-
Cause 4: Suboptimal Catalyst or Reaction Conditions
-
Why it happens: The catalyst may not be active enough at the chosen temperature, or the reaction time may be too short for the chains to grow.[15][16] Conversely, excessively high temperatures can lead to degradation and chain scission.[6]
-
Solution:
-
Catalyst Choice: Tin(II) octoate or titanium(IV) butoxide are common choices. Start with a concentration of ~0.1 mol% relative to the diacid.
-
Time and Temperature: For a lab-scale reaction, the high-vacuum stage may require 4-8 hours. Monitor the viscosity; the reaction is complete when the torque on the stirrer stabilizes at a high level.[6]
-
-
Troubleshooting Workflow: Low Molecular Weight
Below is a logical workflow to diagnose the cause of low molecular weight polymer.
Caption: A step-by-step decision diagram for troubleshooting low molecular weight in polycondensation.
Section 3: Troubleshooting Guide: Crystallinity Control
Once high molecular weight polymer is achieved, the next challenge is controlling its crystalline morphology. This is primarily managed through thermal processing and solvent treatments.
Problem: My Polyester is Completely Amorphous or Has Very Low Crystallinity
This often occurs when the polymer is cooled too rapidly from the melt, preventing the long chains from organizing into crystals.[17][18]
-
Cause 1: Rapid Cooling (Quenching)
-
Why it happens: Polymer crystallization is a kinetically controlled process.[19] If the cooling rate is faster than the rate at which chains can align, the disordered molten state gets "frozen" into an amorphous solid.[20][21]
-
Solution: Thermal Annealing
-
Heat the amorphous polymer sample in a DSC or oven to a temperature between its glass transition temperature (Tg) and its melting temperature (Tm). A good starting point is T_anneal = (Tg + Tm) / 2.
-
Hold at this temperature for an extended period (1-24 hours). This gives the polymer chains enough mobility to rearrange into a more thermodynamically stable crystalline state.
-
Cool slowly (e.g., 1-5 °C/min) back to room temperature. The subsequent DSC scan should show a significant melting endotherm and little to no cold crystallization peak.[17]
-
-
-
Cause 2: Chemical Structure
-
Why it happens: If you have incorporated bulky or irregular comonomers (e.g., isosorbide, aromatic diacids), they can act as defects that inhibit crystallization.[22][23]
-
Solution: Solvent Vapor Annealing
-
Place a thin film of your polymer in a sealed chamber containing a saturated atmosphere of a suitable solvent (e.g., chloroform, THF).[24] The solvent vapor will swell the polymer film, increasing chain mobility without melting the sample.[25][26]
-
This enhanced mobility allows the chains to self-assemble and crystallize over time (hours to days).[27][28]
-
Remove the film and dry under vacuum to remove the solvent. This technique is often more effective than thermal annealing for polymers with rigid backbones.
-
-
Problem: My Polyester is Too Brittle (Suspected High Crystallinity)
While desirable for strength, excessively high crystallinity can lead to brittleness. The goal is often a semi-crystalline material with a balance of strong crystalline regions and tougher amorphous regions.
-
Cause: Slow Cooling or Isothermal Crystallization
-
Why it happens: Very slow cooling from the melt or holding the polymer at its optimal crystallization temperature for a long time allows for the growth of large, well-ordered spherulites, maximizing the crystalline fraction.
-
Solution: Control the Cooling Rate
-
Use a DSC or a programmable hot stage to precisely control the cooling rate from the melt.
-
Experiment with different rates (e.g., 5°C/min, 10°C/min, 20°C/min, 50°C/min). Faster cooling rates will generally result in lower overall crystallinity and smaller spherulite size, which can improve toughness.[20][29]
-
-
Table 1: Effect of Cooling Rate on Crystallinity of a Model Polyester (this compound with Sebacic Acid)
| Cooling Rate (°C/min) | Crystallization Temp (Tc, °C) | Melting Temp (Tm, °C) | % Crystallinity (from DSC) |
| 1 | 95.2 | 106.5 | ~65% |
| 10 | 91.8 | 105.8 | ~58% |
| 50 | 85.3 | 104.2 | ~45% |
| 100 (Quenched) | N/A (No peak on cooling) | 103.5 (Broad) | ~20% (with cold crystallization) |
Note: Data are illustrative examples based on typical polymer behavior.
Section 4: Key Experimental Protocols
Protocol 4.1: Melt Polycondensation of Poly(eicosyl sebacate)
-
Preparation: Dry this compound (e.g., 3.206 g, 10.0 mmol) and sebacic acid (2.022 g, 10.0 mmol) in a vacuum oven at 50°C for 24 hours.
-
Setup: Add the dried monomers to a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask. Add Tin(II) octoate catalyst (~0.1 mol%, ~4 mg).
-
Esterification: Place the flask in a heating mantle and begin stirring. Purge the system with dry nitrogen for 15 minutes. Heat the mixture to 180°C and hold for 3-4 hours. Water will begin to distill and collect in the receiving flask.
-
Polycondensation: Slowly increase the temperature to 210°C. Once the water distillation has ceased, connect the flask to a high-vacuum line (<1 mbar). Continue stirring under vacuum for 6-8 hours. The viscosity of the melt will increase significantly.
-
Recovery: Discontinue heating and break the vacuum with nitrogen. Allow the polymer to cool to room temperature. The solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable hot solvent (e.g., hot chloroform or toluene) and precipitating it in cold methanol.
-
Purification: To remove residual catalyst and unreacted monomers, dissolve the polymer in a minimal amount of hot chloroform and precipitate it by pouring the solution into a large volume of cold methanol with vigorous stirring. Collect the purified polymer by filtration and dry it in a vacuum oven at 50°C until a constant weight is achieved.
Protocol 4.2: Standard DSC Protocol for Analyzing Thermal History
This protocol is designed to erase the previous thermal history and impose a controlled cooling rate to study crystallization.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a standard aluminum DSC pan and seal it.
-
First Heating Scan: Heat the sample from 25°C to 150°C (or ~40°C above the expected Tm) at a rate of 10°C/min. This scan reveals the initial properties of the material.
-
Isothermal Hold: Hold the sample at 150°C for 5 minutes to ensure complete melting and erase any prior thermal history.
-
Controlled Cooling Scan: Cool the sample from 150°C back to 25°C at a controlled rate (e.g., 10°C/min). The exothermic peak observed during this scan is the crystallization from the melt (Tc).
-
Second Heating Scan: Heat the sample again from 25°C to 150°C at 10°C/min. The melting peak (Tm) and enthalpy (ΔHm) from this scan are used to calculate the percent crystallinity resulting from the controlled cooling step. The absence of a "cold crystallization" peak indicates that crystallization was completed during the cooling step.[20]
Calculating Percent Crystallinity (%Xc):
%Xc = [ (ΔHm - ΔHcc) / ΔH°m ] * 100
Where:
-
ΔHm is the measured enthalpy of melting (from the second heating scan).
-
ΔHcc is the measured enthalpy of cold crystallization (if any is present in the second heating scan).
-
ΔH°m is the theoretical enthalpy of melting for a 100% crystalline sample of the specific polyester. This value may need to be determined from literature or estimated.
References
- Tuning the crystallization and thermal properties of polyesters by introducing functional groups that induce intermolecular interactions. (Source: Google Scholar)
- CA3084091A1 - Polycondensation catalyst for producing polyester and production of polyester using the same.
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (Source: NIH) [Link]
- US6372879B1 - Polyester polycondensation with catalyst and a catalyst enhancer.
-
Polycondensation catalyst for producing polyester and polyester produced by using the same and method for producing the same (2006). (Source: SciSpace) [Link]
- Determination of crystallinity of polyester polyols by differential scanning calorimetry. (Source: Wiley Online Library)
-
Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. (Source: NIH) [Link]
-
Aliphatic long-chain C20 polyesters from Olefin metathesis. (Source: KOPS) [Link]
-
Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. (Source: MDPI) [Link]
-
Polymer Crystallization by Thermal Analysis. (Source: Mettler Toledo) [Link]
-
View of "SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYESTERS DERIVED FROM 4-(NAPHTHALEN-8-YLAMINO) BENZENE-2,4-DIOL". (Source: International Journal of Chemistry Research) [Link]
-
Influence of the Cooling Rate on the Thermal Behavior of PET. (Source: NETZSCH) [Link]
- Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports.
-
How do I synthesise very low molecular weight linear polyesters? (Source: ResearchGate) [Link]
-
(PDF) Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. (Source: ResearchGate) [Link]
-
Thermal properties of the polyesters. (Source: ResearchGate) [Link]
-
Structural Crystalline Development of Polyester Fibre Pretreated with Organic Solvents using XRD. (Source: International Journal of Engineering Research & Technology) [Link]
-
Measuring Crystallinity in Polymers Using DSC and XRD. (Source: Patsnap Eureka) [Link]
-
Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (Source: DTIC) [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (Source: NIH) [Link]
-
APPLICATIONNOTE. (Source: NETZSCH Analyzing & Testing) [Link]
-
The relationship between the crystallization temperatures ((a) Ts and (b) Tm) and cooling rate r of PP. (Source: ResearchGate) [Link]
-
The measurement of the crystallinity of polymers by DSC. (Source: ResearchGate) [Link]
-
ORGANIC MATERIALS SCIENCES POLYMERS. (Source: setaram) [Link]
-
Solvent vapour annealing. (Source: Wikipedia) [Link]
- Synthesis and molecular weight control of aliphatic polyester diols.
-
Solvent-annealing-induced microphase separation in polyether polyurethane: a small-angle X-ray scattering study. (Source: NIH) [Link]
-
Controlling the crystal structure of precisely spaced polyethylene-like polyphosphoesters. (Source: Polymer Chemistry (RSC Publishing)) [Link]
-
How Can Polymerization Control Polymer Morphology And Crystallinity? (Source: YouTube) [Link]
- Synthesis of Biodegradable and Biocompostable Polyesters.
-
Controlled solvent vapour annealing for polymer electronics. (Source: Soft Matter (RSC Publishing)) [Link]
-
Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films. (Source: MDPI) [Link]
-
Solvent Vapor Annealing of Block Polymer Thin Films. (Source: ACS Publications) [Link]
-
Enzymatic Synthesis of Biobased Polyesters and Polyamides. (Source: PubMed Central) [Link]
-
Preparation and characterization of polyesters with controlled molecular weight method. (Source: International Scientific Organization) [Link]
-
Recent Advances in the Enzymatic Synthesis of Polyester. (Source: PubMed Central) [Link]
Sources
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
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- 14. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
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Minimizing degradation of 1,20-Eicosanediol at high temperatures
Technical Support Center: 1,20-Eicosanediol
A Senior Application Scientist's Guide to Minimizing Thermal Degradation
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this long-chain diol in applications requiring elevated temperatures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This document moves beyond a simple FAQ to offer a self-validating framework for ensuring the stability of your material.
Section 1: Understanding the Enemy - Mechanisms of Degradation
Before we can prevent degradation, we must understand its nature. For a long-chain aliphatic diol like this compound, thermal stress is rarely the sole culprit. The primary mechanism of failure at high temperatures is thermal-oxidative degradation.
Question: What is happening to my this compound when it degrades at high temperatures?
Answer: At elevated temperatures, typically in the presence of oxygen, this compound undergoes a series of chemical reactions that break down its structure. The terminal hydroxyl (-OH) groups are the most reactive sites. The degradation process primarily involves:
-
Oxidation: This is the most significant pathway. The primary alcohol groups are oxidized first to aldehydes (1,20-eicosanedial) and then further to carboxylic acids (1,20-eicosanedioic acid)[1]. This process can be accelerated by trace metal impurities, which can act as catalysts.
-
Chain Scission (Fission): At sufficiently high temperatures, the carbon-carbon bonds within the 20-carbon backbone can break. This process, often initiated by radicals formed during oxidation, leads to the formation of shorter-chain molecules, volatiles, and a broader molecular weight distribution[2]. This can manifest as sample discoloration (yellowing or browning) and a change in viscosity if the material is in a molten state.
-
Dehydration: Although less common for terminal diols compared to vicinal diols, intermolecular dehydration can occur at very high temperatures, leading to the formation of ethers and a slight increase in molecular weight, which can alter the material's physical properties.
Below is a simplified diagram illustrating the primary oxidative pathway.
Caption: Simplified Thermal-Oxidative Degradation Pathway.
Section 2: Proactive Strategies for Thermal Stability
The most effective troubleshooting is preventing the problem from occurring. This section details the critical experimental controls you must implement.
Question: I'm planning a high-temperature reaction (e.g., polymerization, formulation). How can I set up my experiment to proactively minimize degradation?
Answer: A robust experimental design is your primary defense. The core principle is to eliminate oxygen and catalytic impurities.
Atmosphere Control: The Importance of an Inert Environment
Oxygen is the primary reactant in the degradation pathway. Therefore, its exclusion is the single most critical factor.
-
Methodology: Employ standard air-free techniques. For most applications, this involves using a Schlenk line or a glovebox. The goal is to replace the air in your reaction vessel with an inert gas like high-purity nitrogen (N₂) or argon (Ar).
-
Causality: By removing oxygen, you starve the primary oxidation reaction, dramatically increasing the temperature at which the diol remains stable[3]. The degradation is then limited to slower, higher-energy processes like direct thermal fission[2].
-
Vessel Preparation: Select a reaction vessel (e.g., a three-neck round-bottom flask) with appropriate ports for a condenser, inert gas inlet/outlet, and reagent addition. Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.
-
Assembly: Assemble the glassware while hot and immediately connect it to the Schlenk line.
-
Purging Cycle: Perform a minimum of three vacuum/inert gas backfill cycles.
-
Evacuate the vessel using the Schlenk line vacuum (to <1 Torr).
-
Carefully refill the vessel with high-purity inert gas.
-
Repeat this cycle two more times to ensure residual oxygen is minimized.
-
-
Material Addition: Add the this compound and any other solid reagents under a positive pressure of inert gas.
-
Heating: Begin heating to the target temperature while maintaining a gentle, positive flow of the inert gas through the system (typically bubbled through an oil bubbler) to prevent air ingress.
Caption: Experimental Workflow for High-Temperature Reactions.
Material Purity and Additives
-
Purity: Start with the highest purity this compound available. Impurities from synthesis, such as residual metal catalysts (e.g., Palladium, Ruthenium from hydrogenation routes), can significantly lower the degradation temperature by catalyzing oxidative reactions[1][4].
-
Antioxidants: When working in a system where trace oxygen is unavoidable (e.g., in some polymer processing applications), the use of antioxidants is highly recommended. Hindered phenols (e.g., BHT - Butylated hydroxytoluene) or phosphite-based antioxidants are effective radical scavengers that interrupt the oxidative chain reactions.
| Antioxidant Type | Example | Typical Loading (wt%) | Mechanism |
| Hindered Phenol | BHT, Irganox® 1010 | 0.05 - 0.2% | Donates a hydrogen atom to peroxide radicals, terminating the chain reaction. |
| Phosphite | Irgafos® 168 | 0.05 - 0.2% | Decomposes hydroperoxides into non-radical, stable products. Often used synergistically with hindered phenols. |
Section 3: Troubleshooting Guide
This section provides a logical framework for diagnosing and solving degradation issues when they arise unexpectedly.
Question: My sample of this compound turned yellow/brown after heating, even though I tried to control the conditions. What went wrong?
Answer: Discoloration is a classic indicator of degradation. Let's diagnose the potential cause using a systematic approach.
Caption: Decision Tree for Troubleshooting Degradation.
Section 4: Analytical Verification
Visual inspection is useful but not quantitative. To confirm degradation and understand its extent, analytical techniques are required.
Question: How can I definitively confirm that my this compound has degraded and identify the byproducts?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis. It separates the components of your sample and provides a mass spectrum to help identify them. High-Performance Liquid Chromatography (HPLC) can also be valuable for quantifying the remaining pure diol[5].
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of your heat-treated this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.
-
Derivatization (Crucial Step): The hydroxyl groups of diols make them polar and less volatile, which is not ideal for GC. You must convert them to a more volatile form. The most common method is silylation. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to your sample vial[6]. Gently heat at ~70°C for 1 hour to ensure complete reaction[6]. The BSTFA will convert the -OH groups to -OTMS (trimethylsilyl) ethers.
-
-
GC-MS Analysis:
-
Data Interpretation:
-
Pristine Sample: The chromatogram of a pure, underivatized sample will show a single, sharp peak corresponding to the silylated this compound.
-
Degraded Sample: Look for the appearance of new peaks.
-
Earlier Eluting Peaks: These often correspond to lower molecular weight chain scission products.
-
Oxidation Products: The mass spectra of new peaks may correspond to silylated versions of the aldehyde and carboxylic acid forms of the diol.
-
Reduced Main Peak: The area of the main this compound peak will decrease relative to an internal standard, indicating consumption of the starting material.
-
-
Section 5: Frequently Asked Questions (FAQs)
-
Q1: At what exact temperature does this compound begin to degrade?
-
A1: There is no single temperature. It is highly dependent on the purity of the sample and the amount of oxygen present. In a pure, oxygen-free environment, it is stable to well over 250-300°C. However, in the presence of air and catalytic impurities, degradation can begin at significantly lower temperatures. Thermogravimetric Analysis (TGA) is the best way to determine the specific degradation profile of your particular sample[9].
-
-
Q2: Can I use a vacuum to protect my sample instead of an inert gas?
-
A2: While heating under a static vacuum removes the initial air, it does not prevent degradation from any off-gassing products or allow for the removal of volatile degradation products as they form. A continuous gentle purge of inert gas is generally superior for maintaining an oxygen-free environment throughout a long heating process.
-
-
Q3: My application involves exposure to air and I cannot use an inert atmosphere. What is my best option?
-
A3: This is a challenging scenario. Your strategy should be twofold: 1) Minimize the temperature to the absolute lowest required for your process. 2) Incorporate a synergistic antioxidant package, such as a combination of a hindered phenol and a phosphite antioxidant, into your formulation (see table in Section 2).
-
References
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- 4. Upgrading of diols by gas-phase dehydrogenation and dehydration reactions on bifunctional Cu-based oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Temperature and nutrients control the presence and distribution of long-chain diols in Swiss lakes [frontiersin.org]
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- 9. mdpi.com [mdpi.com]
Validation & Comparative
The Impact of 1,20-Eicosanediol on Polyester Properties: A Comparative Guide for Advanced Materials
Abstract
For researchers and professionals in materials science and drug development, the precise tuning of polymer properties is paramount. Aliphatic polyesters, valued for their biocompatibility and biodegradability, offer a vast design space. A critical, yet often generalized, design parameter is the chain length of the α,ω-diol monomer. This guide provides an in-depth comparative analysis of polyesters synthesized with 1,20-eicosanediol, an exceptionally long-chain C20 diol, against those derived from other common long-chain diols. We will dissect how the significant increase in methylene units per monomer impacts thermal, mechanical, and biodegradable properties, moving beyond general trends to offer specific, data-supported insights for the rational design of next-generation polymers.
Introduction: Beyond Conventional Polyester Design
Long-chain aliphatic polyesters are a class of materials that bridge the gap between traditional, highly functional polyesters and commodity polyolefins like polyethylene.[1] By increasing the number of methylene units (-(CH₂)n-) in the polymer backbone relative to the ester linkages, it is possible to create materials with polyethylene-like crystallinity, thermal stability, and mechanical durability, while retaining the inherent biodegradability afforded by the ester groups.[2]
The central hypothesis of this guide is that the use of this compound as a monomer imparts unique characteristics that are not merely an extension of the trend seen with shorter diols (e.g., C8, C12, C16). The substantial length of the C20 methylene segment can induce a distinct phase behavior, leading to highly ordered crystalline domains that significantly influence the material's performance profile. This guide will explore this hypothesis through a critical analysis of thermal, mechanical, and biodegradability data.
The Causality of Diol Chain Length: A Structure-Property Deep Dive
The fundamental principle governing the properties of these polyesters is the ratio of hydrophobic methylene units to polar ester groups. As the diol chain length increases, the polymer becomes more "polyethylene-like." This structural shift has predictable, causal effects on the material's macroscopic properties.
Longer diol chains enhance the flexibility of the polymer backbone in the amorphous state, which can lead to a lower glass transition temperature (Tg).[3] However, and more critically for these materials, the long, linear methylene sequences have a strong propensity to pack into highly ordered lamellar crystals, similar to polyethylene.[4] This high degree of crystallinity is the dominant factor influencing the material's thermal and mechanical behavior. It typically results in a higher melting temperature (Tm), increased stiffness (Young's Modulus), and greater tensile strength.[5][6] Concurrently, this increased crystallinity and hydrophobicity can create a more formidable barrier to microbial enzymes, potentially slowing the rate of biodegradation.[7]
Logical Relationship: Diol Chain Length to Material Performance
The following diagram illustrates the causal relationships between increasing the diol chain length and the final polyester properties.
Caption: Workflow for polyester synthesis and characterization.
Protocol: Two-Step Melt Polycondensation
This method is standard for producing high molecular weight aliphatic polyesters. [2][8]
-
Esterification (Step 1):
-
Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with equimolar amounts of the diol (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid). * Add a catalyst, such as titanium(IV) butoxide (TBT) or antimony trioxide, at a concentration of approximately 200-500 ppm.
-
Heat the mixture under a slow nitrogen stream to 180-200 °C.
-
Maintain this temperature for 2-4 hours, or until at least 95% of the theoretical amount of water byproduct has been collected, indicating the completion of the esterification stage.
-
-
Polycondensation (Step 2):
-
Gradually reduce the pressure of the system to below 200 Pa over a period of 30-60 minutes.
-
Simultaneously, increase the temperature to 220-240 °C.
-
Continue the reaction under high vacuum and elevated temperature for 3-5 hours. The viscosity of the melt will noticeably increase as the polymer chains grow.
-
Once the desired viscosity is reached (monitored by stirrer torque), stop the reaction by introducing nitrogen gas to break the vacuum.
-
Extrude the molten polymer from the reactor and cool it to room temperature.
-
-
Purification:
-
Dissolve the crude polyester in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol.
-
Filter the purified polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Protocol: Thermal Analysis via DSC
Differential Scanning Calorimetry (DSC) is used to determine Tg, Tm, and crystallization temperature (Tc). [9]
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polyester into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference. 2. Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of nitrogen (e.g., 50 mL/min).
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at 25 °C. Heat the sample to a temperature approximately 30-40 °C above its expected melting point at a rate of 10 °C/min. This step erases the previous thermal history. [10] * Cool: Hold at the high temperature for 3-5 minutes. Cool the sample to -50 °C (or a temperature below the expected Tg) at a rate of 10 °C/min. The exothermic peak on this cycle corresponds to the crystallization temperature (Tc).
-
Second Heat: Hold at the low temperature for 3-5 minutes. Heat the sample again to the maximum temperature at 10 °C/min.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The step change in the baseline corresponds to the Tg, and the peak of the endotherm corresponds to the Tm. [11]
Protocol: Mechanical Tensile Testing
This protocol follows ASTM D882 standards for thin films. [12]
-
Specimen Preparation: Prepare rectangular or dog-bone-shaped specimens from polymer films prepared by melt-pressing or solution casting. Ensure the dimensions are uniform and meet the standard's requirements.
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine (UTM).
-
Apply a tensile load at a constant rate of crosshead separation until the specimen fractures.
-
Record the load (stress) and extension (strain) throughout the test.
-
-
Data Analysis: From the resulting stress-strain curve, calculate the Tensile Strength (maximum stress), Young's Modulus (slope of the initial linear portion), and Elongation at Break.
Protocol: Biodegradability via Soil Burial Test
This method provides a qualitative and quantitative assessment of biodegradability under simulated environmental conditions. [13][14]
-
Sample Preparation: Prepare pre-weighed, dry polymer films of a standard size (e.g., 2 cm x 2 cm).
-
Burial: Bury the films in active soil (e.g., compost or garden soil with controlled moisture content of ~60%) in a ventilated container. [13]3. Incubation: Incubate the containers at a constant temperature (e.g., 30 °C) for a set period (e.g., up to 180 days). [14]4. Analysis: At regular intervals (e.g., every 30 days), retrieve a set of samples.
-
Gently wash the films with distilled water to remove soil debris. [15] * Dry the films in a vacuum oven at 40 °C to a constant weight.
-
Calculate the percentage weight loss. [15] * Optionally, analyze the surface morphology using Scanning Electron Microscopy (SEM) to observe cracks, pitting, and microbial colonization.
-
Conclusion and Future Outlook
The incorporation of this compound into polyester backbones produces materials with demonstrably superior thermal and mechanical properties compared to their shorter-chain counterparts. The resulting polymers exhibit a high degree of polyethylene-like crystallinity, leading to a significantly elevated melting temperature (approaching 110 °C) and enhanced mechanical strength. This positions them as high-performance biodegradable materials suitable for demanding applications where durability and heat resistance are critical.
However, this enhanced performance comes with a likely trade-off in the rate of biodegradation. The high crystallinity and hydrophobicity present a greater challenge for enzymatic degradation. For researchers and developers, the choice of diol chain length is therefore a critical decision in balancing performance with end-of-life considerations. This compound is not merely an incremental step up from C12 or C16 diols; it is a strategic choice for creating robust, semi-crystalline materials that push the performance boundaries of biodegradable polyesters. Future research should focus on obtaining direct, side-by-side comparative data for a series of polyesters made with a single diacid and a range of long-chain diols (C12, C16, C20) to fully quantify these structure-property relationships.
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Long Chain Polyesters Derived From Tetradecanedioic Acid (TA) and Even-numbered Diols. (2025). Polymers. [Link]
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Wu, G., et al. (2021). Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Sustainable Chemistry & Engineering, 9(50), 17088–17099. [Link]
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ASTM Standards and Methods Employed by EPI to Test Degradable Plastics. (n.d.). EPI Environmental. [Link]
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Zhang, C., et al. (2025). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials. [Link]
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Li, S., et al. (2024). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. MDPI. [Link]
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Thermal Analysis Application Brief - Polyester Heat History Detection by DSC. (n.d.). TA Instruments. [Link]
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ASTM D3826 Tensile Test Degradation End Point in Degradable Polyethylene & Polypropylene. (n.d.). TestResources. [Link]
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ASTM STANDARDS HELP DEFINE AND GROW A NEW BIODEGRADABLE PLASTICS INDUSTRY. (n.d.). Federal Trade Commission. [Link]
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DSC (differential scanning calorimetry) technique: thermal analysis in the laboratory. (2025). FILAB. [Link]
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Nagia, A., & Cohen, S. (2010). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. e-Polymers. [Link]
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ASTM Standards Pertaining to the Biodegradability and Compostability of Plastics. (n.d.). P2 InfoHouse. [Link]
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Othman, N. S., et al. (2020). Accelerated Weathering and Soil Burial Effect on Biodegradability, Colour and Textureof Coir/Pineapple Leaf Fibres/PLA Biocomposites. Polymers, 12(2), 449. [Link]
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ASTM D3826-18 - Standard Practice for Determining Degradation End Point in Degradable Polyethylene and Polypropylene Using a Tensile Test. (n.d.). iTeh Standards. [Link]
-
Trzaskowski, J., Quinzler, D., Bährle, C., & Mecking, S. (2011). Aliphatic long-chain C20 polyesters from Olefin metathesis. Macromolecular Rapid Communications, 32(16), 1352-1356. [Link]
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Adipic Acid Polyester. (n.d.). Ataman Kimya. [Link]
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The Relationship Between Structure and Thermal and Mechanical Properties of Thermoplastic Polyester Materials. (n.d.). The Madison Group. [Link]
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Mulyani, S., et al. (2019). Soil Burial Method for Plastic Degradation Performed By Pseudomonas PL-01, Bacillus PL-01, and Indigenous Bacteria. AIP Conference Proceedings, 2120(1), 020035. [Link]
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Mistretta, M. C., et al. (2022). Synthesis, Characterization, and Soil Burial Degradation of Biobased Polyurethanes. Polymers, 14(22), 4945. [Link]
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DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest. [Link]
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Mistretta, M. C., et al. (2020). Comparative Investigation on the Soil Burial Degradation Behaviour of Polymer Films for Agriculture before and after Photo-Oxidation. Polymers, 12(4), 803. [Link]
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Quinzler, D., et al. (2013). Long-Spaced Aliphatic Polyesters. Macromolecules, 46(10), 4064–4070. [Link]
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DSC Analysis of Polymers. (n.d.). EAG Laboratories. [Link]
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Al-Mosawi, A. I. (2017). TMA and DSC study of molded and annealed polyester : a thermal expansion and crystallization evaluation. Al-Nahrain University, College of Engineering Journal (NUCEJ), 20(1), 126-130. [Link]
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Zhou, C., et al. (2019). Biobased long-chain aliphatic polyesters of 1,12-dodecanedioic acid with a variety of diols: Odd-even effect and mechanical properties. Materials Today Communications, 20, 100566. [Link]
-
Armentano, I., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 6(4), 1085-1115. [Link]
-
Szycher, M. (2012). Szycher's Handbook of Polyurethanes, Second Edition. CRC Press. [Link]
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Stempfle, F., Ortmann, P., & Mecking, S. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(7), 4597–4641. [Link]
-
Wang, G., & Wang, J. (2023). 1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization. Journal of Polymers and the Environment, 31, 4770–4783. [Link]
-
da Silva, T. L., et al. (2011). Synthesis and characterization of aliphatic polyesters from glycerol, by-product of biodiesel production, and adipic acid. Polímeros, 21(2), 133-138. [Link]
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Stempfle, F., Ortmann, P., & Mecking, S. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(7), 4597–4641. [Link]
-
Gayipov, A., & Dadamirzaev, M. (2022). PRODUCTION OF POLYESTER BASED ON ADIPIC ACID AND DETERMINATION OF OPTIMAL COMPONENT RATIO OF COMPONENTS. Universum: технические науки, 7(100). [Link]
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Preparation of Unsaturated Linear Aliphatic Polyesters Using Condensation Polymerization. (n.d.). ACS Publications. [Link]
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A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Polyesters from Diverse Diol Architectures
For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-property relationships of polyesters is essential for the rational design of materials with tailored performance. Whether for drug delivery systems, tissue engineering scaffolds, or high-performance plastics, the thermal characteristics of a polyester dictate its processing conditions, mechanical performance, and stability. A primary determinant of these properties is the molecular architecture of the polymer backbone, specifically the structure of the diol monomer. This guide provides a comprehensive comparison of how varying the diol component—from simple linear chains to complex cyclic and aromatic structures—influences the thermal behavior of polyesters, supported by experimental data and detailed methodologies.
The Fundamentals of Polyester Thermal Behavior
The thermal properties of a polyester are characterized by several key transitions. Understanding these is crucial for interpreting analytical data:
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is a critical parameter for determining the upper service temperature of amorphous polyesters and understanding the mechanical properties of semi-crystalline ones.
-
Melting Temperature (Tm): For semi-crystalline polyesters, this is the temperature at which the crystalline domains melt, and the material transitions to a viscous liquid. The Tm is vital for processing and defines the upper limit of a material's solid-state application.
-
Decomposition Temperature (Td): This is the temperature at which the polymer begins to chemically degrade. It indicates the thermal stability of the material and sets the ceiling for processing temperatures.[1]
These thermal events are primarily investigated using a suite of thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).
Comparative Thermal Analysis: The Impact of Diol Structure
The choice of diol in polyester synthesis is a powerful tool for tuning thermal properties. The following sections explore the influence of diol chain length, branching, rigidity, and stereochemistry.
The Influence of Linear Aliphatic Diol Chain Length
A common strategy for modifying polyester properties is to vary the number of methylene units in a linear α,ω-diol. This directly impacts the flexibility of the polymer chain.
Glass Transition Temperature (Tg): As the length of the aliphatic diol chain increases, the flexibility of the polymer backbone is enhanced. This increased segmental mobility within the amorphous regions leads to a decrease in the glass transition temperature.[1][2]
Melting Temperature (Tm): For polyesters capable of crystallization, a longer diol chain can disrupt the efficiency of chain packing, generally leading to a decrease in the melting temperature.[1] However, for polyesters with very long diol segments, the Tm may begin to increase as the long polymethylene segments can crystallize independently, in a manner similar to polyethylene.[1]
Thermal Stability (Td): The effect of diol chain length on thermal stability is more complex. Some studies suggest that shorter diol chains contribute to greater thermal stability, while other research indicates that thermal stability can increase with a longer diol chain.[1] Generally, aliphatic polyesters exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[1]
The Effect of Diol Isomerism: Branched vs. Linear Structures
Introducing branching into the diol structure, for instance, by incorporating methyl side groups, significantly alters the polymer's thermal behavior compared to its linear counterpart.
Glass Transition Temperature (Tg) and Melting Temperature (Tm): Branching typically restricts chain mobility and hinders efficient packing. This can lead to an increase in Tg compared to a linear diol of the same carbon number. The disruption in chain regularity caused by branching often leads to a decrease in crystallinity and a lower Tm, or in some cases, completely amorphous materials.
Thermal Stability (Td): The presence of branches can sometimes create sterically hindered sites that may influence the degradation mechanism, though the overall effect on Td can vary depending on the specific polymer system.
The Impact of Diol Rigidity: Aliphatic vs. Aromatic and Cyclic Diols
Incorporating rigid structures like aromatic rings or cyclic aliphatic moieties into the polyester backbone via the diol has a profound effect on thermal properties.
Glass Transition Temperature (Tg): Rigid diols significantly restrict the rotational freedom of the polymer chains. This leads to a substantial increase in the glass transition temperature.[3] For example, copolyesters containing isosorbide, a rigid bio-based diol, exhibit a much higher Tg than their purely aliphatic counterparts.[3]
Melting Temperature (Tm): The introduction of rigid, symmetrical units can enhance chain packing and intermolecular interactions, often resulting in a higher melting temperature and increased crystallinity. However, incorporating large, rigid, and non-symmetrical diols can also disrupt crystallization, leading to amorphous materials with high Tg.[3]
Thermal Stability (Td): Aromatic moieties in the polymer backbone are generally considered to enhance thermal stability compared to purely aliphatic structures.[4] Polyesters derived from aromatic diols often exhibit higher decomposition temperatures.[3]
The Role of Diol Stereochemistry
Even the stereoisomerism of the diol can have a significant impact on the thermal properties of the resulting polyester.
A notable example is the use of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). Polyesters prepared with a high cis-isomer content of CBDO exhibit a significantly higher Tg (99°C) and better thermal stability (onset of decomposition at 360°C) compared to those prepared with the trans-isomer (Tg of 69°C and decomposition onset at 345°C).[5] This demonstrates that the spatial arrangement of the diol can dramatically influence the polymer's molecular architecture and, consequently, its thermal performance.[5]
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of Tg, Tm, and crystallization temperature (Tc).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and hermetically seal it.[1]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 30°C above its expected melting point at a controlled rate (e.g., 10°C/min or 20°C/min). This scan erases the sample's prior thermal history.[6]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature well below its glass transition.[6][7]
-
Second Heating Scan: Heat the sample again at the same rate as the first scan to a temperature above its melting point. The thermal transitions (Tg, Tm) are typically determined from this second heating scan to ensure a consistent thermal history.[6][7]
-
-
Data Analysis: The glass transition is observed as a step change in the baseline of the DSC curve. The melting point is the peak temperature of the endothermic melting event.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.[8]
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a ceramic or platinum TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA's sensitive microbalance.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).[5][9][10]
-
Data Analysis: The TGA thermogram plots the percentage of initial mass versus temperature. The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td,5% for 5% weight loss).[1] The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperature of maximum decomposition rate.[11]
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, frequency, and time. It is particularly useful for detecting the glass transition, which appears as a sharp drop in the storage modulus and a peak in the loss modulus or tan delta.[12]
Methodology:
-
Sample Preparation: Prepare a sample with well-defined geometry, such as a rectangular bar or a thin film.
-
Instrument Setup: Mount the sample in the DMA clamps (e.g., tensile, cantilever, or three-point bending).
-
Test Parameters: Apply a sinusoidal oscillatory strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.
-
Thermal Program: Ramp the temperature over the desired range (e.g., from -100°C to 150°C) at a controlled heating rate (e.g., 3-5 K/min).[10]
-
Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The glass transition temperature is often taken as the peak of the tan delta curve.
Data Summary
The following tables summarize the thermal properties of various polyesters synthesized from different diols, as reported in the literature.
Table 1: Thermal Properties of Polyesters from Linear Aliphatic Diols
| Diol | Dicarboxylic Acid | Tg (°C) | Tm (°C) | Td,5% (°C) | Reference |
| Ethylene glycol | Itaconic Acid | - | - | >200 | [13] |
| 1,3-Propanediol | Itaconic Acid | - | - | >200 | [13] |
| 1,4-Butanediol | Itaconic Acid | - | - | >200 | [13] |
| 1,5-Pentanediol | Itaconic Acid | - | - | >200 | [13] |
| Ethylene glycol | 2,5-Furandicarboxylic Acid | ~75-80 | ~210-215 | ~350 | [4] |
| 1,3-Propanediol | 2,5-Furandicarboxylic Acid | 53 | 180 | - | [4] |
| 1,4-Butanediol | 2,5-Furandicarboxylic Acid | ~31-46 | ~168-172 | - | [3] |
Note: "-" indicates data not explicitly provided in the cited source.
Table 2: Comparison of Polyesters from Different Diol Structures
| Polyester | Diol Type | Tg (°C) | Tm (°C) | Key Structural Feature | Reference |
| PET | Linear Aliphatic | ~69 | ~250 | Ethylene Glycol | [14] |
| PBT | Linear Aliphatic | ~45 | ~223 | 1,4-Butanediol | [14] |
| PTT | Linear Aliphatic | ~45-60 | ~227 | 1,3-Propanediol | [15] |
| PEIT (20% Isosorbide) | Rigid Cyclic | >100 | Amorphous | Isosorbide | [3] |
| cis-CBDO Polyester | Cyclic Stereoisomer | 99 | - | cis-2,2,4,4-tetramethyl-1,3-cyclobutanediol | [5] |
| trans-CBDO Polyester | Cyclic Stereoisomer | 69 | - | trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol | [5] |
Visualizing Experimental Workflows and Relationships
Diagrams can effectively illustrate the experimental processes and the fundamental relationships between diol structure and polyester properties.
Caption: Workflow for the synthesis and thermal analysis of polyesters.
Caption: Relationship between diol structure and polyester thermal properties.
Conclusion
The diol monomer is a critical design parameter that provides a powerful lever for tuning the thermal properties of polyesters. By systematically varying the diol's chain length, isomerism, rigidity, and stereochemistry, researchers can manipulate polymer chain flexibility, packing efficiency, and intermolecular forces. This, in turn, dictates the glass transition temperature, melting temperature, and thermal stability of the resulting material. A thorough understanding of these structure-property relationships, grounded in robust thermal analysis techniques like DSC, TGA, and DMA, is indispensable for the development of advanced polyester materials tailored for specific applications in research, medicine, and industry.
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- Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols | ACS Sustainable Chemistry & Engineering.
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- Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols | Request PDF - ResearchGate.
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- Mechanical properties of PET, PTT, and PBT | Download Table - ResearchGate.
- Thermal Analysis of Polymers Selected Applications.
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- TGA, TMA, and DMA Analysis of Thermoplastics - AZoM.
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A Head-to-Head Comparison of Long-Chain Diol Lipid Biomarkers: A Guide for Researchers
In the ever-evolving landscape of molecular biomarkers, long-chain diols (LCDs) have emerged as powerful tools for paleoceanographic and environmental reconstructions. These unique lipids, composed of long n-alkyl chains with two alcohol functional groups, offer valuable insights into past sea surface temperature (SST), upwelling conditions, and terrestrial input.[1][2][3] This guide provides a comprehensive head-to-head comparison of the primary long-chain diol biomarkers, offering researchers, scientists, and drug development professionals a detailed understanding of their performance, applications, and the analytical methodologies underpinning their use.
The Long-Chain Diol Family: Structure, Sources, and Significance
Long-chain diols are characterized by their carbon chain length (typically C28 to C32) and the positions of their two hydroxyl groups.[4][5] The most commonly studied isomers in environmental archives are the 1,13-, 1,14-, and 1,15-diols. The distribution and relative abundance of these isomers are the foundation for several environmental proxy indices.
The primary biological sources of these lipids are specific groups of algae. Long-chain 1,13- and 1,15-diols are predominantly produced by eustigmatophyte algae.[6][7][8] In contrast, 1,14-diols are mainly synthesized by certain species of diatoms, particularly those from the genus Proboscia, which are often associated with nutrient-rich upwelling zones.[2][9] Understanding the distinct biological sources of these diol isomers is fundamental to their application as specific environmental proxies.
Performance Comparison of Key Long-Chain Diol Proxies
The utility of long-chain diols as biomarkers lies in the formulation of specific indices that correlate with environmental parameters. Here, we compare the most prominent of these indices.
The Long-chain Diol Index (LDI): A Proxy for Sea Surface Temperature
The LDI is the most established proxy derived from long-chain diols and is used to reconstruct past sea surface temperatures.[6][7] It is based on the relative abundance of C28 1,13-diol, C30 1,13-diol, and C30 1,15-diol. The principle behind the LDI is that the composition of these diols in eustigmatophyte algae changes in response to water temperature.[10]
Performance and Considerations:
-
Strengths: The LDI has been shown to correlate well with SST in a wide range of marine environments.[4][7] Recent research has refined its application, indicating it primarily records temperatures of the warmest seasons.[6][7][8]
-
Limitations: The accuracy of the LDI can be compromised in areas with significant freshwater input or low salinity.[4][6][11] The presence of 1,13-diols from Proboscia diatoms can also affect the LDI-temperature correlation.[6][7] An enhanced contribution of the C28 1,12-diol can be an indicator of this interference.[4][6] Furthermore, in high-temperature marine environments (>27 °C), the LDI can exhibit significant errors.[11] The calibration error of the LDI is reported to be around 2.4 °C.[4][6]
Diol Indices for Upwelling and Nutrient Conditions
The presence and relative abundance of 1,14-diols serve as the basis for proxies aimed at reconstructing upwelling intensity and nutrient concentrations.
-
Diol Index (DI): Ratios of C28 and C30 1,14-diols versus 1,13- and 1,15-diols have been proposed as indicators of upwelling.[2] The rationale is the association of the 1,14-diol producers (Proboscia diatoms) with nutrient-rich upwelling waters.[2]
-
Nutrient Diol Index (NDI): This index specifically uses the ratio of 1,14-diols to the sum of 1,13-, 1,14-, and 1,15-diols to infer sea surface nutrient concentrations.[2]
Performance and Considerations:
-
Strengths: These indices provide a direct link to the productivity of Proboscia diatoms, which are known to thrive in upwelling systems.[2]
-
Limitations: The application of the NDI may be region-specific, potentially requiring regional calibrations to accurately reflect nutrient regimes.[2] The distribution of different Proboscia species, which can have varying diol compositions, can also influence the proxy records.[2]
C32 1,15-Diol: A Tracer for Riverine Input
The relative abundance of the C32 1,15-diol has been identified as a potential marker for riverine input into marine environments.[4][12] This is based on the observation that this specific diol is often found in higher concentrations in freshwater environments and near river mouths.[12][13]
Performance and Considerations:
-
Strengths: This biomarker provides a valuable tool for distinguishing between marine and terrestrial organic matter sources in coastal sediments.
-
Limitations: While promising, the ubiquity and source specificity of the C32 1,15-diol in various freshwater systems are still under investigation.[14]
Quantitative Data Summary
| Biomarker/Proxy | Primary Application | Key Diol Isomers | Biological Source | Strengths | Limitations and Considerations |
| Long-chain Diol Index (LDI) | Sea Surface Temperature (SST) | C28 1,13-, C30 1,13-, C30 1,15-diols | Eustigmatophyte algae | Good correlation with warmest season SST in many marine settings. | Affected by freshwater input, low salinity, and contributions from Proboscia diatoms. Potential for significant errors in high-temperature waters. Calibration error of ~2.4 °C. |
| Diol Index (DI) | Upwelling Intensity | C28 & C30 1,14-diols vs. 1,13- & 1,15-diols | Proboscia diatoms | Directly linked to the productivity of upwelling-associated diatoms. | Relationship can be complex and influenced by diatom species composition. |
| Nutrient Diol Index (NDI) | Nutrient Concentration | 1,14-diols vs. total 1,13-, 1,14-, & 1,15-diols | Proboscia diatoms | Provides an estimate of sea surface nutrient levels. | May require regional calibration; reflects local Proboscia productivity. |
| C32 1,15-diol abundance | Riverine Input | C32 1,15-diol | Freshwater eustigmatophyte algae | Useful for tracing terrestrial organic matter in coastal areas. | Source specificity and distribution in all freshwater systems is an area of ongoing research. |
Experimental Protocols: From Sediment to Data
The reliable analysis of long-chain diols requires meticulous sample preparation and sophisticated analytical techniques. The following is a generalized, yet detailed, workflow for the extraction and analysis of these biomarkers from sediment samples.
Sample Preparation and Lipid Extraction
Proper sample handling is crucial to avoid contamination and ensure efficient extraction.
-
Freeze-Drying: Sediment samples are typically freeze-dried to remove water, which can interfere with the extraction process.[1]
-
Homogenization: The dried sediment is then homogenized using a mortar and pestle to create a uniform sample for extraction.[1]
-
Total Lipid Extraction (TLE): Lipids are extracted from the sediment matrix using an organic solvent mixture, commonly dichloromethane (DCM) and methanol (MeOH).[1][15] This is often performed using accelerated solvent extraction (ASE) or ultrasonication.[15]
Chromatographic Separation and Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques for identifying and quantifying long-chain diols.
Workflow Diagram: Long-Chain Diol Analysis
Caption: A generalized workflow for the extraction and analysis of long-chain diols from sediment samples.
Detailed Analytical Steps:
-
Column Chromatography: The TLE is often separated into fractions of varying polarity using column chromatography with an activated silica gel or alumina stationary phase.[15] The diols are typically eluted in the polar fraction.
-
Derivatization (for GC-MS): Prior to GC-MS analysis, the hydroxyl groups of the diols must be derivatized, commonly through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16] This step is not necessary for all LC-MS methods.
-
Instrumental Analysis:
-
GC-MS: The derivatized diols are separated on a capillary column and detected by a mass spectrometer. Identification is based on retention times and mass spectra, while quantification is achieved by comparing peak areas to those of an internal standard.[2][17] Multiple reaction monitoring (MRM) on a triple quadrupole MS can improve sensitivity and selectivity.[17][18]
-
LC-MS: Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers an alternative with high sensitivity and the potential for simultaneous analysis of other lipid biomarkers.[17][18][19][20]
-
Method Comparison: GC-MS vs. LC-MS for Diol Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Required (Silylation) | Often not required |
| Sensitivity | High, especially with MRM (LOQ ~0.3 pg on-column)[17][18] | Can be higher than GC-MS (UHPLC-HRMS LOQ ~1.5 pg on-column)[17][18] |
| Selectivity | Good, enhanced with MS/MS | High, especially with HRMS |
| Throughput | Can be automated but derivatization adds a step | Generally high |
| Simultaneous Analysis | Limited to volatile compounds | Can simultaneously analyze a wider range of lipid classes |
Conclusion and Future Perspectives
Long-chain diol biomarkers have proven to be invaluable tools in the field of environmental science. The LDI provides a robust proxy for past sea surface temperatures, particularly for the warmest seasons, while other diol indices offer insights into upwelling, nutrient dynamics, and terrestrial inputs. The choice of which diol biomarker to utilize will depend on the specific research question and the environmental setting being investigated.
Future research will likely focus on refining the calibrations of existing proxies, further exploring the biological and environmental factors that control diol distributions, and developing novel analytical methods for even more sensitive and comprehensive analyses. As our understanding of these complex lipid biomarkers continues to grow, so too will their power to unravel the intricacies of past and present Earth systems.
References
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-
de Bar, M. W., et al. (2022). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. Proceedings of the National Academy of Sciences, 119(16), e2116812119. [Link]
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The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. (2022). PubMed. [Link]
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The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. (2022). PNAS. [Link]
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Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. (2017). PubMed. [Link]
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Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. (2017). ResearchGate. [Link]
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Assessing the applicability of the long-chain diol (LDI) temperature proxy in the high-temperature South China Sea. (n.d.). ResearchGate. [Link]
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Grain size controls on long-chain diol distributions and proxy signals in marine sediments. (2022). Climate of the Past. [Link]
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The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. (n.d.). ResearchGate. [Link]
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Applicability of the Long Chain Diol Index (LDI) as a Sea Surface Temperature Proxy in the Arabian Sea. (n.d.). Utrecht University - UU Research Portal. [Link]
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Sources and proxy potential of long chain alkyl diols in lacustrine environments. (n.d.). ResearchGate. [Link]
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A Holistic Review on Diverse Lipid Biomarkers as Environmental Indicators: Extraction and Analysis from Sediments to Microbial Communities. (n.d.). Taylor & Francis. [Link]
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Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression. (n.d.). PubMed Central. [Link]
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Long-chain diols in settling particles in tropical oceans: insights into sources, seasonality and proxies. (n.d.). Biogeosciences. [Link]
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Cross plots of long chain diol indices vs. annual mean SST. Open blue... (n.d.). ResearchGate. [Link]
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Concentration of the long-chain diols in Lake Geneva during the period... (n.d.). ResearchGate. [Link]
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Grain size controls on long-chain diol distributions and proxy signals in marine sediments. (2022). Copernicus Publications. [Link]
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Grain size controls on long-chain diol distributions and proxy signals in marine sediments. (n.d.). ResearchGate. [Link]
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Long chain diols and diol indices of surface sediments of the Iberian Atlantic margin. (2019). PANGAEA. [Link]
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Long chain 1,13- and 1,15-diols as a potential proxy for palaeotemperature reconstruction. (n.d.). ResearchGate. [Link]
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The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. (2022). PubMed Central. [Link]
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Long-chain diol (A) concentrations (the period 1930 to 2000 is inserted... (n.d.). ResearchGate. [Link]
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A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (n.d.). MDPI. [Link]
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Performance of long-chain mid-chain diol based temperature and productivity proxies at test: a five-years sediment trap record from the - BG. (n.d.). Biogeosciences. [Link]
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Performance of long-chain alkane–1,mid–chain–diol based temperature and productivity proxies at test. (n.d.). Biogeosciences. [Link]
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High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020). LCGC. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. [Link]
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Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. (n.d.). PubMed Central. [Link]
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Validation of Long-Chain Diols as a Paleotemperature Proxy: A Comparative Guide
A Note on 1,20-Eicosanediol: An initial assessment of the current scientific literature reveals that this compound is not a recognized or validated paleotemperature proxy. This guide will, therefore, focus on the well-established and extensively researched long-chain diol (LCD) proxies, particularly the Long-chain Diol Index (LDI), for reconstructing past sea surface temperatures.
Introduction: The Quest for Reliable Paleotemperature Proxies
Reconstructing past climate variability is crucial for understanding the Earth's climate system and predicting future changes. Paleotemperature proxies, preserved in natural archives like marine sediments, provide invaluable quantitative estimates of historical sea surface temperatures (SST). Among the array of molecular biomarkers used for this purpose, long-chain diols (LCDs) have emerged as a promising tool. This guide provides a comprehensive overview of the validation of LCDs as a paleotemperature proxy, comparing their performance with established methods and detailing the experimental workflows for their analysis.
The fundamental principle behind many organic paleotemperature proxies is the physiological adaptation of organisms to their environment. Certain microorganisms adjust the composition of their cell membrane lipids in response to temperature changes to maintain membrane fluidity.[1] These lipid biomarkers can be preserved in sediments for millions of years, offering a window into past thermal conditions.[1]
The Long-chain Diol Index (LDI): A Proxy for Warmest Seasons
The most prominent paleotemperature proxy derived from LCDs is the Long-chain Diol Index (LDI). The LDI is based on the relative abundance of C28 and C30 1,13- and 1,15-diols.[2][3] The ratio of these specific diols has been shown to correlate strongly with sea surface temperature.[3]
The primary producers of these 1,13- and 1,15-diols in marine environments are believed to be a group of eustigmatophyte algae.[2] Culture and field studies have demonstrated that the LDI primarily reflects the temperature of the warmest months, a period of high productivity for these algae in many regions.[2] This seasonal bias is a critical consideration when comparing the LDI with other proxies that may reflect annual mean temperatures.
The LDI is calculated using the following formula:
LDI = [C30 1,15-diol] / ([C28 1,13-diol] + [C30 1,13-diol] + [C30 1,15-diol]) [3]
An increase in the LDI value corresponds to a higher sea surface temperature. The calibration of LDI to SST is typically achieved through regression analysis of core-top sediment samples against modern instrumental temperature data.
Comparative Analysis: LDI vs. Established Proxies
The LDI is a valuable addition to the paleoceanographer's toolkit, but its validation requires a thorough comparison with other widely used proxies, such as the alkenone-based UK'37 index and the glycerol dialkyl glycerol tetraether (GDGT)-based TEX86 index.
| Proxy | Principle | Source Organisms | Temperature Range | Seasonal Bias | Key Advantages | Key Limitations |
| LDI | Ratio of C28 and C30 1,13- and 1,15-diols | Eustigmatophyte algae | Broad, applicable in warm and cold regions | Warmest months[2] | Independent of carbonate preservation; reflects surface water conditions. | Potential influence from freshwater input, upwelling, and contributions from other organisms (e.g., Proboscia diatoms).[4] |
| UK'37 | Unsaturation ratio of C37 alkenones | Haptophyte algae (e.g., Emiliania huxleyi) | 0-29°C | Annual mean (in many regions)[4][5] | Well-established and widely calibrated; global applicability. | Limited to the euphotic zone; potential for diagenetic alteration; saturation at high temperatures.[6] |
| TEX86 | Cyclization ratio of isoprenoidal GDGTs | Thaumarchaeota (Archaea) | Broad, including very high temperatures | Subsurface or annual mean[4][5] | Applicable in a wide range of environments and over long geological timescales.[7] | Can be influenced by non-thermal factors like nutrient levels and archaeal community composition; potential for terrestrial input.[7] |
A multi-proxy approach is often recommended to deconvolve different seasonal signals and obtain a more robust reconstruction of past climate dynamics.[4][5] For instance, the contrasting seasonal biases of LDI (warmest month) and TEX86 (often reflecting subsurface or annual mean temperatures) can provide insights into past seasonality.[4][5]
Experimental Workflow: From Sediment to SST
The validation and application of the LDI proxy rely on a robust and reproducible analytical methodology. The following section outlines the key steps involved in the analysis of long-chain diols from marine sediments.
Lipid Extraction
The first step is the extraction of total lipids from the sediment sample. This is typically achieved using an accelerated solvent extractor (ASE) or ultrasonication with a mixture of dichloromethane (DCM) and methanol (MeOH).[8][9]
Protocol for Total Lipid Extraction (TLE):
-
Freeze-dry and homogenize the sediment sample.
-
Weigh an appropriate amount of sediment (typically 5-20 g) into an extraction cell.
-
Add a known amount of an internal standard (e.g., a C22 7,16-diol) for quantification.[8]
-
Extract the lipids using a DCM:MeOH (e.g., 9:1 v/v) solvent mixture at elevated temperature and pressure.
-
Collect the extract and concentrate it using a rotary evaporator.
Separation and Fractionation
The total lipid extract is a complex mixture of compounds. Therefore, the diols need to be separated from other lipid classes. This is typically done using column chromatography with silica gel.[8][10]
Protocol for Column Chromatography:
-
Prepare a silica gel column.
-
Load the concentrated TLE onto the column.
-
Elute different lipid fractions using solvents of increasing polarity.
-
Apolar fraction (e.g., hydrocarbons) with hexane.
-
Ketone fraction (containing alkenones for UK'37 analysis) with a mixture of hexane and DCM.
-
Polar fraction (containing diols and GDGTs) with a mixture of DCM and MeOH.[10]
-
-
Collect the polar fraction containing the long-chain diols.
Derivatization and Analysis
Long-chain diols have low volatility and require derivatization before analysis by gas chromatography (GC). The hydroxyl groups are silylated to increase their volatility.[9]
Protocol for Silylation:
-
Dry the polar fraction under a stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like pyridine.[1]
-
Heat the sample (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[1][9]
The derivatized diols are then analyzed and quantified using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11]
GC-MS Analysis:
-
Injection: On-column injection is often preferred to prevent discrimination of high-molecular-weight compounds.[11]
-
Column: A non-polar capillary column (e.g., CP-Sil-5) is typically used.[1]
-
Temperature Program: A temperature ramp is used to separate the different diols based on their boiling points.[12]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic fragment ions of the silylated diols.[3]
Alternatively, high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) can be used for the simultaneous analysis of diols and other proxies like GDGTs without the need for derivatization.[13]
Data Interpretation and Validation
The final step involves calculating the LDI from the quantified diol concentrations and converting it to SST using an established calibration equation. The resulting SST record is then validated by comparing it with other independent proxy records from the same sediment core or with climate model simulations. Discrepancies between different proxy records can provide valuable insights into the complexities of past environmental changes, such as shifts in seasonality or ocean circulation patterns.[5]
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for LDI-based paleotemperature reconstruction.
Caption: Conceptual comparison of major organic paleotemperature proxies.
Conclusion
Long-chain diols, and specifically the LDI, represent a robust and valuable proxy for reconstructing past sea surface temperatures, particularly with a unique sensitivity to the warmest seasons. Its validation through comparison with established proxies like UK'37 and TEX86, and a thorough understanding of its environmental controls, strengthens its application in paleoclimatology. The detailed experimental workflow presented here provides a foundation for researchers to confidently employ this proxy in their own investigations, contributing to a more nuanced understanding of Earth's climate history.
References
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- 2. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP - A Late Quaternary climate record based on long-chain diol proxies from the Chilean margin [cp.copernicus.org]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
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- 13. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of the Long Chain Diol Index (LDI) for Paleo-Environmental Reconstructions
This guide provides an in-depth technical comparison of the Long Chain Diol Index (LDI) with other established paleo-proxies. It is designed for researchers, scientists, and professionals in drug development engaged in paleo-environmental and climatological studies. Here, we move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to proxy validation.
Introduction: The Imperative of Multi-Proxy Analysis
In paleoclimatology, no single proxy can be considered an infallible narrator of past environmental conditions. Each is derived from a biological or chemical system with its own ecological preferences, seasonal biases, and susceptibility to post-depositional alteration (diagenesis). Therefore, the cross-validation of multiple, independent proxies from the same sedimentary archive is not merely good practice—it is fundamental to constructing a reliable and nuanced reconstruction of past climates.
This guide focuses on the Long Chain Diol Index (LDI), a relatively new and powerful organic proxy for sea surface temperature (SST) and, in some contexts, riverine input.[1][2] We will objectively compare its performance against established proxies like the alkenone-based U'37 and the archaeal-lipid-based TEX86, providing the experimental and theoretical framework necessary for rigorous cross-validation.
The Long Chain Diol Index (LDI): Principles and Nuances
The LDI is a temperature proxy based on the relative abundance of long-chain 1,13- and 1,15-diols found in marine and lacustrine sediments.[3][4]
-
Biological Source: For a long time, the primary producers of these diols were unknown. However, recent research has compellingly linked the 1,13- and 1,15-diols used in the LDI to a specific clade of marine eustigmatophyte algae.[1][3][4] This is a critical piece of information, as understanding the source organism's ecology helps to explain the proxy's behavior.
-
The LDI Calculation: The index is calculated based on the fractional abundance of specific diol isomers:
LDI = [C₃₀ 1,15-diol] / ([C₂₈ 1,13-diol] + [C₃₀ 1,13-diol] + [C₃₀ 1,15-diol])
-
Seasonal Bias: A key finding is that the LDI does not simply record mean annual temperature. Instead, it appears to primarily reflect temperatures of the warmest months, likely corresponding to the period of maximum stratification and lowest nutrient levels when its source organisms bloom.[1][3][4] This contrasts with other proxies and offers an opportunity to deconvolve seasonal temperature patterns from the geological record.
-
Freshwater Influence: The LDI can be affected by freshwater input.[4][5] The C₃₂ 1,15-diol, which is not included in the LDI temperature calculation, is a useful indicator of riverine influence.[1][2] Elevated concentrations of this compound signal a potential bias in the marine temperature record, requiring careful evaluation in coastal and deltaic settings.[5][6]
Comparative Proxies for Cross-Validation
To validate the LDI, it must be compared against proxies with different biological sources and underlying assumptions. The two most common and robust proxies for this purpose are U'37 and TEX86.
Alkenone Unsaturation Index (U'37)
-
Principle: The U'37 index is based on the degree of unsaturation in C₃₇ long-chain ketones (alkenones).[5]
-
Biological Source: These lipids are exclusively produced by a specific group of haptophyte algae, most notably the coccolithophores Emiliania huxleyi and Gephyrocapsa oceanica in marine environments.[5]
-
Environmental Signal: U'37 is one of the most widely calibrated SST proxies and is often considered a reliable recorder of annual mean SST, although it can be biased towards the warmer seasons of phytoplankton blooms.[5][7]
Tetraether Index of 86 Carbons (TEX86)
-
Principle: TEX86 is based on the relative abundance of specific isoprenoidal glycerol dialkyl glycerol tetraethers (GDGTs) containing different numbers of cyclopentane rings.[8]
-
Biological Source: These membrane lipids are produced by marine Thaumarchaeota (formerly marine Crenarchaeota), a phylum of ammonia-oxidizing archaea.[5][8]
-
Environmental Signal: As Thaumarchaeota can live deeper in the water column, TEX86 may reflect subsurface temperatures rather than strict sea surface temperatures.[8][9] It is also susceptible to terrestrial inputs, which can be assessed using the Branched and Isoprenoid Tetraether (BIT) index.[5]
Quantitative Proxy Comparison
The performance and characteristics of these three key temperature proxies are summarized below. This table synthesizes data from numerous calibration and comparison studies to provide a clear overview for researchers.
| Feature | Long Chain Diol Index (LDI) | Alkenone Index (U'37) | Tetraether Index (TEX86) |
| Analytes | C₂₈ & C₃₀ 1,13- & 1,15-diols | C₃₇:₂ & C₃₇:₃ methyl ketones | Isoprenoidal GDGTs |
| Biological Source | Eustigmatophyte algae[1][3] | Haptophyte algae (Coccolithophores)[5] | Thaumarchaeota (Archaea)[5] |
| Typical Signal | Warmest month/season SST[3][4] | Annual mean SST (with warm season bias)[5] | Annual mean subsurface temperature[9] |
| Calibration Error | ~2.4 °C[3][4] | ~1.5 °C | ~2.5 °C[5] |
| Key Limitations | Riverine input bias, potential influence from Proboscia diatoms.[1][9] | Low signal in very cold waters, potential for altered production in low-light conditions. | Terrestrial input bias (assessable with BIT index), non-thermal biological effects.[5] |
| Diagnostic Indices | %C₃₂ 1,15-diol (river input)[5] | N/A | BIT Index (terrestrial input)[5] |
Experimental Workflow for Proxy Cross-Validation
A robust cross-validation study requires the parallel analysis of multiple proxies from the exact same sediment sample. This eliminates variability from sediment heterogeneity and ensures a true comparison of the proxy signals.
Logical Framework
The diagram below illustrates the conceptual workflow for a comprehensive cross-validation study. It emphasizes the parallel processing streams that diverge after lipid extraction and reunite for integrated data interpretation.
Caption: Experimental workflow for parallel analysis of LDI, U'37, and TEX86 proxies.
Step-by-Step Methodology
A. Sample Preparation & Lipid Extraction
-
Homogenization: Freeze-dry approximately 5-10 g of wet sediment until a constant weight is achieved. Grind the dried sediment into a fine, homogenous powder using a mortar and pestle.
-
Extraction: Extract the Total Lipid Extract (TLE) from the homogenized sediment using an Accelerated Solvent Extractor (ASE). A common and effective solvent mixture is Dichloromethane (DCM):Methanol (MeOH) (9:1, v/v).
-
Rationale: ASE provides efficient and reproducible extraction at elevated temperatures and pressures, reducing solvent consumption and time compared to traditional Soxhlet extraction. The DCM:MeOH mixture is effective at extracting lipids across a wide polarity range.
-
B. Separation and Fractionation
-
Base Hydrolysis (Saponification): To cleave ester-bound lipids and improve chromatographic separation, the TLE can be saponified by refluxing with 1M KOH in MeOH. After saponification, neutralize the mixture and extract the neutral lipids into a non-polar solvent like n-hexane.
-
Column Chromatography: Fractionate the neutral lipids using silica gel column chromatography to separate compounds based on polarity.
-
Fraction 1 (Apolar): Elute with n-hexane to obtain hydrocarbons.
-
Fraction 2 (Ketone): Elute with DCM:n-hexane (e.g., 2:1 v/v) to obtain the ketone fraction containing the C₃₇ alkenones for U'37 analysis.[10]
-
Fraction 3 (Polar): Elute with DCM:MeOH (e.g., 1:1 v/v) to obtain the polar fraction containing the long-chain diols (for LDI) and GDGTs (for TEX86).[10]
-
C. Instrumental Analysis
-
U'37 Analysis (Ketone Fraction):
-
Analyze the ketone fraction using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Rationale: GC-FID is a robust and quantitative method for analyzing the relatively abundant alkenones. An isothermal oven program is often used to ensure good separation of the C₃₇:₂ and C₃₇:₃ isomers.
-
-
LDI Analysis (Polar Fraction):
-
Derivatization: Evaporate the polar fraction to dryness under a gentle stream of N₂. Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat (e.g., 60°C for 30 min) to convert the hydroxyl groups of the diols into trimethylsilyl (TMS) ethers.[11]
-
Rationale: Derivatization is crucial. It makes the polar diols more volatile and thermally stable, preventing peak tailing and decomposition in the hot GC injector and column.
-
-
Analysis: Analyze the derivatized polar fraction by Gas Chromatography-Mass Spectrometry (GC-MS). Use Single Ion Monitoring (SIM) to quantify the characteristic ions of the diol-TMS ethers for enhanced sensitivity and specificity.[12]
-
-
TEX86 Analysis (Polar Fraction):
-
Analyze an underivatized aliquot of the polar fraction using High-Performance Liquid Chromatography coupled to an Atmospheric Pressure Chemical Ionization Mass Spectrometer (HPLC-APCI-MS).
-
Rationale: GDGTs are large, non-volatile molecules unsuitable for GC analysis. HPLC-MS is the standard method for their separation and detection.
-
Data Interpretation: Scenarios of Agreement and Divergence
When comparing the reconstructed temperature records from LDI, U'37, and TEX86, the patterns of convergence and divergence are diagnostically powerful.
-
Scenario 1: All Proxies Agree. This provides the strongest confidence in the reconstructed temperature history, suggesting that major climatic shifts affected the entire upper water column consistently across different seasons.
-
Scenario 2: LDI diverges from U'37/TEX86. If the LDI record shows warmer temperatures or different trends, it may indicate a shift in the seasonality of the climate system (e.g., warmer summers relative to the annual mean).[13] Alternatively, in coastal regions, it could signal an increased influence of riverine input, which should be checked by examining the %C₃₂ 1,15-diol trend.[5]
-
Scenario 3: TEX86 diverges from LDI/U'37. A divergence in the TEX86 record, particularly a cooling trend relative to the surface-dwelling proxies, could indicate a change in the water column structure, such as a shoaling of the thermocline or a shift in the depth habitat of Thaumarchaeota.[9]
Conclusion: LDI as a Component of a Holistic Approach
The Long Chain Diol Index is a valuable addition to the paleoclimatologist's toolkit. Its distinct biological source and warm-season bias provide unique environmental information that complements, rather than simply replicates, data from other proxies like U'37 and TEX86.[3][4] Rigorous cross-validation, grounded in robust analytical protocols and a clear understanding of each proxy's ecological basis, is essential. By embracing a multi-proxy approach, researchers can move beyond a single temperature curve to a more sophisticated understanding of past climate dynamics, including seasonality and water column structure.
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The Impact of Diol Architecture on Polymer Performance: A Comparative Analysis of Linear 1,20-Eicosanediol and Branched Diols
Introduction: The Pivotal Role of Diols in Polymer Design
In the vast landscape of polymer chemistry, diols serve as fundamental building blocks, enabling the synthesis of a diverse array of materials, most notably polyesters and polyurethanes. The structural characteristics of these difunctional monomers—ranging from chain length and linearity to the presence and nature of branching—profoundly influence the final properties of the polymer. For researchers, scientists, and drug development professionals, a nuanced understanding of how diol architecture dictates polymer performance is paramount for the rational design of materials with tailored thermal, mechanical, and biodegradable properties.
This guide provides an in-depth technical comparison of polymers derived from a long-chain linear α,ω-diol, 1,20-Eicosanediol , and those synthesized with branched diols. We will explore the causal relationships between diol structure and polymer properties, supported by experimental data and detailed methodologies, to empower you in the selection of optimal monomers for your specific application, be it in advanced materials or biomedical devices.
Molecular Architecture: A Tale of Two Structures
The fundamental difference between this compound and branched diols lies in their molecular geometry, a factor that has cascading effects on polymer chain packing and intermolecular interactions.
This compound , with its long, linear C20 hydrocarbon chain, promotes a high degree of order and efficient chain packing. This linearity is a key determinant of the resulting polymer's ability to crystallize.
Branched diols , in contrast, introduce steric hindrance that disrupts the regular alignment of polymer chains. The presence of side groups, such as methyl groups in secondary diols, creates a more irregular structure, favoring the formation of amorphous materials.[1][2]
Caption: Influence of diol structure on polymer architecture.
Comparative Performance Analysis: A Head-to-Head Evaluation
The structural disparities between linear and branched diols translate into significant differences in the thermal, mechanical, and biodegradable properties of the resulting polymers.
Thermal Properties: Crystallinity and Glass Transition
The ability of a polymer to form ordered crystalline domains has a profound impact on its thermal behavior.
-
This compound-based Polymers : The long, linear aliphatic chain of this compound facilitates strong van der Waals interactions and efficient chain packing, leading to semi-crystalline polymers with a distinct melting temperature (T_m) and a lower glass transition temperature (T_g).[3] The extensive methylene sequences contribute to a polyethylene-like crystal structure.[4]
-
Branched Diol-based Polymers : The introduction of methyl or other side groups in branched diols disrupts chain packing, significantly reducing or even eliminating crystallinity.[1] Consequently, these polymers are often amorphous and do not exhibit a melting point. However, the reduced chain mobility due to steric hindrance results in a higher glass transition temperature (T_g) compared to their linear counterparts.[5]
Table 1: Comparative Thermal Properties of Polyesters
| Property | Polyester from this compound (Expected) | Polyester from Branched Diol (e.g., 2,5-Hexanediol) |
| Crystallinity | Semi-crystalline | Amorphous[1] |
| Melting Temperature (T_m) | Present | Absent[1] |
| Glass Transition Temperature (T_g) | Lower | Higher[5] |
| Thermal Stability (TGA) | High | High[2] |
Mechanical Properties: Strength, Modulus, and Elongation
The mechanical performance of a polymer is intrinsically linked to its morphology.
-
This compound-based Polymers : The semi-crystalline nature of these polymers, with their ordered crystalline domains acting as physical crosslinks, generally imparts higher tensile strength and modulus. However, the flexibility of the long aliphatic chains can also allow for significant elongation at break.
-
Branched Diol-based Polymers : The amorphous nature of these polymers can lead to more varied mechanical properties. While some branched diol-based polyesters exhibit a lower modulus, they can retain a higher extension at break compared to their linear analogs.[1][2] In certain systems, the introduction of branching can lead to a higher modulus.[6]
Table 2: Comparative Mechanical Properties of Polyesters
| Property | Polyester from this compound (Expected) | Polyester from Branched Diol (e.g., 2,5-Hexanediol) |
| Tensile Modulus | Higher | Variable, potentially lower[1][2] |
| Tensile Strength | Higher | Variable[6] |
| Elongation at Break | High | Often higher[1] |
Biodegradability: The Role of Structure and Hydrophobicity
For applications in drug delivery and biomedical devices, the biodegradation profile of the polymer is a critical parameter.
-
This compound-based Polymers : The high crystallinity of these polymers can slow down the rate of hydrolytic degradation, as the tightly packed crystalline regions are less accessible to water and enzymes. However, the presence of ester linkages ensures eventual biodegradability.
-
Branched Diol-based Polymers : The amorphous nature of these polymers would typically suggest a faster degradation rate due to increased accessibility of the ester bonds. However, studies have shown that copolyesters derived from secondary alcohol diols exhibit significantly decreased rates of enzymatic biodegradation compared to their linear equivalents.[1][2] This is likely due to the increased hydrophobicity imparted by the methyl branches, which can hinder enzyme binding and activity. This allows for the fine-tuning of polymer stability.[2]
Table 3: Comparative Biodegradation and Other Properties
| Property | Polyester from this compound (Expected) | Polyester from Branched Diol (e.g., 2,5-Hexanediol) |
| Biodegradation Rate (Enzymatic) | Slower due to crystallinity | Slower due to hydrophobicity[1][2] |
| Hydrophobicity | High | Higher[1] |
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.
Polyester Synthesis via Melt Polycondensation
This method is widely used for the synthesis of high molecular weight polyesters and avoids the use of solvents.
Caption: Workflow for melt polycondensation of polyesters.
Step-by-Step Methodology:
-
Reactant Charging: The diol (this compound or a branched diol), dicarboxylic acid (or its dimethyl ester), and a catalyst (e.g., antimony trioxide, titanium isopropoxide) are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.[7]
-
Esterification/Transesterification: The reactor is heated to 180-220°C under a nitrogen atmosphere. The condensation byproduct (water or methanol) is continuously removed by distillation. This stage is typically continued for 2-4 hours.[8]
-
Polycondensation: The temperature is gradually increased to 220-280°C, and a vacuum is slowly applied to facilitate the removal of the remaining byproducts and drive the reaction to completion.[8]
-
Monitoring and Termination: The reaction is monitored by measuring the viscosity of the melt. Once the desired viscosity is reached, the reaction is stopped.
-
Product Isolation: The molten polymer is extruded from the reactor, quenched in a water bath, and pelletized. The polymer pellets are then dried in a vacuum oven before characterization.
Polymer Characterization
A suite of analytical techniques is employed to characterize the synthesized polymers.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Performed according to ASTM D3418 to determine the glass transition temperature (T_g), melting temperature (T_m), and crystallinity.[1][9] A typical heating rate is 10-20°C/min under a nitrogen atmosphere.[10]
-
Thermogravimetric Analysis (TGA): Conducted following ASTM E1131 to evaluate the thermal stability and decomposition profile of the polymers.[2][11]
-
-
Mechanical Testing:
Conclusion: Designing Polymers with Purpose
The choice between a long-chain linear diol like this compound and a branched diol is a critical decision in polymer design, with each offering a distinct set of properties.
-
This compound is an ideal candidate for applications requiring high crystallinity, thermal stability, and mechanical strength, such as in the development of high-performance fibers and engineering plastics.
-
Branched diols provide a versatile platform for creating amorphous polymers with tunable glass transition temperatures and, in some cases, enhanced flexibility. Their unique biodegradation profiles also open up possibilities for controlled-release drug delivery systems and other biomedical applications where a specific degradation timeline is desired.
By understanding the fundamental principles outlined in this guide, researchers and developers can make informed decisions in the selection of diol monomers to create polymers with precisely tailored performance characteristics, accelerating innovation in materials science and drug development.
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Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers. (2022). Polymers (Basel). [Link]
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A Comparative Framework for Evaluating the Efficacy of 1,20-Eicosanediol and its Alternatives as Advanced Cosmetic Ingredients
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Advanced Barrier-Modulating Ingredients
The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. Its "brick and mortar" structure, comprising protein-rich corneocytes embedded in a lipid-rich matrix, is fundamental to preventing transepidermal water loss (TEWL) and protecting against external aggressors.[1] The intercellular lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is the principal determinant of this barrier's integrity.[2][3] Consequently, the development of cosmetic ingredients that can effectively supplement and repair this lipid barrier is a cornerstone of advanced skincare.
This guide focuses on 1,20-Eicosanediol, a C20 long-chain diol. While public-domain research on its specific cosmetic efficacy is currently limited, its chemical structure—a long twenty-carbon backbone with hydroxyl groups at each end—presents a compelling hypothesis for its function as a potent emollient, occlusive, and structural agent within the SC. Its length suggests it could integrate into and stabilize the lipid lamellae, potentially offering performance comparable or complementary to gold-standard ingredients like ceramides.
Given the nascent stage of research into this compound, this document eschews a direct data comparison. Instead, it establishes a comprehensive scientific framework for its evaluation. We will dissect its hypothesized mechanism of action in contrast to well-characterized alternatives—namely ceramides and shorter-chain 1,2-alkanediols. Crucially, we will provide detailed, self-validating experimental protocols designed to rigorously test this hypothesis, enabling researchers and developers to generate the empirical data needed to substantiate efficacy claims. This guide is designed not as a mere summary of existing knowledge, but as a methodological roadmap for future innovation.
Part 1: Theoretical Framework and Hypothesized Mechanisms of Action
A molecule's efficacy is dictated by its structure. The following section contrasts the known functions of established barrier ingredients with the hypothesized action of this compound, providing the causal basis for the experimental designs that follow.
This compound: A Long-Chain Structural Anchor (Hypothesized)
This compound is a saturated 20-carbon linear diol. Its significant chain length imparts strong lipophilicity, suggesting it would preferentially reside within the hydrophobic intercellular lipid matrix of the stratum corneum. The terminal hydroxyl groups at positions 1 and 20 could engage in hydrogen bonding with the polar head groups of ceramides and other lipids, potentially acting as a "molecular rivet" to organize and stabilize the lamellar structures. This dual-anchor characteristic is distinct from single-headgroup lipids and could, hypothetically, lead to superior occlusivity and structural reinforcement, thereby reducing TEWL.
Alternative 1: Ceramides - The Biological "Mortar"
Ceramides are a complex family of sphingolipids that constitute up to 50% of the SC's lipid mass.[2] Their structure, comprising a sphingoid base linked to a fatty acid, allows them to form the highly ordered, dense lamellar phases that are critical for barrier function.[3][4] A deficiency in specific ceramides is directly linked to barrier-compromised skin conditions like atopic dermatitis and psoriasis.[2] Topically applied ceramides can integrate into the SC's lipid layers, replenishing depleted stores and repairing the barrier.[5] Their primary mechanism is direct structural replacement and enhancement of the existing lipid architecture.
Alternative 2: Shorter-Chain 1,2-Alkanediols (e.g., 1,2-Hexanediol, 1,2-Octanediol)
Shorter-chain diols like 1,2-Hexanediol (C6) and 1,2-Octanediol (C8) are multifunctional ingredients.[6] Their shorter carbon chains make them less occlusive than longer-chain lipids, but they act as effective humectants, drawing moisture into the SC.[7] Furthermore, they possess antimicrobial properties and are widely used as preservative boosters, allowing for formulations with lower concentrations of traditional preservatives.[8][9] Some, like 1,2-decanediol, have also demonstrated direct anti-inflammatory and antioxidant effects in keratinocyte models.[10] Their mechanism is therefore more pleiotropic, involving hydration, formulation stabilization, and modulation of the skin's microbial and inflammatory status.
Caption: Hypothesized sites of action for different ingredient classes.
Part 2: An Experimental Framework for Comparative Efficacy Testing
To validate the hypothesized efficacy of this compound, a multi-phase approach moving from controlled in vitro models to in vivo human trials is required. Each protocol is designed to provide robust, quantitative data for direct comparison against alternatives.
Phase 1: In Vitro & Ex Vivo Mechanistic Screening
This phase aims to rapidly assess primary efficacy and safety before committing to costly clinical trials.
Protocol 1: Barrier Repair Assessment using a Reconstructed Human Epidermis (RHE) Model
-
Causality: RHE models, such as EpiDerm™, mimic the differentiated structure of the human epidermis, providing a clinically relevant platform to assess barrier function without animal testing.[11][12] Chemical disruption with a surfactant like Sodium Dodecyl Sulfate (SDS) creates a standardized, reproducible barrier defect, ideal for evaluating the repair capacity of topical ingredients.[11][13][14]
-
Methodology:
-
Tissue Equilibration: Culture RHE tissues (e.g., MatTek EpiDerm™) at the air-liquid interface for 24 hours as per the manufacturer's protocol.
-
Baseline Measurement: Measure the initial Transepithelial Electrical Resistance (TEER) of all tissues to ensure baseline integrity.
-
Barrier Disruption: Topically apply a 1% SDS solution to the RHE tissues for 1-2 hours to induce barrier damage.[11] Confirm damage by measuring a significant drop in TEER.
-
Treatment Application: Rinse tissues and topically apply test formulations:
-
Vehicle Control (e.g., a simple oil-in-water emulsion)
-
Test Article: 2% this compound in vehicle
-
Positive Control 1: 2% Ceramide Complex (e.g., a 3:1:1 ratio of ceramides, cholesterol, fatty acids) in vehicle
-
Positive Control 2: 5% 1,2-Hexanediol in vehicle
-
-
Endpoint Analysis:
-
TEER: Measure at 4, 8, and 24 hours post-treatment to assess the rate and extent of barrier recovery.
-
Permeability Assay: After the final TEER reading, apply a fluorescent marker (e.g., Lucifer Yellow) to the apical surface. After a 6-hour incubation, measure the amount of marker that has penetrated into the basolateral medium using a fluorometer. Lower fluorescence indicates better barrier function.[15]
-
TEWL: If using an appropriate measurement chamber, Transepidermal Water Loss can also be measured directly from the tissue surface at each time point.[16]
-
-
Caption: Workflow for assessing barrier repair in an RHE model.
Protocol 2: Anti-Inflammatory Potential in Stressed Human Keratinocytes
-
Causality: Keratinocytes are not passive structural cells; they are immunologically active and produce pro-inflammatory cytokines like IL-1α and TNF-α in response to stressors such as lipopolysaccharide (LPS) or UV radiation.[1][17] This protocol evaluates an ingredient's ability to quell this inflammatory cascade, a key benefit for sensitive or compromised skin.
-
Methodology:
-
Cell Culture: Culture primary human epidermal keratinocytes (NHEK) to ~80% confluency.
-
Pre-treatment: Treat cells with media containing the test articles (Vehicle, this compound, a known anti-inflammatory like Madecassoside) for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]
-
Endpoint Analysis (ELISA): Collect the cell culture supernatant and quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) using commercially available ELISA kits.[10] A significant reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.
-
Phase 2: In Vivo Clinical Substantiation
This phase confirms the efficacy observed in vitro on human skin under controlled clinical conditions.
Protocol 3: Human Repeat Insult Patch Test for Moisturization and Barrier Repair
-
Causality: While in vitro models are powerful, the complexity of human skin, including its microbiome and immune system, necessitates in vivo validation.[18] Instrumental measurements like corneometry (hydration) and TEWL (barrier integrity) provide objective, quantitative evidence of a product's performance over time.[15][19]
-
Methodology:
-
Subject Recruitment: Recruit 20-30 healthy volunteers with self-perceived dry skin on their forearms.
-
Acclimation & Baseline: Subjects acclimate in a temperature- and humidity-controlled room for 30 minutes.[18] Baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) are taken from designated test sites on the volar forearms.
-
Barrier Disruption (Optional but recommended): To assess repair, induce a mild barrier perturbation via tape stripping on the test sites until TEWL values increase to a predetermined level (e.g., >20 g/m²/h).
-
Product Application: A precise amount (e.g., 2 mg/cm²) of each test formulation (Vehicle, 2% this compound, 2% Ceramide Complex) is applied to its assigned site in a randomized, double-blind manner. One site remains untreated.
-
Follow-up Measurements: Subjects return for instrumental measurements at 2, 4, 8, and 24 hours post-application.
-
Data Analysis: Analyze changes from baseline for each treatment group. Statistical significance (e.g., using ANOVA) is determined to compare the performance of this compound against the vehicle and positive control.
-
Caption: Workflow for a human clinical study on skin barrier repair.
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is paramount for objective comparison.
Table 1: Representative Data from RHE Barrier Repair Assay (Protocol 1)
| Treatment Group | TEER (% of Baseline) at 24h | Lucifer Yellow Penetration (RFU) |
| Untreated Control | 100% ± 5% | 50 ± 10 |
| Vehicle Control (Post-SDS) | 35% ± 8% | 450 ± 50 |
| 2% this compound | 75% ± 10% | 150 ± 25 |
| 2% Ceramide Complex | 80% ± 9% | 135 ± 20 |
| 5% 1,2-Hexanediol | 45% ± 7% | 380 ± 40 |
| *p < 0.05 compared to Vehicle Control. Data are hypothetical examples. |
Table 2: Representative Data from In Vivo Clinical Study (Protocol 3)
| Treatment Group | Change in TEWL (g/m²/h) at 8h | Change in Hydration (Corneometer Units) at 8h |
| Untreated | +2.1 ± 0.5 | -5.5 ± 2.0 |
| Vehicle Control | -4.5 ± 1.2 | +8.0 ± 3.1 |
| 2% this compound | -12.8 ± 2.5 | +25.6 ± 4.5 |
| 2% Ceramide Complex | -13.5 ± 2.2 | +22.1 ± 4.2 |
| *p < 0.05 compared to Vehicle Control. Data are hypothetical examples. |
Interpretation of Results:
-
Superior Barrier Repair: If this compound demonstrates a statistically significant increase in TEER and decrease in Lucifer Yellow penetration (Table 1), and a significant reduction in TEWL in vivo (Table 2), comparable to the ceramide complex, it substantiates the hypothesis that it is a potent barrier-repairing agent.
-
Moisturization Profile: A significant increase in Corneometer units (Table 2) would classify it as an effective moisturizing ingredient. Comparing the magnitude of the TEWL drop versus the hydration increase can elucidate its mechanism (e.g., a large TEWL drop suggests it is primarily occlusive, while a large hydration increase may indicate humectant properties).
-
Anti-Inflammatory Benefits: A significant reduction in TNF-α and IL-1β in the keratinocyte assay would indicate added value as an anti-inflammatory ingredient, making it suitable for formulations aimed at soothing irritated or sensitive skin.
Conclusion
While direct empirical data on the cosmetic efficacy of this compound remains to be published, its molecular structure provides a strong rationale for its investigation as a premier barrier-enhancing ingredient. Its long carbon chain suggests it could offer exceptional emollience and structural support to the stratum corneum's lipid matrix, potentially rivaling the performance of ceramides. However, hypotheses are not a substitute for data.
The experimental framework detailed in this guide provides a rigorous, multi-faceted pathway for elucidating the precise functions of this compound. By progressing from mechanistic in vitro assays to in vivo clinical substantiation, researchers and developers can systematically build a comprehensive profile of this promising molecule. This structured approach, which emphasizes causality and quantitative endpoints, will be critical in determining if this compound can transition from a hypothetical agent to a validated, high-performance active ingredient in the cosmetic armamentarium.
References
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A Senior Application Scientist's Guide to the Quantitative Analysis of 1,20-Eicosanediol
Welcome to an in-depth comparative guide on the analytical methodologies for the precise and accurate quantification of 1,20-Eicosanediol. As a long-chain diol, this molecule presents unique analytical challenges due to its low volatility, lack of a strong UV chromophore, and presence in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the selection of each technique and experimental step. We will objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), supported by experimental data and validated protocols.
Chapter 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for separating and identifying volatile and thermally stable compounds with high resolution.[1] For long-chain alcohols like this compound, direct injection is not feasible due to their high boiling points and low volatility. The core principle of applying GC-MS to such analytes hinges on a critical pre-analytical step: derivatization .
Causality of Derivatization: The primary goal of derivatization is to convert the polar hydroxyl (-OH) groups of the diol into non-polar, more volatile ethers.[2] This transformation is essential for two reasons:
-
Increased Volatility : It lowers the boiling point of the analyte, allowing it to transition into the gas phase in the GC injector without thermal degradation.[3]
-
Improved Chromatographic Behavior : It reduces the analyte's polarity, preventing peak tailing and unwanted interactions with the GC column, leading to sharper, more symmetrical peaks.[4]
Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is the most common and effective derivatization method for alcohols.[2][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[5][6][7]
Experimental Protocol: Silylation followed by GC-MS
This protocol is a self-validating system, incorporating an internal standard from the outset to account for variations in extraction, derivatization efficiency, and injection volume.
Step 1: Sample Preparation & Extraction
-
To 1 mL of the sample matrix (e.g., plasma, tissue homogenate), add a known amount of an appropriate internal standard (e.g., a deuterated analog or a similar long-chain diol not present in the sample, such as C22 5,16-diol).[6]
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipid fraction. For LLE, a common choice is a mixture of dichloromethane and methanol.[6]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
Step 2: Derivatization (Silylation)
-
To the dried extract, add 15 µL of pyridine followed by 15 µL of BSTFA with 1-5% Trimethylchlorosilane (TMCS) as a catalyst.[3][5] The pyridine acts as a solvent and a catalyst.
-
Seal the vial tightly and heat at 60-70°C for 30-45 minutes to ensure complete derivatization.[5][7]
-
After cooling to room temperature, add 100 µL of a non-polar solvent like hexane or ethyl acetate for injection.[5][6]
Step 3: GC-MS Analysis
-
GC System : Agilent 7890B GC or equivalent.
-
Column : Fused silica capillary column (e.g., 30 m x 250 µm, 0.25 µm film thickness) such as a Restek Rxi-1ms or equivalent.[6][8]
-
Injector : Splitless mode, 270-280°C.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.[8]
-
Oven Program : Initial temperature of 80°C for 1 min, ramp at 5°C/min to 310°C, and hold for 20 min.[5] This slow ramp is crucial for resolving long-chain compounds.
-
MS System : Agilent 5977B MSD or equivalent.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic fragmentation ions of the TMS-derivatized this compound. For long-chain diol TMS ethers, key ions result from the α-cleavage around the silylated hydroxyl groups.[6][8]
GC-MS Workflow Diagram
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A Comparative Guide to Catalysts for 1,20-Eicosanediol Polycondensation: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and advanced materials, the synthesis of high-molecular-weight aliphatic polyesters is a critical endeavor. Poly(1,20-eicosanediol), with its long aliphatic chain, offers unique properties for applications ranging from drug delivery matrices to specialty engineering plastics. The key to unlocking its full potential lies in the catalytic polycondensation of the this compound monomer. This guide provides an in-depth comparative study of various catalysts, offering experimental insights and data to aid in catalyst selection and process optimization.
The Critical Role of Catalysis in Polycondensation
The self-polycondensation of a diol like this compound to form a high-molecular-weight polyester is a thermodynamically controlled equilibrium reaction. The primary challenge is the efficient removal of the water byproduct to drive the reaction towards the formation of long polymer chains. Catalysts play a pivotal role in accelerating this process by lowering the activation energy of the esterification reaction, thereby enabling the synthesis of high-molecular-weight polymers under manageable reaction conditions. The choice of catalyst profoundly impacts reaction kinetics, polymer properties, and the overall efficiency and sustainability of the process.
A Comparative Analysis of Catalyst Systems
This section delves into a comparative analysis of prominent catalyst systems for the polycondensation of long-chain diols, with a focus on their applicability to this compound.
Metal-Based Catalysts: The Workhorses of Polyesterification
Mechanism: Tin(II) alkoxides are believed to be the active species in the tin-catalyzed esterification. The mechanism involves the coordination of the diol's hydroxyl group to the tin center, followed by nucleophilic attack on the carbonyl carbon of another monomer unit's hydroxyl group which has been activated by the catalyst. This process is repeated to build the polymer chain.
Performance Insights: Tin-based catalysts are widely used due to their high activity and good solubility in the reaction medium.[1] They generally require high reaction temperatures (often exceeding 200°C) to achieve high molecular weights.[1] A key advantage is the minimal side reactions, leading to polymers with good color and odor properties.[1]
Mechanism: Titanium alkoxides act as Lewis acids, activating the carbonyl group of the ester for nucleophilic attack by a hydroxyl group. The catalytic cycle involves the coordination of the diol to the titanium center, followed by an insertion reaction. There are several proposed mechanisms, including one where the catalyst facilitates the formation of a tetrahedral intermediate.[2][3]
Performance Insights: Titanium catalysts are known for their very high catalytic activity, often allowing for lower catalyst concentrations and shorter reaction times compared to tin-based catalysts.[4] However, they can sometimes lead to yellowish discoloration of the final polymer, which can be a drawback for certain applications.[4] The purity of the titanium catalyst, particularly its freedom from titanium oxide species, is crucial for achieving high thermal stability in the resulting polyester.[5]
Mechanism: Ruthenium pincer complexes operate via a distinct acceptorless dehydrogenative coupling mechanism.[6][7] The catalyst facilitates the dehydrogenation of the diol to form an intermediate aldehyde, which then couples with another diol molecule to form a hemiacetal. Further dehydrogenation leads to the ester linkage and the release of hydrogen gas as the only byproduct.[8]
Performance Insights: This method is highly atom-economical and avoids the need to remove water. It can proceed under milder conditions compared to traditional melt polycondensation. The resulting polymers are often of high molecular weight with narrow polydispersity. However, the cost and availability of these sophisticated catalysts can be a limiting factor.
Organocatalysts: A Greener Alternative
Mechanism: TBD is a strong guanidine base that functions as a bifunctional catalyst. It activates the hydroxyl group of the diol via hydrogen bonding, increasing its nucleophilicity. Simultaneously, it can activate the carbonyl group of the growing polymer chain, facilitating the nucleophilic attack.[9][10]
Performance Insights: Organocatalysts like TBD are gaining traction as metal-free, environmentally friendly alternatives. They can promote polymerization under relatively mild conditions and often yield polymers with good control over molecular weight and low polydispersity.[11] The thermal stability of the organocatalyst is a key consideration for bulk polymerizations at elevated temperatures.[12]
Quantitative Performance Comparison
The following table provides a comparative overview of the expected performance of different catalyst systems for the polycondensation of long-chain diols, offering a guideline for what can be anticipated for this compound.
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Achievable Mn ( g/mol ) | PDI | Key Advantages | Key Disadvantages |
| Dibutyltin Oxide (DBTO) | 0.1 - 0.5 | 180 - 220 | 8 - 24 | 10,000 - 30,000 | 1.8 - 2.5 | Good color, few side reactions | High temperature, potential toxicity |
| Titanium (IV) Butoxide (TBT) | 0.05 - 0.2 | 170 - 210 | 4 - 12 | 15,000 - 50,000 | 1.7 - 2.3 | High activity, lower loading | Potential for polymer discoloration |
| Ruthenium Pincer Complex | 0.01 - 0.1 | 110 - 150 | 12 - 48 | 20,000 - 80,000 | 1.2 - 1.6 | Atom-economical, mild conditions | High catalyst cost and sensitivity |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 1 - 5 | 130 - 180 | 6 - 18 | 10,000 - 40,000 | 1.5 - 2.0 | Metal-free, good control | Higher loading, catalyst stability |
Note: The values presented are representative and can vary depending on the specific reaction conditions, monomer purity, and efficiency of water/byproduct removal.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical melt polycondensation of this compound, adaptable for different catalyst systems.
General Melt Polycondensation Procedure
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump is assembled.
-
Monomer and Catalyst Charging: The reactor is charged with this compound (1 equivalent) and the chosen catalyst (see table for typical loading).
-
Inert Atmosphere: The system is purged with dry nitrogen for 15-20 minutes to remove any residual air and moisture.
-
Esterification Stage: The reaction mixture is heated to the desired temperature (e.g., 180°C) under a slow stream of nitrogen. The stirring is initiated once the monomer melts. This stage is maintained for 2-4 hours to allow for the initial oligomerization and removal of the bulk of the water byproduct.
-
Polycondensation Stage: The nitrogen flow is stopped, and a vacuum (typically <1 mbar) is gradually applied. The temperature is increased to the final polycondensation temperature (e.g., 200°C). The reaction is continued under high vacuum and vigorous stirring for the specified duration (see table for typical times) to facilitate the removal of the remaining water and drive the equilibrium towards high molecular weight polymer. The viscosity of the reaction mixture will noticeably increase during this stage.
-
Reaction Termination and Polymer Isolation: The reaction is stopped by removing the heat and breaking the vacuum with nitrogen. The polymer is allowed to cool to room temperature and can be removed from the flask. For purification, the polymer can be dissolved in a suitable solvent (e.g., hot chloroform or toluene) and precipitated in a non-solvent (e.g., cold methanol).
-
Drying: The purified polymer is dried in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Polymer Characterization
-
Molecular Weight and Polydispersity (Mn, PDI): Determined by Gel Permeation Chromatography (GPC) using a suitable solvent like tetrahydrofuran (THF) and calibrated with polystyrene standards.[11][13]
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. For poly(this compound), characteristic peaks would include those for the methylene protons adjacent to the ester oxygen and the long aliphatic chain.[4][14][15]
-
Thermal Properties (Tm, Tg): Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyester. Long-chain aliphatic polyesters typically exhibit a distinct melting point and a sub-ambient glass transition temperature.[5][12][13][16][17]
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic mechanisms for the different catalyst types.
Caption: Titanium-Catalyzed Polycondensation Mechanism.
Caption: Ruthenium-Catalyzed Dehydrogenative Coupling.
Caption: TBD-Catalyzed Polycondensation Mechanism.
Conclusion and Future Outlook
The choice of catalyst for the polycondensation of this compound is a critical decision that influences not only the efficiency of the synthesis but also the properties of the final polymer. While traditional metal-based catalysts like those based on tin and titanium offer high activity and are well-established, concerns about metal contamination and harsh reaction conditions are driving interest towards greener alternatives. Ruthenium pincer complexes, with their unique dehydrogenative coupling mechanism, offer an elegant and atom-economical route, albeit at a higher cost. Organocatalysts such as TBD present a promising metal-free option with good control over the polymerization.
Future research will likely focus on the development of more active and robust organocatalysts and earth-abundant metal catalysts that can operate under even milder conditions. The ultimate goal is to develop a catalytic system that is not only highly efficient but also sustainable and cost-effective, paving the way for the broader application of specialty polyesters like poly(this compound) in advanced materials and medicine.
References
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Chuck, C. J. (n.d.). Lewis acid catalyst design for the transesterification of lower quality feedstock for biodiesel production. University of Bath. [Link]
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Sharma, R. V., & Dalai, A. K. (2011). Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst. Industrial & Engineering Chemistry Research, 50(1), 58-64. [Link]
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Papageorgiou, G. Z., & Bikiaris, D. N. (2005). The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. Polymer, 46(26), 12181-12193. [Link]
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Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2018). Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium. Journal of the American Chemical Society, 140(38), 12081-12085. [Link]
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Jana, A., & Garbe, M. (2019). Role of ancillary ligands in selectivity towards acceptorless dehydrogenation versus dehydrogenative coupling of alcohols and amines catalyzed by cationic ruthenium(ii)–CNC pincer complexes. Dalton Transactions, 48(3), 857-866. [Link]
-
Feller, M., Ben-David, Y., & Milstein, D. (2018). Deeper Mechanistic Insight into Ru Pincer-Mediated Acceptorless Dehydrogenative Coupling of Alcohols: Exchanges, Intermediates, and Deactivation Species. ACS Catalysis, 8(5), 4641-4649. [Link]
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Stempfle, F., Schemmer, B., Oechsle, A.-L., & Mecking, S. (2015). Thermoplastic polyester elastomers based on long-chain crystallizable aliphatic hard segments. Polymer Chemistry, 6(43), 7465-7473. [Link]
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Das, S., & Shaikh, M. M. (2020). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology, 10(18), 6219-6231. [Link]
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de la Cruz-Martínez, F., et al. (2019). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. ACS Sustainable Chemistry & Engineering, 7(5), 5363-5374. [Link]
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Shapiro, G., & Marzi, M. (1998). Facile and Selective O-Alkyl Transesterification of Primary Carbamates with Titanium(IV) Alkoxides. The Journal of Organic Chemistry, 63(8), 2540-2541. [Link]
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Al-Azemi, T. F., & Bisht, K. S. (2019). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Polymers, 11(11), 1839. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 1,20-Eicosanediol for Laboratory Professionals
This document provides a detailed, procedural guide for the safe and compliant disposal of 1,20-Eicosanediol. As a long-chain aliphatic diol, its physical and chemical properties necessitate a disposal protocol that prioritizes personnel safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical instruction grounded in established safety standards.
Hazard Assessment and Profile
While this compound is not classified as an acutely hazardous substance, a thorough understanding of its potential risks is foundational to safe handling and disposal. Its chemical structure—a 20-carbon backbone with terminal hydroxyl groups—informs its hazard profile.[1] It is a solid, typically appearing as a white powder or crystalline material.[1][2]
The primary cautionary principle is to treat it as a chemical waste product in accordance with all local, state, and federal regulations.[3] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory activities involving chemicals, including their disposal, are governed by a written Chemical Hygiene Plan (CHP).[4][5]
Assumed Hazard Classification:
-
Health Hazards: Although specific toxicity data is limited, similar long-chain alcohols can cause skin and eye irritation upon contact. In its powdered form, it may cause respiratory tract irritation if inhaled. Some long-chain alkanes are classified with aspiration toxicity, a significant risk if the substance is swallowed and enters the airways, which is more relevant for liquid forms or solutions.[2][3]
-
Physical Hazards: As a solid organic compound, it is combustible but not highly flammable. Thermal decomposition can produce irritating vapors and standard combustion products like carbon monoxide and carbon dioxide.[2][6] It should be stored away from strong oxidizing agents, with which the alcohol functional groups could react.[2][6]
-
Environmental Hazards: Organic compounds, if released into waterways or soil, can be harmful to aquatic life and ecosystems. Therefore, preventing entry into drains and the environment is a critical aspect of its disposal.[7]
Data Summary Table
| Property | Value / Information | Source |
| Chemical Name | This compound | [8] |
| Molecular Formula | C₂₀H₄₂O₂ | [9] |
| CAS Number | 7735-43-5 | [9] |
| Physical State | Solid | [1] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | [10] |
| Incompatibilities | Strong oxidizing agents. | [2][6] |
| Disposal Route | Licensed Chemical Waste Contractor. | [7] |
Immediate Safety & Spill Management
Prior to handling this compound for disposal, ensure all immediate safety protocols are in place. This is a non-negotiable aspect of laboratory safety mandated by OSHA.[11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[6]
-
Respiratory Protection: If handling fine powders where dust generation is likely, use a NIOSH-approved respirator.[6]
Spill Response Protocol:
-
Evacuate and Ventilate: Clear the immediate area of the spill. Ensure the area is well-ventilated to dissipate any airborne dust.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, following the procedures outlined in your laboratory's Chemical Hygiene Plan.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as a formal chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [12] This protocol aligns with guidelines from the Environmental Protection Agency (EPA) and standard laboratory practices.[11][13]
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly characterize the waste. The disposal path depends on whether the material is pure and unused or contaminated from experimental use.
-
Unused/Uncontaminated this compound: If the product is in its original container and is no longer needed, it should be disposed of as chemical waste. Do not mix it with other waste streams.[7]
-
Contaminated this compound: This is waste generated from experimental procedures. It is crucial not to mix this waste with incompatible chemicals.[13] For example, waste solutions of this compound should not be mixed with waste containing strong oxidizing agents.[14] Collect this waste in a dedicated container.
Step 2: Container Selection and Labeling
Proper containment is essential for safe storage and transport.
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top cap is a suitable choice. The container must be in good condition and leak-proof.[13][14]
-
Labeling: The moment waste is first added to the container, it must be labeled.[14] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
If it is a solution, list all constituents and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][15]
-
Location: The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[16]
-
Segregation: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizers.[14]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[14][15]
Step 4: Arranging Final Disposal
The final step is to transfer the waste to a licensed professional for disposal.
-
Contact EHS: Follow your institution's established procedure for chemical waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.
-
Professional Disposal: The EHS department will arrange for a licensed and approved waste disposal company to collect the material.[7] These companies use methods such as incineration at high temperatures to destroy the chemical in an environmentally sound manner, which is a common disposal method for non-hazardous organic solids.[13][17]
Disposal Workflow Diagram
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,20-Eicosanediol
This guide provides mission-critical safety protocols and logistical plans for the handling and disposal of 1,20-Eicosanediol. Designed for researchers, scientists, and drug development professionals, our focus is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. By explaining the why behind each procedural step, we aim to build a self-validating system of safety that protects both the researcher and the integrity of the research.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS: 7735-43-5) is a long-chain fatty alcohol, typically supplied as a solid powder.[1] While stable under normal conditions, its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates rigorous safety controls.[2] The primary risks are associated with direct contact and inhalation of dust particles.
The GHS classification identifies this compound with the signal word "Warning" and outlines several key hazards.[3] It is harmful if swallowed (H302), causes skin irritation (H315), leads to serious eye irritation (H319), and may cause respiratory irritation (H335).[3] This profile dictates the selection of specific personal protective equipment to create a barrier against these exposure routes.
| Chemical Identifier | Hazard Classification Summary |
| Name | This compound |
| CAS Number | 7735-43-5[3][4] |
| Molecular Formula | C20H42O2[4] |
| Physical Form | Solid |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning[3] |
| Key Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] |
Core PPE Requirements: A Multi-Layered Defense
The foundation of safe chemical handling lies in recognizing that PPE is the final barrier between the user and the hazard. It must be used in conjunction with primary engineering controls, such as a chemical fume hood, which provides the first and most critical layer of protection.
Dermal Protection (Skin and Hands)
Causality: The H315 "Causes skin irritation" classification makes dermal protection non-negotiable.[3] The goal is to prevent any contact between the chemical powder and the skin.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Recommended Material: Nitrile or neoprene gloves provide a robust barrier against many chemicals, including solids like this compound.[5][6]
-
Protocol: Always inspect gloves for tears or punctures before use. For prolonged work or when handling larger quantities, consider double-gloving. Remove and replace gloves immediately if contamination is suspected.
-
-
Body Protection: A professional lab coat is required to protect the arms and torso.
-
Protocol: The lab coat should be fully buttoned. For operations with a higher risk of dust generation, such as large-scale weighing, consider using coveralls for full-body protection.[7]
-
Eye and Face Protection
Causality: The H319 "Causes serious eye irritation" hazard presents a significant risk of injury.[3] Standard safety glasses are insufficient.
-
Mandatory Equipment: Chemical splash goggles are required. They form a complete seal around the eyes, offering superior protection from airborne dust particles compared to safety glasses.[7]
-
Enhanced Precautions: When handling quantities that could lead to splashing or significant dust clouds, a face shield must be worn in addition to chemical splash goggles.[7][8] The face shield protects the entire face from contact.
Respiratory Protection
Causality: The H335 "May cause respiratory irritation" classification directly addresses the risk of inhaling fine dust particles.[3]
-
When Required: Respiratory protection is essential when engineering controls (like a fume hood) are inadequate or during procedures that are likely to generate dust, such as weighing or transferring powder outside of a containment system.
-
Recommended Equipment: A NIOSH-approved N95 respirator (or equivalent, such as an EN 149 FFP2 in Europe) is the minimum requirement for protection against solid particulates.[2]
-
Protocol: Ensure the respirator is properly fit-tested to the user to guarantee a protective seal. Users must be clean-shaven where the respirator seals to the face.
Procedural Guide: From Preparation to Disposal
A disciplined workflow is critical for ensuring safety protocols are effective. The following diagram and steps outline a self-validating system for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Pre-Operational Checks:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Inspect all PPE for damage (e.g., cracks in goggles, tears in gloves). Do not use damaged equipment.
-
Ensure spill cleanup materials are readily available.
-
-
PPE Donning Sequence:
-
Step 1: Don lab coat and fasten it completely.
-
Step 2: Don chemical splash goggles.
-
Step 3: Don respiratory protection (if required by your risk assessment).
-
Step 4: Don chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Safe Handling:
-
Perform all manipulations of this compound, especially weighing and transferring, inside the certified chemical fume hood to contain dust.
-
Use tools like spatulas and weighing paper to minimize dust creation. Avoid pouring the solid from a height.
-
-
PPE Doffing Sequence (to prevent contamination):
-
Step 1: Decontaminate or dispose of gloves. Remove gloves by peeling them off from cuff to fingertip, without touching the outside of the glove with bare skin.
-
Step 2: Remove the lab coat by folding it inward and place it in the designated area for lab laundry.
-
Step 3: Remove face shield and goggles.
-
Step 4: Remove respirator (if used).
-
Step 5: Wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
Proper disposal is a critical final step in the laboratory workflow, ensuring environmental and personnel safety.
Spill Management
For a small spill of solid this compound within the fume hood:
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with absorbent pads to prevent further aerosolization.
-
Carefully sweep the material into a designated hazardous waste container.[2]
-
Wipe the area with a suitable solvent (e.g., isopropanol or ethanol) and fresh absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.
Waste Segregation and Disposal
-
Solid Waste: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Contaminated gloves, weigh boats, and wipes.
-
Excess or unwanted this compound.
-
-
Containerization:
-
Collect all solid waste in a clearly labeled, sealed, and durable hazardous waste container.[9] The label must include "Hazardous Waste" and the chemical name "this compound."
-
Do not overfill waste containers; a maximum of 90% capacity is a standard rule.[9]
-
Ensure the exterior of the waste container remains clean and free of contamination.[9]
-
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations.[10]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
